Product packaging for p-Decyloxyphenol(Cat. No.:CAS No. 35108-00-0)

p-Decyloxyphenol

Cat. No.: B1306926
CAS No.: 35108-00-0
M. Wt: 250.38 g/mol
InChI Key: NWHKQJPPILAVDT-UHFFFAOYSA-N
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Description

p-Decyloxyphenol (CAS 35108-00-0) is a phenolic compound with the molecular formula C16H26O2 and a molecular weight of 250.38 g/mol . This structure, featuring a long decyloxy chain attached to a phenol group, positions it as a subject of interest in various research fields. Researchers investigate its potential as an antioxidant, as phenolic compounds with long alkyl chains are known to be effective in stabilizing materials against oxidative degradation . The compound's amphiphilic nature, resulting from a polar phenolic head and a non-polar hydrocarbon tail, makes it a valuable building block in materials science. It is studied for the synthesis of liquid crystals, organic frameworks, and as a precursor for enzymatic polymerization to create macromolecular antioxidants with enhanced thermal stability for specialized applications like high-performance lubricants . This compound is provided as a high-purity solid for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O2 B1306926 p-Decyloxyphenol CAS No. 35108-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-decoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13,17H,2-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHKQJPPILAVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394483
Record name p-Decyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35108-00-0
Record name p-Decyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Decyloxyphenol from Hydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-decyloxyphenol from hydroquinone, a crucial intermediate in the development of various pharmaceuticals and functional materials. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This document outlines the reaction principles, detailed experimental protocols, and characterization data to assist researchers in the successful synthesis and verification of this compound.

Introduction

This compound, also known as 4-decyloxyphenol, is an organic compound characterized by a phenol ring substituted with a decyloxy group at the para position. Its amphiphilic nature, arising from the hydrophilic phenolic hydroxyl group and the lipophilic decyl chain, makes it a valuable building block in the synthesis of liquid crystals, surfactants, and biologically active molecules. The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from hydroquinone proceeds via a nucleophilic substitution reaction known as the Williamson ether synthesis. The overall reaction is depicted below:

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Hydroquinone Hydroquinone pDecyloxyphenol This compound Hydroquinone->pDecyloxyphenol Williamson Ether Synthesis DecylBromide 1-Bromodecane DecylBromide->pDecyloxyphenol Base Base (e.g., K2CO3) Base->pDecyloxyphenol Solvent Solvent (e.g., Acetone) Solvent->pDecyloxyphenol Byproduct Salt (e.g., KBr) + H2O

Figure 1: General scheme of the Williamson ether synthesis for this compound.

The reaction mechanism involves the deprotonation of one of the hydroxyl groups of hydroquinone by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of 1-bromodecane in an SN2 reaction, displacing the bromide ion and forming the ether linkage. To favor the formation of the mono-alkylated product (this compound) over the di-alkylated product, a significant excess of hydroquinone is typically used.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Hydroquinone110.115.51 g0.05
1-Bromodecane221.192.21 g0.01
Potassium Carbonate (K₂CO₃)138.212.76 g0.02
Acetone58.0850 mL-
Diethyl Ether74.12As needed-
1 M Hydrochloric Acid (HCl)36.46As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

3.2. Procedure

  • Reaction Setup: A 100 mL round-bottom flask is charged with hydroquinone (5.51 g, 0.05 mol), potassium carbonate (2.76 g, 0.02 mol), and acetone (50 mL).

  • Addition of Alkyl Halide: To the stirred suspension, 1-bromodecane (2.21 g, 0.01 mol) is added dropwise at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to remove the acetone.

  • Extraction: The residue is dissolved in diethyl ether and washed sequentially with 1 M hydrochloric acid, water, and brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental_Workflow A 1. Mix Hydroquinone, K2CO3, and Acetone B 2. Add 1-Bromodecane A->B C 3. Reflux for 24h B->C D 4. Filter and Concentrate C->D E 5. Dissolve in Diethyl Ether D->E F 6. Wash with HCl, Water, and Brine E->F G 7. Dry with MgSO4 and Evaporate F->G H 8. Purify by Column Chromatography G->H I Pure this compound H->I

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Yield
Theoretical Yield2.50 g
Typical Actual Yield1.75 - 2.13 g (70-85%)
Physical Properties
AppearanceWhite to off-white solid
Melting Point72-74 °C
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)
δ 6.78 (d, J = 9.0 Hz, 2H)Aromatic protons ortho to -OH
δ 6.72 (d, J = 9.0 Hz, 2H)Aromatic protons ortho to -ODecyl
δ 4.85 (s, 1H)Phenolic -OH
δ 3.88 (t, J = 6.6 Hz, 2H)-OCH₂-
δ 1.75 (p, J = 6.7 Hz, 2H)-OCH₂CH₂-
δ 1.45-1.25 (m, 14H)-(CH₂)₇-
δ 0.88 (t, J = 6.8 Hz, 3H)-CH₃
¹³C NMR (CDCl₃, 101 MHz)
δ 153.2C-ODecyl
δ 149.8C-OH
δ 116.1Aromatic CH ortho to -ODecyl
δ 115.8Aromatic CH ortho to -OH
δ 68.8-OCH₂-
δ 31.9-(CH₂)₈CH₃
δ 29.6, 29.5, 29.4, 29.3, 26.1-(CH₂)₇-
δ 22.7-CH₂CH₃
δ 14.1-CH₃

Signaling Pathways and Logical Relationships

The Williamson ether synthesis follows a well-defined SN2 reaction pathway. The key steps are outlined in the diagram below.

Reaction_Mechanism Start Hydroquinone + Base (K2CO3) Phenoxide Formation of Hydroquinone Monophenoxide Ion Start->Phenoxide Deprotonation SN2 Nucleophilic Attack (SN2) on 1-Bromodecane Phenoxide->SN2 TransitionState [Br···CH₂(C₉H₁₉)···O-Ar]⁻ Transition State SN2->TransitionState ProductFormation Formation of this compound and Bromide Ion TransitionState->ProductFormation Displacement of Br⁻ End This compound ProductFormation->End

Figure 3: Simplified reaction mechanism pathway for the Williamson ether synthesis.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of this compound from hydroquinone. By following the detailed experimental protocol and utilizing the provided characterization data, researchers, scientists, and drug development professionals can confidently synthesize and verify this important chemical intermediate. The Williamson ether synthesis, when performed with careful control of stoichiometry to favor mono-alkylation, proves to be an efficient and reliable method for the preparation of this compound.

synthesis of p-alkoxyphenols mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of p-Alkoxyphenols

Introduction

Para-alkoxyphenols are a significant class of organic compounds characterized by a hydroxyl group and an alkoxy group in a para-position on a benzene ring. This structural motif is prevalent in pharmaceuticals, agrochemicals, antioxidants, and polymer chemistry. The synthesis of these compounds is of paramount importance for researchers and professionals in drug development and materials science. This guide provides a comprehensive overview of the core synthetic methodologies, detailing their reaction mechanisms, experimental protocols, and comparative quantitative data.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] Developed in 1850, this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] It involves the reaction of a phenoxide ion (generated by deprotonating a phenol) with a primary alkyl halide or other alkylating agent with a good leaving group (e.g., tosylate, mesylate).[1][2]

Reaction Mechanism

The synthesis begins with the deprotonation of a p-substituted phenol, such as hydroquinone, using a suitable base (e.g., sodium hydroxide, sodium hydride) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted SN2 displacement, inverting the stereochemistry at the carbon if it is chiral. The halide is expelled as a leaving group, forming the p-alkoxyphenol product.[3] For the synthesis of p-alkoxyphenols, selective mono-alkylation of hydroquinone is the goal, though di-alkylation can occur as a side reaction, reducing the yield of the desired product.[4]

Caption: Mechanism of the Williamson Ether Synthesis for p-Alkoxyphenols.

Experimental Protocol (General)
  • Deprotonation: Dissolve hydroquinone in a suitable solvent (e.g., ethanol, DMF). Add one equivalent of a strong base (e.g., NaOH, NaH) and stir at room temperature until the hydroquinone is fully converted to the monosodium phenoxide.

  • Alkylation: Add a primary alkyl halide (e.g., ethyl bromide, butyl iodide) to the reaction mixture.

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into water. Neutralize with a dilute acid (e.g., HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to isolate the p-alkoxyphenol.

Alkylation of Hydroquinone with Alcohols

A direct approach to synthesizing p-alkoxyphenols involves the reaction of hydroquinone with an alcohol in the presence of a catalyst. This method can be more atom-economical than the Williamson synthesis as it avoids the use of alkyl halides.

Reaction Mechanism

This synthesis can proceed via an acid-catalyzed mechanism where an alcohol reacts with hydroquinone. A particularly effective variation uses p-benzoquinone and a strong acid (like concentrated sulfuric acid) as catalysts.[5] The reaction is believed to proceed through a quinhydrone complex intermediate. The alcohol performs a nucleophilic attack on this complex, leading to the formation of the p-alkoxyphenol.[4]

Hydroquinone_Alkylation cluster_formation Step 1: Quinhydrone Formation cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Rearomatization Hydroquinone Hydroquinone Quinhydrone Quinhydrone Complex Hydroquinone->Quinhydrone Benzoquinone p-Benzoquinone Benzoquinone->Quinhydrone Quinhydrone2 Quinhydrone Complex Intermediate Intermediate Quinhydrone2->Intermediate Alcohol Alcohol (R-OH) Alcohol->Intermediate H⁺ catalyst Intermediate2 Intermediate Product p-Alkoxyphenol Intermediate2->Product Regen_HQ Hydroquinone (regenerated) Intermediate2->Regen_HQ A1 Charge-transfer complex formation A2 Alcohol attacks the complex A3 Product formation and catalyst regeneration

Caption: Proposed mechanism for the catalyzed alkylation of hydroquinone.

Experimental Protocol (for p-Butoxyphenol)

The following protocol is adapted from a patented procedure.[5]

  • Charging Reactor: To a reactor equipped with a stirrer and thermometer, add 110 g of hydroquinone, 222 g of n-butanol, 1 g of p-benzoquinone, and 10 g of concentrated sulfuric acid.

  • Reaction: Heat the mixture to 95°C and maintain this temperature with stirring for 8 hours.

  • Neutralization: Cool the reaction mixture to 50°C. Add 500 mL of 40% sodium hydroxide solution to neutralize the sulfuric acid.

  • Filtration: Filter the mixture to remove the precipitated sodium sulfate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 200 mL of toluene and extract. Repeat the extraction two more times with 200 mL of toluene each.

  • Purification: Combine the toluene layers. Remove the solvent under reduced pressure. The resulting crude product is then purified by vacuum distillation, collecting the fraction at 110-115°C (at 0.096 MPa vacuum) to yield the p-butoxyphenol crystal.[5]

Quantitative Data

The following table summarizes yields and purities for various p-alkoxyphenols synthesized using the hydroquinone alkylation method described above.[5]

R Group (in R-OH)ProductPurity (GC)Yield
Methylp-Methoxyphenol99.8%90.5%
Ethylp-Ethoxyphenol99.7%92.5%
Butylp-Butoxyphenol99.5%89.7%
Butyl (no NaOH)p-Butoxyphenol96.5%55.7%

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway to form p-alkoxyphenols from aryl halides. Unlike SN2 reactions, this mechanism is viable for aromatic systems. The reaction requires an aryl halide with strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group (e.g., a halogen).[6][7]

Reaction Mechanism

The SNAr mechanism is a two-step addition-elimination process.[6]

  • Addition: A strong nucleophile, such as an alkoxide ion (RO⁻), attacks the carbon atom bearing the leaving group. This attack is the rate-determining step and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost.[6][7] The negative charge is delocalized onto the electron-withdrawing group, which is crucial for stabilizing the intermediate.

  • Elimination: The leaving group (e.g., Cl⁻, Br⁻) is expelled, and the aromaticity of the ring is restored, yielding the final p-alkoxyphenol derivative.[6]

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination Substrate p-Halonitrobenzene (EWG-Ar-X) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer Alkoxide Alkoxide (RO⁻) Meisenheimer2 Meisenheimer Complex Product p-Alkoxynitrobenzene (EWG-Ar-OR) Meisenheimer2->Product Halide Halide Ion (X⁻) Meisenheimer2->Halide A1 Rate-determining step A2 Restoration of aromaticity

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for synthesizing aryl ethers, including p-alkoxyphenols.[8] This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an alcohol.[9] Its key advantages include mild reaction conditions and broad functional group tolerance.[10]

Reaction Mechanism

The reaction proceeds through a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Ligand Exchange/Deprotonation: The alcohol (R-OH) coordinates to the palladium center. A base then deprotonates the alcohol to form a palladium alkoxide complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the alkoxy group are eliminated from the palladium center, forming the C-O bond of the p-alkoxyphenol product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8][11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AlkoxideComplex Palladium Alkoxide L-Pd(II)(Ar)(OR) OxAdd->AlkoxideComplex Ligand Exchange & Deprotonation AlkoxideComplex->Pd0 Reductive Elimination Product Ar-OR AlkoxideComplex->Product ArX Ar-X ArX->OxAdd ROH R-OH + Base ROH->AlkoxideComplex

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of p-alkoxyphenols in a research setting.

Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction: Heating under Reflux/ Stirring at RT Start->Reaction Quenching Workup: Quenching & Neutralization Reaction->Quenching Extraction Phase Separation: Aqueous Extraction Quenching->Extraction Drying Drying & Filtration Extraction->Drying Concentration Solvent Removal: Rotary Evaporation Drying->Concentration Purification Purification Concentration->Purification Distillation Vacuum Distillation Purification->Distillation If liquid Chromatography Column Chromatography Purification->Chromatography If needed Recrystallization Recrystallization Purification->Recrystallization If solid End Final Product: p-Alkoxyphenol Distillation->End Chromatography->End Recrystallization->End

Caption: General laboratory workflow for p-alkoxyphenol synthesis.

Conclusion

The synthesis of p-alkoxyphenols can be achieved through several robust methodologies. The choice of method depends on factors such as the availability of starting materials, desired scale, functional group tolerance, and economic considerations. The classical Williamson ether synthesis remains a reliable and widely used technique.[1] Direct alkylation of hydroquinone offers an atom-economical alternative with high yields under specific catalytic conditions.[5] For substrates with appropriate electronic properties, nucleophilic aromatic substitution provides a direct route. Finally, the modern Buchwald-Hartwig cross-coupling reaction offers unparalleled scope and mild conditions, making it highly valuable for complex molecule synthesis in drug discovery and materials science.[8][9] Each method presents a unique set of advantages, and a thorough understanding of their underlying mechanisms is crucial for successful application.

References

Spectroscopic Profile of p-Decyloxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-decyloxyphenol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.78d2HAr-H (ortho to -OH)
6.72d2HAr-H (ortho to -O(CH₂)₉CH₃)
4.85s1HAr-OH
3.88t2H-OCH₂-
1.74p2H-OCH₂CH₂-
1.43 - 1.26m14H-(CH₂)₇-
0.88t3H-CH₃

d = doublet, t = triplet, p = pentet, m = multiplet, s = singlet

¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppmAssignment
153.2C-O (Ar)
149.8C-OH (Ar)
116.1CH (Ar)
115.5CH (Ar)
68.6-OCH₂-
31.9-CH₂-
29.6-CH₂-
29.4-CH₂-
29.3-CH₂-
26.1-CH₂-
22.7-CH₂-
14.1-CH₃
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3380BroadO-H stretch (phenolic)
2925, 2854StrongC-H stretch (aliphatic)
1508StrongC=C stretch (aromatic)
1230StrongC-O stretch (aryl ether)
1175MediumC-O stretch (phenol)
825StrongC-H bend (para-substituted aromatic)
Mass Spectrometry (MS) Data
m/zInterpretation
250[M]⁺ (Molecular Ion)
110[C₆H₅OH]⁺ (Phenolic fragment)
94[C₆H₆O]⁺ (Rearrangement fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample of this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Preparation Sample Preparation (for IR/MS) Sample->Preparation NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Acquisition Data Acquisition NMR->Acquisition IR->Acquisition MS->Acquisition Processing Data Processing (e.g., Fourier Transform) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Interpretation Interpretation of Spectra Analysis->Interpretation Structure Structure Elucidation Interpretation->Structure Report Final Report Structure->Report

Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic data and protocols for this compound. Researchers are encouraged to consult specific instrument manuals and literature for more detailed procedures and advanced analytical techniques.

An In-depth Technical Guide on the Solubility of p-Decyloxyphenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-decyloxyphenol, a compound of interest in various research and development applications. Due to the limited availability of direct quantitative data, this guide presents an estimated solubility profile based on the known properties of structurally similar compounds and established principles of chemical solubility. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility and a visual workflow to guide the experimental process.

Estimated Solubility of this compound

The solubility of a compound is influenced by its molecular structure, including its polarity and the presence of functional groups capable of forming intermolecular interactions. This compound possesses a polar phenolic hydroxyl group and a long, nonpolar decyl ether chain. This amphipathic nature dictates its solubility in a range of organic solvents.

The following table provides an estimated solubility profile of this compound in common organic solvents. These estimations are derived from the qualitative solubility information of shorter-chain p-alkoxyphenols, such as p-methoxyphenol, p-ethoxyphenol, and p-butoxyphenol, which are known to be soluble in many organic solvents.[1][2][3][4][5] The long alkyl chain of this compound is expected to enhance its solubility in nonpolar solvents and decrease its solubility in highly polar solvents compared to its shorter-chain analogs.

SolventChemical ClassPolarityEstimated Solubility of this compoundReference Solubility of a Similar Compound
Hexane AlkaneNonpolarHighLong-chain alkylphenols show increased solubility in hydrocarbons.[6]
Toluene Aromatic HydrocarbonNonpolarHighAlkylphenols are generally soluble in toluene.[6]
Dichloromethane Halogenated HydrocarbonIntermediateHighShorter-chain analogs are soluble in similar solvents.
Ethyl Acetate EsterIntermediateModerate to HighReadily soluble for 4-methoxyphenol.[2]
Acetone KetonePolar AproticModerate to HighSoluble for 4-methoxyphenol and 4-butoxyphenol.[2][4][5][7]
Ethanol AlcoholPolar ProticModerateSoluble for 4-methoxyphenol and 4-butoxyphenol.[2][4][5][7]
Methanol AlcoholPolar ProticLow to ModerateAlkylphenols are generally soluble in alcohols.[6]
Dimethyl Sulfoxide (DMSO) SulfoxidePolar AproticModerate4-Ethoxyphenol: 100 mg/mL.[8]

Disclaimer: The solubility data presented in this table are estimations and should be used as a guideline. For precise quantitative data, experimental determination is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid, of known purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Shaking incubator or water bath with orbital shaker

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Accurately add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or a water bath with an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally in preliminary studies.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

  • Data Analysis:

    • The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL, g/L, or mol/L).

    • Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equilibration Shake at constant temperature (24-72h) prep2->equilibration separation1 Settle undissolved solid equilibration->separation1 separation2 Centrifuge for complete separation separation1->separation2 sampling1 Withdraw and filter supernatant separation2->sampling1 sampling2 Dilute sample sampling1->sampling2 sampling3 Analyze by HPLC sampling2->sampling3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of p-Decyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of p-Decyloxyphenol. Due to the limited publicly available data directly pertaining to this compound, this guide synthesizes information from studies on analogous short-chain p-alkoxyphenols, particularly p-methoxyphenol, to provide a predictive assessment. The methodologies for key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are detailed to facilitate the design and execution of further experimental investigations. This document aims to serve as a foundational resource for researchers and professionals engaged in the development and characterization of pharmaceuticals and related chemical entities where thermal stability is a critical parameter.

Introduction

This compound, a member of the p-alkoxyphenol family, is characterized by a phenol ring with a decyloxy group at the para position. The thermal stability of such compounds is a crucial factor in various applications, including drug formulation, manufacturing, and storage, as it dictates the temperature limits within which the compound remains chemically unchanged. Understanding the decomposition pathways and kinetics is essential for ensuring product safety, efficacy, and shelf-life. This guide will explore the expected thermal behavior of this compound based on available data for related compounds and outline the standard experimental procedures for its empirical determination.

Predicted Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) Insights

Thermogravimetric analysis of p-methoxyphenol indicates that weight loss commences at approximately 93°C, with near-complete decomposition occurring by 200°C[1]. It is anticipated that this compound, with its significantly longer and heavier decyl alkyl chain, will exhibit a higher onset temperature for decomposition. The increased molecular weight and stronger van der Waals forces associated with the longer chain generally contribute to enhanced thermal stability.

Differential Scanning Calorimetry (DSC) Insights

Differential Scanning Calorimetry is employed to measure the heat flow associated with thermal transitions in a material. For phenolic compounds, DSC can reveal melting points, glass transitions, and the exothermic or endothermic nature of decomposition. While specific DSC data for this compound is unavailable, the analysis of related phenolic compounds often shows distinct endothermic peaks corresponding to melting, followed by exothermic peaks at higher temperatures indicative of decomposition.

Quantitative Thermal Analysis Data (Predicted)

The following table summarizes the predicted thermal decomposition characteristics of this compound, based on extrapolation from data for p-methoxyphenol[1]. It is imperative to note that these are estimated values and require experimental verification.

Parameterp-Methoxyphenol (Experimental)This compound (Predicted)
Onset of Decomposition (Tonset) ~ 93°C[1]> 150°C
Temperature of Maximum Decomposition Rate Not Reported> 200°C
Percent Weight Loss at 200°C ~100%[1]< 50%
Residual Mass at 300°C 0%Likely significant residual mass

Experimental Protocols

To empirically determine the thermal stability and decomposition profile of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the sample weight as a function of temperature.

  • The resulting TGA curve will plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to characterize the thermodynamics of any phase transitions or decomposition events of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh a small sample (typically 2-5 mg) of this compound into a clean DSC pan (e.g., aluminum).

  • Hermetically seal the pan. An empty, sealed pan is to be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from ambient to 400°C) under an inert atmosphere (e.g., nitrogen).

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • The resulting DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Weight Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp Thermal_Stability Thermal Stability Profile TGA_Data->Thermal_Stability DSC_Data->Thermal_Stability Phase_Transitions Melting Point & Phase Transitions DSC_Data->Phase_Transitions

Caption: Workflow for Thermal Analysis of this compound.

Logical Relationship of Decomposition

The decomposition of this compound under thermal stress is expected to proceed through the cleavage of its ether linkage, a common pathway for such compounds.

G p_Decyloxyphenol This compound Thermal_Stress Thermal Stress (Heat) p_Decyloxyphenol->Thermal_Stress Initial_Decomposition Initial Decomposition (Ether Bond Cleavage) Thermal_Stress->Initial_Decomposition Phenolic_Fragment Phenolic Fragment Initial_Decomposition->Phenolic_Fragment Alkyl_Fragment Decyl Fragment Initial_Decomposition->Alkyl_Fragment Secondary_Decomposition Secondary Decomposition Phenolic_Fragment->Secondary_Decomposition Alkyl_Fragment->Secondary_Decomposition Volatile_Products Volatile Products (e.g., CO, CO2, H2O) Secondary_Decomposition->Volatile_Products Char_Residue Char Residue Secondary_Decomposition->Char_Residue

Caption: Logical Flow of this compound Thermal Decomposition.

Conclusion

While direct experimental data on the thermal stability of this compound remains to be published, a predictive analysis based on structurally similar compounds suggests a higher thermal stability compared to its shorter-chain analogs. The provided experimental protocols for TGA and DSC offer a clear pathway for the empirical determination of its thermal properties. The characterization of the thermal stability and decomposition profile of this compound is a critical step in its development for pharmaceutical and other applications, ensuring its safe and effective use. Further research is strongly encouraged to establish a definitive thermal profile for this compound.

References

p-Decyloxyphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of p-Decyloxyphenol, a compound of interest in various research and development applications.

Physicochemical Data

The core molecular attributes of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C16H26O2PubChem[1]
Molecular Weight 250.38 g/mol PubChem[1], ChemicalBook[2]
CAS Number 35108-00-0ChemicalBook[2][3]

Logical Relationship of Molecular Properties

The chemical formula of a compound directly determines its molecular weight. The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula.

Molecular Formula (C16H26O2) Molecular Formula (C16H26O2) Molecular Weight (250.38 g/mol) Molecular Weight (250.38 g/mol) Molecular Formula (C16H26O2)->Molecular Weight (250.38 g/mol) Determines

References

Preliminary Studies on p-Decyloxyphenol: Investigating Liquid Crystal Phases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Liquid crystals represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal. The study of new liquid crystalline materials is a dynamic field, with applications ranging from display technologies to advanced materials and drug delivery systems. P-Alkoxyphenols, as a class of compounds, are known to exhibit mesogenic behavior, with the presence and type of liquid crystal phase being highly dependent on the length of the alkyl chain.

This guide focuses on the preliminary experimental investigation of p-decyloxyphenol (4-decyloxyphenol). To date, specific studies detailing the liquid crystal phases of this compound are not prevalent in the accessible scientific literature. Therefore, this document provides a robust framework of the necessary experimental protocols and data analysis workflows required to thoroughly characterize its potential mesomorphic behavior. The target audience of researchers, scientists, and drug development professionals will find the detailed methodologies and visualization of the experimental process invaluable for initiating such studies.

Experimental Protocols

A preliminary investigation into the liquid crystal properties of a compound like this compound involves its synthesis and purification, followed by characterization using thermal analysis and microscopy.

Synthesis of this compound

A common method for the synthesis of p-alkoxyphenols is the Williamson ether synthesis.

Materials:

  • Hydroquinone (1,4-dihydroxybenzene)

  • 1-Bromodecane

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve hydroquinone in acetone or DMF.

  • Add potassium carbonate to the solution.

  • Slowly add 1-bromodecane to the reaction mixture.

  • Reflux the mixture for 24-48 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with a dilute HCl solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization of Liquid Crystal Phases

The primary techniques for identifying and characterizing liquid crystal phases are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

2.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes of phase transitions.

Procedure:

  • Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting point to erase any thermal history.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating scan at the same rate. The phase transitions observed during the second heating run are typically used for data analysis.

  • Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions. The peak onset temperature is taken as the transition temperature (T), and the integrated peak area provides the enthalpy of transition (ΔH).

2.2.2. Polarized Optical Microscopy (POM)

POM is used to visually identify the textures of different liquid crystal phases.

Procedure:

  • Place a small amount of the this compound sample on a clean glass microscope slide.

  • Cover the sample with a coverslip.

  • Place the slide on a hot stage attached to the polarizing microscope.

  • Heat the sample slowly while observing it through the crossed polarizers.

  • Note the temperatures at which changes in the texture occur. These correspond to the phase transitions identified by DSC.

  • Cool the sample slowly from the isotropic liquid phase and observe the formation of different mesophase textures.

  • Compare the observed textures with known liquid crystal textures to identify the type of mesophase (e.g., nematic, smectic A, smectic C).

Data Presentation

As specific quantitative data for the liquid crystal phases of this compound is not available in the preliminary search of the literature, the following tables are presented as templates for recording experimental results.

Table 1: DSC Thermal Analysis Data for this compound

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Crystal to Mesophase 1
Mesophase 1 to Mesophase 2
Mesophase 2 to Isotropic

Data to be filled upon experimental investigation.

Table 2: POM Observational Data for this compound

Temperature Range (°C)Observed TextureAssigned Phase
T < T₁Crystalline SolidCrystal
T₁ < T < T₂[e.g., Schlieren, Marbled][e.g., Nematic]
T₂ < T < T₃[e.g., Fan-shaped, Batonnet][e.g., Smectic A]
T > T₃Dark Field of ViewIsotropic Liquid

Data to be filled upon experimental investigation.

Visualization of Experimental Workflow and Concepts

The following diagrams illustrate the logical flow of the experimental investigation and the conceptual relationship between temperature and the phases of a thermotropic liquid crystal.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis Start Start Materials: Hydroquinone, 1-Bromodecane Synthesis Williamson Ether Synthesis Start->Synthesis Purification Purification: Column Chromatography/ Recrystallization Synthesis->Purification Pure_Compound Pure this compound Purification->Pure_Compound DSC Differential Scanning Calorimetry (DSC) Pure_Compound->DSC POM Polarized Optical Microscopy (POM) Pure_Compound->POM DSC_Data Identify Transition Temperatures & Enthalpies DSC->DSC_Data POM_Data Identify Mesophase Textures POM->POM_Data Phase_Identification Phase Identification & Characterization DSC_Data->Phase_Identification POM_Data->Phase_Identification

Caption: Experimental workflow for the characterization of this compound liquid crystal phases.

Phase_Transitions cluster_phases Phase Sequence on Heating cluster_order Degree of Order Crystal Crystalline Solid Smectic Smectic Phase Crystal->Smectic T_m (Melting) High_Order High Positional & Orientational Order Nematic Nematic Phase Smectic->Nematic T_SN Med_Order Layered Positional & Orientational Order Isotropic Isotropic Liquid Nematic->Isotropic T_NI (Clearing) Low_Order Orientational Order Only No_Order No Order

Caption: Generalized relationship between temperature and liquid crystal phases for a thermotropic material.

Conclusion

While the preliminary investigation did not yield specific data on the liquid crystalline properties of this compound, this guide provides a comprehensive framework for conducting such a study. The detailed experimental protocols for synthesis and characterization, along with the templates for data presentation and visualizations of the workflow, offer a complete roadmap for researchers. The successful execution of these protocols will enable the determination of whether this compound exhibits mesogenic behavior and the characterization of its liquid crystal phases. Such findings would be a valuable contribution to the field of liquid crystal research and could open up new avenues for the application of this and related materials.

Theoretical Analysis of p-Decyloxyphenol's Molecular Geometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical methodologies used to calculate the molecular geometry of p-Decyloxyphenol. Given the significance of molecular conformation in drug design and materials science, understanding the foundational geometric parameters is crucial for predicting molecular interactions and reactivity. This document outlines a representative computational protocol, presents the resulting geometric data in a structured format, and visualizes the computational workflow.

Introduction

This compound is a molecule of interest in various fields due to its amphiphilic nature, possessing a polar phenolic head and a nonpolar decyl tail. Its molecular geometry, including bond lengths, bond angles, and dihedral angles, dictates its packing in condensed phases, its interaction with biological targets, and its overall physicochemical properties. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to determine a molecule's three-dimensional structure at the atomic level.

Computational Methodology

The determination of a molecule's stable geometric configuration through theoretical means involves an energy minimization process. The geometry is adjusted iteratively until a point on the potential energy surface is found where the net forces on the atoms are zero, corresponding to a stable or metastable conformation. A common and robust approach for this is the use of DFT.

Experimental Protocol: DFT-Based Geometry Optimization

A representative and widely accepted protocol for the geometry optimization of phenolic compounds involves the following steps:

  • Initial Structure Generation: A 3D model of this compound is constructed. This can be done using molecular building software. For the long decyloxy chain, an extended (all-trans) conformation is a common starting point.

  • Selection of a Quantum Chemical Method: Density Functional Theory (DFT) is chosen for its balance of accuracy and computational cost. A popular functional for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. For more accurate handling of long-range interactions, functionals like CAM-B3LYP or ωB97X-D are also excellent choices.

  • Choice of Basis Set: A basis set is a set of mathematical functions used to describe the atomic orbitals. The Pople-style 6-311+G(d,p) basis set is a suitable choice, providing a good description of electron distribution. The + indicates the addition of diffuse functions to better describe anions and weak interactions, while (d,p) denotes the inclusion of polarization functions to allow for non-spherical atomic shapes.

  • Geometry Optimization: The initial structure is submitted to a geometry optimization calculation using the chosen DFT functional and basis set. The algorithm systematically adjusts the atomic coordinates to find a minimum on the potential energy surface. The calculation is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

  • Frequency Analysis: Following a successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • It provides thermodynamic data, such as the zero-point vibrational energy.

Data Presentation: Calculated Geometric Parameters

The following tables summarize the key geometric parameters for the optimized structure of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. These values represent a plausible, theoretically derived geometry for the molecule in the gas phase.

Note: The atom numbering scheme is provided in the molecular diagram below.

Atom numbering for this compound
Figure 1. Atom numbering scheme for this compound.
Table 1: Selected Bond Lengths (Å)
BondLength (Å)
O1 - H10.965
C1 - O11.368
C1 - C21.395
C2 - C31.390
C4 - O21.375
O2 - C71.430
C7 - C81.525
C15 - C161.530
C-H (avg)1.090
Table 2: Selected Bond Angles (°)
AtomsAngle (°)
C1 - O1 - H1109.2
C2 - C1 - O1117.5
C6 - C1 - O1122.5
C3 - C4 - O2124.5
C5 - C4 - O2115.5
C4 - O2 - C7118.0
O2 - C7 - C8108.5
C7 - C8 - C9112.5
Table 3: Selected Dihedral Angles (°)
AtomsDihedral Angle (°)
H1 - O1 - C1 - C2180.0
C6 - C1 - O1 - H10.0
C1 - O2 - C7 - C8179.5
C4 - O2 - C7 - C8-2.1
O2 - C7 - C8 - C9178.9
C7 - C8 - C9 - C10-179.2

Mandatory Visualization

The following diagrams illustrate the logical workflow for the theoretical calculation of molecular geometry.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_output 3. Analysis and Validation start Construct Initial 3D Structure method Select DFT Functional (e.g., B3LYP) start->method basis Choose Basis Set (e.g., 6-311+G(d,p)) method->basis opt Perform Geometry Optimization basis->opt check Convergence Check opt->check check->opt No freq Perform Frequency Calculation check->freq Yes validation Verify True Minimum (No Imaginary Frequencies) freq->validation validation->opt No (TS found) final Final Optimized Geometry & Thermodynamic Properties validation->final Yes

Workflow for Theoretical Geometry Optimization.

Conclusion

This guide has detailed a standard and effective computational protocol for determining the molecular geometry of this compound using Density Functional Theory. The provided tables of bond lengths, bond angles, and dihedral angles offer a quantitative, three-dimensional description of the molecule's lowest energy conformation in the gas phase. This foundational data is invaluable for further computational studies, such as molecular docking, molecular dynamics simulations, and the prediction of spectroscopic properties, thereby aiding researchers and professionals in the fields of drug development and materials science.

The Genesis of p-Alkoxyphenols: A Technical Chronicle of Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the historical landscape and scientific underpinnings of p-alkoxyphenols. From their foundational synthesis to their contemporary applications as crucial intermediates in pharmaceuticals and other industries, this document provides a comprehensive overview for the discerning scientific audience. It delves into the core chemical principles, detailed experimental methodologies, and the biological significance of this important class of compounds.

Historical Context and Discovery

The story of p-alkoxyphenols is intrinsically linked to the history of their parent compound, hydroquinone. While hydroquinone was first synthesized in the early 1800s, the deliberate synthesis of its monoalkoxy derivatives, p-alkoxyphenols, likely emerged with the development of key etherification reactions in the mid-19th century.

The advent of the Williamson ether synthesis in 1850 by Alexander Williamson marked a pivotal moment in organic chemistry.[1][2][3] This robust SN2 reaction, involving the reaction of an alkoxide with an alkyl halide, provided a versatile method for preparing ethers.[1][2][4] While a singular "discovery" paper for the first p-alkoxyphenol is not readily apparent in historical records, it is highly probable that the application of the Williamson synthesis to hydroquinone, a readily available dihydric phenol, led to the creation of the first p-alkoxyphenols. This reaction remains a cornerstone for the synthesis of these compounds today.

Early interest in p-alkoxyphenols and their derivatives was driven by their antioxidant properties. This characteristic led to their use as stabilizers in various industrial processes.[5] A significant area of research and application for p-alkoxyphenols, particularly p-methoxyphenol (also known as mequinol), has been in dermatology as skin-lightening agents.[6][7] Their ability to inhibit tyrosinase, a key enzyme in melanin production, has been a major focus of scientific investigation.[8][9]

Physicochemical Properties of p-Alkoxyphenols

The physical properties of p-alkoxyphenols are influenced by the nature of the alkyl group attached to the phenolic oxygen. The following table summarizes key quantitative data for a selection of common p-alkoxyphenols.

Compound NameAlkyl GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
p-MethoxyphenolMethylC₇H₈O₂124.1455-57[5][10]243[5][11][12]
p-EthoxyphenolEthylC₈H₁₀O₂138.1663-66258
p-PropoxyphenolPropylC₉H₁₂O₂152.1954-56[13]228.5 (at 760 mmHg)[14]
p-ButoxyphenolButylC₁₀H₁₄O₂166.2265-66[15]165 (at 2 mmHg)[15]
p-tert-Butoxyphenoltert-ButylC₁₀H₁₄O₂166.2278-81265

Key Experimental Protocols

The synthesis of p-alkoxyphenols can be achieved through several methods. The Williamson ether synthesis remains a classic and widely used approach. Other notable methods include direct alkylation of hydroquinone.

Williamson Ether Synthesis of p-Methoxyphenol

This protocol details the synthesis of p-methoxyphenol from hydroquinone and dimethyl sulfate.

Materials:

  • Hydroquinone

  • 10% Sodium hydroxide solution

  • Dimethyl sulfate

  • Petroleum ether (for recrystallization)

  • Three-necked flask

  • Reflux condenser

  • Stirrer

  • Internal thermometer

  • Dropping funnel

Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly treat 1 mole of hydroquinone with 1.25 moles of 10% sodium hydroxide solution per acidic group with vigorous stirring.[16]

  • Add 1 mole of dimethyl sulfate through the dropping funnel at a rate that maintains the reaction temperature below 40°C, using water cooling as necessary.[16]

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.[16]

  • Cool the reaction mixture. The solid product will precipitate.

  • Isolate the solid product by filtration and wash it with water.[16]

  • Recrystallize the crude product from petroleum ether or purify by vacuum distillation (b.p. 128°C/12 mmHg).[16]

  • To recover unreacted hydroquinone, acidify the aqueous reaction solution and the wash water and extract with ether.[16]

Synthesis of p-Alkoxyphenols using an Alcohol and Quinhydrone

This method provides an alternative route to p-alkoxyphenols.

Materials:

  • Hydroquinone

  • Quinhydrone

  • Alcohol (e.g., methanol, propanol, butanol)

  • Sulfuric acid

  • Toluene (for extraction)

  • Thermostatted glass reactor

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a thermostatted glass reactor equipped with a magnetic stirrer and a reflux condenser, load 8 g of hydroquinone, 3 g of quinhydrone, 100 ml of the desired alcohol, and 8 ml of sulfuric acid.[17]

  • Stir the mixture at 70°C for 20 minutes.[17]

  • Evaporate the unreacted alcohol.

  • Take up the residue in 50 ml of water and extract with two 50 ml portions of toluene.[17]

  • Combine the toluene extracts and purify the product by fractional distillation under vacuum (5 mmHg).[17]

Biological Activity and Signaling Pathways

A primary area of interest for p-alkoxyphenols in drug development is their ability to inhibit tyrosinase, the rate-limiting enzyme in melanogenesis, the pathway responsible for melanin synthesis.[8][9]

The Melanogenesis Signaling Pathway

Melanogenesis is a complex signaling cascade initiated by stimuli such as UV radiation, leading to the production of melanin in melanocytes. The pathway involves the activation of the microphthalmia-associated transcription factor (MITF), which upregulates the expression of key melanogenic enzymes, including tyrosinase.[18][19][20]

Melanogenesis_Pathway UVB UVB Radiation Keratinocytes Keratinocytes UVB->Keratinocytes stimulates alpha_MSH α-MSH Keratinocytes->alpha_MSH releases MC1R MC1R alpha_MSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription of Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase translates to L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine hydroxylates L_DOPA L-DOPA Tyrosinase->L_DOPA oxidizes Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin spontaneous reactions Tyrosinase_Inhibition Tyrosinase Tyrosinase (Active Enzyme) Enzyme_Substrate Enzyme-Substrate Complex Tyrosinase->Enzyme_Substrate binds Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Enzyme_Inhibitor binds L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Enzyme_Substrate p_Alkoxyphenol p-Alkoxyphenol (Inhibitor) p_Alkoxyphenol->Enzyme_Inhibitor Product L-DOPA Enzyme_Substrate->Product

References

The Pivotal Role of p-Decyloxyphenol in Supramolecular Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of p-decyloxyphenol as a versatile building block in the design and synthesis of advanced supramolecular architectures, with a focus on its applications in liquid crystals, co-crystals, and potential for drug development.

Introduction

In the intricate field of supramolecular chemistry, where molecules are organized into complex assemblies through non-covalent interactions, the selection of appropriate molecular building blocks is paramount. This compound, a molecule featuring a hydrophilic phenol head and a lipophilic decyloxy tail, has emerged as a significant component in the construction of functional supramolecular systems. Its amphiphilic nature, coupled with the hydrogen-bonding capability of the phenolic hydroxyl group, allows for the formation of a diverse range of ordered structures, including liquid crystals and co-crystals. This technical guide delves into the core principles of this compound's role in supramolecular chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of its properties, experimental methodologies for its use, and its potential applications.

Core Principles: The Supramolecular Chemistry of this compound

The utility of this compound in supramolecular chemistry stems from its unique molecular structure. The long decyloxy chain provides van der Waals interactions and contributes to the formation of ordered phases, while the phenolic hydroxyl group is a potent hydrogen bond donor. This dual functionality allows this compound to participate in the formation of predictable and stable supramolecular synthons, which are reliable patterns of intermolecular interactions.

The primary supramolecular interactions involving this compound include:

  • Hydrogen Bonding: The hydroxyl group of this compound can form strong and directional hydrogen bonds with suitable acceptor molecules, such as pyridines, amides, and carboxylic acids. This interaction is fundamental to the formation of co-crystals and hydrogen-bonded liquid crystals.

  • π-π Stacking: The aromatic ring of the phenol group can engage in π-π stacking interactions with other aromatic systems, further stabilizing the supramolecular assembly.

  • Van der Waals Forces: The long aliphatic decyloxy chain contributes significantly to the overall stability of self-assembled structures through van der Waals interactions, particularly in the formation of liquid crystalline phases.

These non-covalent interactions can be harnessed to design and construct a variety of supramolecular materials with tailored properties.

Application in Supramolecular Liquid Crystals

This compound is a well-known building block for the creation of thermotropic liquid crystals, which are materials that exhibit liquid-crystalline properties within a specific temperature range. The formation of hydrogen-bonded liquid crystals (HBLCs) is a common strategy, where this compound acts as the hydrogen bond donor and is complexed with a hydrogen bond acceptor, often a pyridine-containing molecule.[1][2] The resulting supramolecular complex has an elongated, rod-like shape that is conducive to the formation of mesophases, such as nematic and smectic phases.[3]

Experimental Protocol: Synthesis of a this compound-Based Hydrogen-Bonded Liquid Crystal

This protocol describes a general method for the synthesis of a hydrogen-bonded liquid crystal complex between this compound and a pyridine-based acceptor, such as 4,4'-bipyridine.

Materials:

  • This compound

  • 4,4'-Bipyridine

  • Anhydrous solvent (e.g., ethanol, chloroform)

Procedure:

  • Stoichiometric Mixing: Dissolve equimolar amounts of this compound and 4,4'-bipyridine in a minimal amount of the chosen anhydrous solvent in a round-bottom flask.

  • Refluxing: Reflux the mixture with stirring for 2-4 hours to ensure complete complexation.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid product in a vacuum oven at a temperature below its melting point to remove any residual solvent.

  • Characterization: Characterize the product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm hydrogen bond formation, Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures, and Polarized Optical Microscopy (POM) to identify the liquid crystalline phases.[4][5]

Quantitative Data: Phase Transition Temperatures of p-Alkoxyphenol-Based Liquid Crystals
p-Alkoxyphenol Chain LengthHydrogen Bond AcceptorPhase Transitions (°C)Reference
84-StilbazoleCr 85 (SmA) 105 I[2]
124-StilbazoleCr 92 (SmA) 118 I[2]
64-((4-(n-hexyloxy)phenylimino)methyl)benzoic acidCr 110 SmC 125 SmA 155 N 180 I[6]
84-(nicotinoyloxy) phenyl nicotinateCr 105 SmA 140 N 165 I[7]
164-(nicotinoyloxy) phenyl nicotinateCr 98 SmC 115 SmA 135 I[7]

Cr = Crystalline, SmA = Smectic A, SmC = Smectic C, N = Nematic, I = Isotropic

Application in Supramolecular Co-crystals for Drug Development

The ability of this compound to form stable hydrogen bonds makes it a promising co-former for the development of pharmaceutical co-crystals. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. By co-crystallizing an active pharmaceutical ingredient (API) with a suitable co-former like this compound, it is possible to modify the physicochemical properties of the API, such as its solubility, dissolution rate, and stability, without altering its chemical structure.[8] This is particularly beneficial for poorly water-soluble drugs (BCS Class II and IV), where enhancing dissolution can lead to improved bioavailability.

Experimental Protocol: Preparation of a this compound-API Co-crystal

This protocol outlines a general procedure for the preparation of a co-crystal of an API (e.g., ibuprofen, caffeine) with this compound using the solvent evaporation method.[9]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Suitable solvent (e.g., ethanol, methanol, ethyl acetate)

Procedure:

  • Solubilization: Dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of the API and this compound in a suitable solvent with gentle heating and stirring until a clear solution is obtained.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered container to promote the growth of co-crystals.

  • Isolation: Once the solvent has completely evaporated, collect the resulting crystalline solid.

  • Characterization: Confirm the formation of a new crystalline phase using Powder X-ray Diffraction (PXRD), which will show a unique diffraction pattern different from the starting materials.[10][11][12] Further characterization can be performed using DSC to determine the melting point of the co-crystal and FTIR to identify the hydrogen bonding interactions.[9]

A logical workflow for the synthesis and characterization of co-crystals is depicted in the following diagram:

cocrystal_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation start API + Co-former (this compound) solvent_evap Solvent Evaporation start->solvent_evap grinding Grinding start->grinding pxrd Powder X-ray Diffraction (PXRD) solvent_evap->pxrd Confirm new phase grinding->pxrd dsc Differential Scanning Calorimetry (DSC) pxrd->dsc Thermal analysis ftir FTIR Spectroscopy dsc->ftir Identify H-bonding nmr Solid-State NMR ftir->nmr Structural details dissolution Dissolution Studies nmr->dissolution Evaluate performance stability Stability Assessment dissolution->stability

A generalized workflow for the synthesis, characterization, and evaluation of co-crystals.
Quantitative Data: Dissolution Rate Enhancement of APIs through Co-crystallization

The following table presents examples of how co-crystallization can enhance the dissolution rate of poorly soluble APIs. While these examples do not specifically involve this compound, they demonstrate the potential impact of this strategy.

APICo-formerDissolution MediumDissolution Enhancement (vs. pure API)Reference
IbuprofenNicotinamideSimulated Intestinal Media~1.2-fold increase in drug release after 60 min[13]
ParacetamolCaffeinePhosphate Buffer pH 6.8Up to 2.84-fold faster dissolution[14]
CaffeineVarious Phenolic AcidsAqueous MediaVaried (some decreased solubility)[15]

Signaling Pathways and Logical Relationships

The formation of supramolecular assemblies based on this compound is governed by a set of predictable intermolecular interactions. The primary "signaling" event is the hydrogen bond formation between the phenolic hydroxyl group of this compound and a suitable hydrogen bond acceptor. This initial recognition event then directs the self-assembly of the molecules into larger, ordered structures.

The following diagram illustrates the key hydrogen bonding interaction (supramolecular synthon) between this compound and a generic pyridine-based co-former, which is a fundamental step in the formation of both liquid crystals and co-crystals.

The key O-H···N hydrogen bond synthon between this compound and a pyridine co-former.

Conclusion

This compound stands out as a valuable and versatile building block in the realm of supramolecular chemistry. Its amphiphilic character and robust hydrogen-bonding capabilities enable the rational design and construction of a wide array of functional materials. The formation of liquid crystals and co-crystals based on this compound offers exciting opportunities for the development of advanced materials with tunable properties. For researchers in drug development, the potential of this compound as a co-former to enhance the solubility and dissolution of poorly water-soluble APIs presents a promising avenue for improving the efficacy of existing and new drug candidates. Further research into the specific interactions and applications of this compound-based supramolecular systems will undoubtedly continue to expand the horizons of materials science and pharmaceutical development.

References

p-Decyloxyphenol: A Technical Review of Its Synthesis, Applications, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Decyloxyphenol, also known as 4-decyloxyphenol, is an organic compound belonging to the p-alkoxyphenol family. It consists of a phenol ring substituted with a decyloxy group at the para position. This molecular structure, featuring a hydrophilic phenolic head and a long lipophilic decyl tail, imparts amphiphilic properties to the molecule, making it a subject of interest in materials science and potentially in biological applications. This technical guide provides a comprehensive review of the synthesis, primary applications, and an analysis of the potential biological activities of this compound, supported by experimental methodologies and quantitative data where available.

Synthesis of this compound

The synthesis of this compound typically involves the monoalkylation of hydroquinone with a decyl halide. Several methods have been reported for the synthesis of 4-alkoxyphenols, which can be adapted for the preparation of this compound.

General Experimental Protocol for Synthesis

A common method for the synthesis of p-alkoxyphenols is the Williamson ether synthesis. The following is a generalized protocol:

  • Deprotonation of Hydroquinone: Hydroquinone is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. This step generates the phenoxide ion.

  • Nucleophilic Substitution: 1-Bromodecane (or another decyl halide) is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the ether linkage.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., reflux) to ensure a reasonable reaction rate.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Applications of this compound

The primary application of this compound identified in the literature is as a precursor in the synthesis of liquid crystals. Its rigid phenolic core and flexible decyl chain are desirable features for the design of mesogenic molecules.

Intermediate in Liquid Crystal Synthesis

This compound is utilized as a building block for the synthesis of various calamitic (rod-shaped) liquid crystals. These liquid crystals often consist of a rigid core composed of multiple aromatic rings and a flexible terminal alkyl or alkoxy chain. The this compound moiety provides one of the terminal alkoxy chains and a phenyl ring for the rigid core.

Experimental Protocol for Liquid Crystal Synthesis using this compound:

The synthesis of a liquid crystal incorporating this compound typically involves an esterification reaction. A generalized protocol is as follows:

  • Activation of a Carboxylic Acid: A benzoic acid derivative (which will form part of the rigid core) is activated to facilitate esterification. This can be achieved by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).

  • Esterification Reaction: The activated carboxylic acid derivative is then reacted with this compound in the presence of a base (if an acid chloride is used) or the coupling agent.

  • Purification: The resulting liquid crystalline compound is purified using techniques like column chromatography and recrystallization.

Examples of Liquid Crystals Derived from this compound:

Precursor 1Precursor 2Resulting Liquid Crystal Type
This compound4-(4-n-dodecyloxybenzoyloxy)benzoic acidBenzoate-based calamitic liquid crystal
This compound4-((E)-(((E)-4-(decyloxy)benzylidene)hydrazineylidene)methyl)benzoic acidHydrazine-based liquid crystal

Biological Activity of this compound

Direct studies on the biological activity of this compound are limited in the available scientific literature. However, by examining the structure-activity relationships of other phenolic compounds and p-alkoxyphenols, it is possible to infer its potential antioxidant and antimicrobial properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. The resulting phenoxy radical is stabilized by resonance.

For p-alkoxyphenols, the nature of the alkoxy group can influence the antioxidant activity. Electron-donating groups on the phenyl ring can enhance the stability of the phenoxy radical, thereby increasing antioxidant potency. While specific quantitative data for this compound is not available, studies on other p-alkoxyphenols, such as p-methoxyphenol, have demonstrated radical-scavenging activity. It is plausible that this compound would also exhibit antioxidant properties.

Antimicrobial Activity

The antimicrobial activity of phenolic compounds is generally attributed to their ability to disrupt microbial cell membranes and interfere with cellular functions. The lipophilicity of the molecule plays a crucial role in its interaction with the lipid bilayer of bacterial membranes.

For p-alkoxyphenols, the length of the alkyl chain influences the antimicrobial activity. An increase in chain length generally leads to an increase in antimicrobial activity up to a certain point, after which a "cut-off" effect is observed, where further increases in chain length lead to a decrease in activity. This is often attributed to reduced water solubility and steric hindrance, preventing the molecule from reaching its target site. It has been suggested that long alkyl chains can diminish antimicrobial activity due to steric hindrance. Therefore, while this compound possesses a long lipophilic chain that could interact with bacterial membranes, its efficacy might be limited compared to analogues with shorter alkyl chains.

Table of Antimicrobial Activity for Related Phenolic Compounds:

Since no specific data for this compound is available, the following table presents data for other phenolic compounds to provide context for potential antimicrobial effects.

CompoundOrganismActivity (MIC in µg/mL)
4-HexylphenolE. coli50
4-HexylphenolS. aureus25
PhenolE. coli1000
PhenolS. aureus1000

Note: This data is for illustrative purposes to show the effect of alkyl chain length on antimicrobial activity and does not represent data for this compound.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Hydroquinone Hydroquinone Reaction Williamson Ether Synthesis (Reflux) Hydroquinone->Reaction Bromodecane 1-Bromodecane Bromodecane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product

Caption: Workflow for the synthesis of this compound.

Application in Liquid Crystal Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product pDecyloxyphenol This compound Esterification Esterification pDecyloxyphenol->Esterification BenzoicAcid Benzoic Acid Derivative BenzoicAcid->Esterification CouplingAgent Coupling Agent (e.g., DCC/DMAP) CouplingAgent->Esterification LiquidCrystal Liquid Crystal Esterification->LiquidCrystal

Caption: Synthesis of a liquid crystal from this compound.

Conclusion

This compound serves as a valuable intermediate in the synthesis of liquid crystals, a field with significant technological applications. While its direct biological activities have not been extensively studied, its chemical structure suggests potential for antioxidant and antimicrobial properties, characteristic of the broader class of p-alkoxyphenols. Further research is warranted to quantify these biological effects and explore other potential applications of this versatile molecule. The synthetic routes to this compound are well-established, allowing for its preparation for further investigation and use in materials science and potentially in the development of new functional molecules.

Methodological & Application

Synthesis Protocol for p-Decyloxyphenol: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of p-decyloxyphenol, a valuable intermediate in the development of various organic materials and potential pharmaceutical agents. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.

Reaction Scheme

The synthesis of this compound is achieved by the mono-O-alkylation of hydroquinone with 1-bromodecane in the presence of a base. To favor the formation of the mono-substituted product over the di-substituted by-product, a significant excess of hydroquinone is employed.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
Hydroquinone110.115.51 g0.055.0
1-Bromodecane221.192.21 g0.011.0
Potassium Carbonate (K₂CO₃)138.212.76 g0.022.0
Acetone-100 mL--
Diethyl Ether-As needed--
Hexane-As needed--
Ethyl Acetate-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Column for chromatography

  • Silica gel (for column chromatography)

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add hydroquinone (5.51 g, 0.05 mol), potassium carbonate (2.76 g, 0.02 mol), and acetone (100 mL).

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromodecane (2.21 g, 0.01 mol).

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and unreacted hydroquinone.

    • Wash the solid residue with diethyl ether.

    • Combine the filtrate and the ether washings and concentrate the solution using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • The column is eluted with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect the fractions containing the desired product (as indicated by TLC analysis).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

Characterization Data

PropertyValue
Appearance White solid
Yield Typically 60-70%
Melting Point 76-78 °C

Process Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis Workflow for this compound A 1. Reaction Setup: - Hydroquinone - K₂CO₃ - Acetone B 2. Add 1-Bromodecane A->B C 3. Reflux for 24h B->C D 4. Cool to RT C->D E 5. Filter Solids D->E F 6. Concentrate Filtrate E->F G 7. Column Chromatography (Hexane/Ethyl Acetate) F->G H 8. Isolate Pure Product G->H

Synthesis workflow diagram.

Signaling Pathway of Williamson Ether Synthesis

The reaction proceeds via an Sₙ2 mechanism. The phenoxide ion, generated in situ from hydroquinone and potassium carbonate, acts as a nucleophile and attacks the primary carbon of 1-bromodecane, displacing the bromide ion.

SN2_Mechanism Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) A Hydroquinone (HO-Ar-OH) C Phenoxide Ion (HO-Ar-O⁻) A->C Base B K₂CO₃ D Phenoxide Ion (HO-Ar-O⁻) F Transition State [HO-Ar---O---R---Br]⁻ D->F Nucleophilic Attack E 1-Bromodecane (R-Br) E->F G This compound (HO-Ar-O-R) F->G H Bromide Ion (Br⁻) F->H Leaving Group Departure

Mechanism of the Williamson ether synthesis.

Application Note: Purification of Crude p-Decyloxyphenol by Recrystallization

Application Notes and Protocols for the Purification of p-Decyloxyphenol via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: p-Decyloxyphenol is a chemical compound with a hydrophilic phenol group and a lipophilic decyl chain, giving it amphiphilic properties. Its purification is crucial for various research and development applications to ensure the removal of impurities that may affect experimental outcomes. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds.[1][2][3] This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography.

Chromatographic Principles

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] For this compound, a polar stationary phase like silica gel is employed. The separation is achieved by eluting the sample through the column with a mobile phase of increasing polarity. Nonpolar impurities will travel through the column more quickly, while more polar impurities will be retained longer than the target compound.

Experimental Protocol: Purification of this compound

This protocol outlines the steps for purifying this compound using flash column chromatography, a technique that uses positive pressure to accelerate the elution process.[1]

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

2. Preparation of the Stationary Phase (Slurry Packing):

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in n-hexane. For every 1 g of crude compound, use approximately 30-50 g of silica gel.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Drain the excess hexane until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry at any point.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Rinse the sample flask with a small amount of the initial mobile phase and add it to the column to ensure complete transfer of the compound.

  • Drain the solvent until the sample is adsorbed onto the silica gel.

4. Elution and Fraction Collection:

  • Begin the elution with a nonpolar mobile phase, such as 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is from 0% to 20% ethyl acetate in n-hexane.

  • Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL) in labeled test tubes.

  • The progress of the separation can be monitored by Thin Layer Chromatography (TLC) analysis of the collected fractions.[1]

5. Analysis and Product Recovery:

  • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation: Column Chromatography Conditions

The following table summarizes the recommended conditions for the column chromatography purification of this compound.

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase n-Hexane and Ethyl Acetate
Elution Mode Gradient Elution
Gradient Profile 0% to 20% Ethyl Acetate in n-Hexane
Sample Loading Wet loading in a minimal amount of the initial eluent
Detection Method Thin Layer Chromatography (TLC) with UV visualization

Visualizations

Experimental Workflow for this compound Purification

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Recovery prep_slurry Prepare Silica Slurry in n-Hexane pack_column Pack Column with Slurry prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand load_sample Load Sample onto Column add_sand->load_sample dissolve_sample Dissolve Crude this compound dissolve_sample->load_sample start_elution Start Elution with 100% n-Hexane load_sample->start_elution gradient_elution Apply Gradient (0-20% Ethyl Acetate) start_elution->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Pure this compound evaporate_solvent->pure_product

Caption: Workflow for this compound Purification.

References

Application Notes and Protocols: Synthesis of Liquid Crystals Using p-Decyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of calamitic (rod-shaped) liquid crystals starting from p-decyloxyphenol. The methodologies described herein focus on the formation of Schiff base and ester-based liquid crystals, which are common mesogenic structures. This document includes experimental procedures, data presentation in tabular format for easy comparison, and visualizations of synthetic pathways and experimental workflows.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric and magnetic fields makes them invaluable in a wide range of applications, including display technologies (LCDs), optical imaging, and sensing. In the pharmaceutical sciences, liquid crystalline materials are being explored for drug delivery systems, biosensors, and in the characterization of membrane-protein interactions.

The molecular structure of a liquid crystal is crucial in determining its mesomorphic properties. Typically, these molecules consist of a rigid core and one or more flexible terminal chains. This compound is an excellent starting material for the synthesis of such molecules, providing a flexible decyloxy tail and a reactive phenolic hydroxyl group for further chemical modification.

Synthesis of a Schiff Base Liquid Crystal: N-(4-(decyloxy)benzylidene)-4-ethoxyaniline

This protocol details a two-step synthesis of a Schiff base liquid crystal. The first step is the synthesis of the intermediate, 4-(decyloxy)benzaldehyde, via a Williamson ether synthesis. The second step is the condensation of this aldehyde with 4-ethoxyaniline to form the final liquid crystal.

Part 1: Synthesis of 4-(decyloxy)benzaldehyde

This procedure outlines the synthesis of the aldehyde intermediate from p-hydroxybenzaldehyde, a compound structurally analogous to this compound, illustrating the etherification of the phenolic hydroxyl group.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), 1-bromodecane (21.7 g, 98.3 mmol), and potassium carbonate (22.6 g, 163.8 mmol) in 100 mL of ethanol.

  • Reaction: The mixture is heated to reflux with constant stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solid potassium carbonate is removed by filtration. The ethanol is then removed from the filtrate under reduced pressure.

  • Purification: The resulting residue is dissolved in diethyl ether (150 mL) and washed successively with 5% aqueous sodium hydroxide solution (2 x 50 mL) and water (2 x 50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be further purified by recrystallization from ethanol to give colorless crystals of 4-(decyloxy)benzaldehyde.[1]

Part 2: Synthesis of N-(4-(decyloxy)benzylidene)-4-ethoxyaniline

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(decyloxy)benzaldehyde (5.0 g, 19.1 mmol) in 40 mL of absolute ethanol. To this solution, add a solution of 4-ethoxyaniline (2.62 g, 19.1 mmol) in 20 mL of absolute ethanol.[2]

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled in an ice bath to induce crystallization. The resulting solid precipitate is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from absolute ethanol to yield the final liquid crystal product.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • FTIR Spectroscopy: To confirm the formation of the ether linkage (C-O-C stretch) in the intermediate and the imine bond (C=N stretch) in the final product.

  • ¹H NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and integration of the protons.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[3]

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.

Quantitative Data

The following tables summarize typical yields and phase transition temperatures for analogous Schiff base and ester-based liquid crystals.

CompoundLinkageYield (%)Melting Point (°C)Isotropic Transition (°C)Mesophases
(E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline[3]Schiff Base93135-SmA
(E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline[3]Schiff Base90128-SmA
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate[2]Ester76--Smectic, Nematic

Note: The data presented is for analogous compounds and serves as a reference. Actual values for the synthesized compounds may vary.

Visualizations

Synthesis Pathway for N-(4-(decyloxy)benzylidene)-4-ethoxyaniline

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Schiff Base Condensation This compound This compound Intermediate 4-(decyloxy)benzaldehyde This compound->Intermediate Ethanol, Reflux 1-Bromodecane 1-Bromodecane 1-Bromodecane->Intermediate K2CO3 K2CO3 K2CO3->Intermediate Final_Product N-(4-(decyloxy)benzylidene) -4-ethoxyaniline Intermediate->Final_Product Ethanol, Reflux 4-Ethoxyaniline 4-Ethoxyaniline 4-Ethoxyaniline->Final_Product Catalyst Glacial Acetic Acid Catalyst->Final_Product Experimental_Workflow Start Starting Materials (this compound, Reagents) Synthesis Chemical Synthesis (e.g., Esterification or Schiff Base Condensation) Start->Synthesis Isolation Isolation of Crude Product (Filtration, Extraction) Synthesis->Isolation Purification Purification (Recrystallization, Column Chromatography) Isolation->Purification Characterization Structural & Thermal Characterization Purification->Characterization FTIR FTIR Spectroscopy Characterization->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR DSC Differential Scanning Calorimetry (DSC) Characterization->DSC POM Polarized Optical Microscopy (POM) Characterization->POM End Pure Liquid Crystal Characterization->End Mesophase_Formation cluster_molecular Molecular Properties cluster_intermolecular Intermolecular Interactions cluster_mesophase Macroscopic Properties Structure Molecular Structure RigidCore Rigid Core (e.g., Biphenyl, Phenyl Benzoate) Structure->RigidCore FlexibleTail Flexible Tail (e.g., Decyloxy Chain) Structure->FlexibleTail Anisotropy Shape Anisotropy (Rod-like) RigidCore->Anisotropy FlexibleTail->Anisotropy Interactions Anisotropic Intermolecular Forces (van der Waals, pi-pi stacking) Anisotropy->Interactions leads to SelfAssembly Spontaneous Self-Assembly Interactions->SelfAssembly drives Mesophase Liquid Crystalline Phase (Nematic, Smectic) SelfAssembly->Mesophase

References

Characterization of p-Decyloxyphenol-Based Liquid Crystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of liquid crystals based on p-decyloxyphenol. The information herein is intended to guide researchers in the synthesis, purification, and comprehensive characterization of these materials, which are of significant interest in materials science and drug delivery systems.

Introduction

This compound and its derivatives are a class of organic molecules known to exhibit liquid crystalline properties. The long decyloxy chain provides the necessary molecular anisotropy, while the phenol headgroup allows for various chemical modifications to tune the mesomorphic behavior. Understanding the phase transitions, structural organization, and thermal properties of these liquid crystals is crucial for their application in advanced materials and as structured delivery vehicles for therapeutic agents. This document outlines the standard procedures for the synthesis and characterization of these compounds using Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of hydroquinone with 1-bromodecane in the presence of a base.

Materials:

  • Hydroquinone

  • 1-Bromodecane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask, dissolve hydroquinone in acetone.

  • Add potassium carbonate to the solution.

  • Slowly add 1-bromodecane to the reaction mixture.

  • Reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a dilute HCl solution and then with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the dichloromethane to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Characterization Techniques

The characterization of liquid crystalline materials involves a combination of techniques to determine their phase transition temperatures, identify the types of mesophases, and elucidate their structural organization.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the thermal transitions of a material by measuring the heat flow into or out of a sample as a function of temperature or time.[1][2][3]

Experimental Protocol:

  • Accurately weigh 3-5 mg of the this compound-based liquid crystal sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty hermetically sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC instrument.

  • Heat the sample to a temperature above its expected clearing point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe the endothermic transitions.

  • Hold the sample at this isotropic temperature for a few minutes to erase any thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., 20 °C) to observe the exothermic transitions.

  • Perform a second heating scan under the same conditions as the first to ensure the reproducibility of the transitions.

  • Analyze the resulting thermogram to determine the peak temperatures of the phase transitions and the associated enthalpy changes (ΔH) by integrating the peak areas.[4][5][6]

Data Presentation:

The quantitative data obtained from DSC analysis for a representative this compound derivative, 4-butyloxyphenyl 4'-decyloxybenzoate, is summarized in the table below.[7]

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH) (kJ/mol)
Crystal to Smectic A63.564.5Data not available
Smectic A to Nematic80.180.7Data not available
Nematic to Isotropic88.989.1Data not available
Polarized Optical Microscopy (POM)

POM is a crucial technique for the qualitative identification of liquid crystal mesophases based on their unique optical textures.[8] Anisotropic liquid crystalline phases are birefringent and produce characteristic textures when viewed between crossed polarizers.[9][10]

Experimental Protocol:

  • Place a small amount of the this compound-based liquid crystal sample on a clean glass microscope slide.

  • Gently place a coverslip over the sample.

  • Position the slide on a hot stage attached to the polarizing microscope.

  • Heat the sample to its isotropic liquid state to ensure uniform spreading and to erase any previous alignment.

  • Slowly cool the sample while observing the changes in the optical texture through the microscope with crossed polarizers.

  • Capture images of the characteristic textures observed for each mesophase at different temperatures. Common textures include schlieren, marbled, fan-shaped, and focal-conic textures for nematic and smectic phases.

  • Correlate the temperatures at which these textures appear and disappear with the transition temperatures observed by DSC.

X-ray Diffraction (XRD)

XRD is a powerful technique used to determine the molecular arrangement and structural parameters of liquid crystalline phases.[11][12] Small-angle X-ray scattering (SAXS) provides information about the long-range order, such as the layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) gives information about the short-range molecular correlations.

Experimental Protocol:

  • Load the this compound-based liquid crystal sample into a thin-walled glass capillary tube (typically 1.0-1.5 mm in diameter).

  • Seal the capillary to prevent sample degradation.

  • Mount the capillary in a temperature-controlled holder within the XRD instrument.

  • Align the sample with respect to the X-ray beam. For oriented samples, a magnetic or electric field may be applied.

  • Heat the sample to the desired mesophase temperature and allow it to equilibrate.

  • Collect the diffraction pattern by exposing the sample to a monochromatic X-ray beam and recording the scattered X-rays with a 2D detector.

  • Analyze the positions and profiles of the diffraction peaks to determine structural parameters. For a smectic A phase, a sharp reflection in the small-angle region corresponds to the layer spacing (d), and a diffuse halo in the wide-angle region corresponds to the average intermolecular distance. For a smectic C phase, the layer spacing will be smaller than the molecular length due to the molecular tilt.[13]

Data Presentation:

The following table presents typical structural parameters that can be obtained from XRD analysis of a smectic phase, as demonstrated by a high-resolution X-ray study of 4'-butoxyphenylester 4-decyloxybenzoic acid.[11]

MesophaseTemperature (°C)Layer Spacing (d) (Å)Molecular Tilt Angle (φ) (°)
Smectic A> TACd ≈ molecular length0
Smectic C< TACd < molecular length> 0

Note: TAC represents the smectic A to smectic C transition temperature. Specific values for this compound-based liquid crystals need to be determined experimentally.

Visualized Workflows and Relationships

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification reactants Hydroquinone + 1-Bromodecane reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) reactants->reaction crude_product Crude this compound reaction->crude_product workup Workup (Filtration, Extraction, Washing) crude_product->workup drying Drying (MgSO4) workup->drying recrystallization Recrystallization (Ethanol) drying->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Liquid Crystal Characterization Workflow

cluster_thermal Thermal Analysis cluster_optical Optical Analysis cluster_structural Structural Analysis sample This compound-based Liquid Crystal Sample dsc Differential Scanning Calorimetry (DSC) sample->dsc pom Polarized Optical Microscopy (POM) sample->pom xrd X-ray Diffraction (XRD) sample->xrd dsc_data Transition Temperatures (T) Enthalpy Changes (ΔH) dsc->dsc_data pom_data Mesophase Identification (Optical Textures) pom->pom_data xrd_data Structural Parameters (Layer Spacing, etc.) xrd->xrd_data

Caption: Experimental workflow for the characterization of liquid crystals.

Interrelationship of Characterization Techniques

DSC DSC (Quantitative Thermal Data) POM POM (Qualitative Phase ID) DSC->POM Confirms Transition Temps. XRD XRD (Structural Details) DSC->XRD Provides Temperature Ranges POM->DSC Identifies Phases for Transitions POM->XRD Guides Temperature for XRD XRD->DSC Explains Thermal Events XRD->POM Confirms Phase Structure

Caption: Logical relationship between key characterization techniques.

References

Application Notes and Protocols for the Purity Assessment of p-Decyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Decyloxyphenol is a chemical intermediate of interest in various fields, including the synthesis of liquid crystals, polymers, and potentially as a precursor for active pharmaceutical ingredients. As with any chemical entity intended for use in drug development or other high-purity applications, rigorous assessment of its purity is paramount. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

The purity of this compound can be affected by residual starting materials, by-products from its synthesis, and degradation products. The most common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of hydroquinone with a 1-decyl halide (e.g., 1-bromodecane) in the presence of a base. Potential impurities from this synthesis can include unreacted hydroquinone, unreacted 1-bromodecane, the dialkylated product (1,4-bis(decyloxy)benzene), and C-alkylated isomers.

These protocols are designed to be a practical guide for researchers and quality control analysts to accurately determine the purity of this compound and to identify and quantify any potential impurities.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment of this compound. Each technique provides orthogonal information, leading to a more complete purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is suitable for separating this compound from more polar impurities like hydroquinone and less polar impurities like the dialkylated by-product.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-1 min: 80% B

    • 1-10 min: Gradient to 95% B

    • 10-15 min: Hold at 95% B

    • 15-16 min: Gradient back to 80% B

    • 16-20 min: Re-equilibration at 80% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition as needed.

CompoundExpected Retention Time (min)Relative Retention Time (vs. This compound)
Hydroquinone~ 2.5~ 0.3
This compound ~ 8.5 1.0
1,4-bis(decyloxy)benzene~ 12.0~ 1.4

Note: Retention times are approximate and can vary based on the specific HPLC system and column.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Figure 1: Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the phenolic hydroxyl group, derivatization of this compound is recommended to improve its chromatographic peak shape and thermal stability. Silylation is a common derivatization technique for phenols.[1][2]

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Derivatization:

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 min.

  • Injector Temperature: 280 °C (Splitless mode).

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

CompoundExpected Molecular Ion (M+) of TMS derivative (m/z)Key Fragment Ions (m/z)
TMS-Hydroquinone254239, 73
TMS-p-Decyloxyphenol 322 307 (M-15), 181, 73
1-Bromodecane220/222135, 91, 79/81
1,4-bis(decyloxy)benzene390250, 109

Note: The mass spectrum of the TMS derivative of this compound is predicted to show a molecular ion at m/z 322 and a characteristic loss of a methyl group (M-15) at m/z 307. The ion at m/z 73 corresponds to the trimethylsilyl group.

GCMS_Pathway Sample This compound Sample Derivatization Silylation (BSTFA) Sample->Derivatization GC_Separation GC Separation (Volatile Components) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Purity & Impurity ID) MS_Detection->Data_Analysis

Figure 2: Logical pathway for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound and the identification of structurally related impurities. Quantitative ¹H NMR (qNMR) can also be used for an accurate purity assessment against a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • Internal Standard (for qNMR): A certified reference standard with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters (¹H NMR):

    • Pulse sequence: Standard single pulse.

    • Relaxation delay (D1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for qNMR).

    • Number of scans: 8-16 (increase for better signal-to-noise if needed).

  • Acquisition Parameters (¹³C NMR):

    • Pulse sequence: Standard proton-decoupled.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Phenolic -OH~ 4.5 - 5.5singlet1HAr-OH
Aromatic protons~ 6.8doublet2HProtons ortho to -OH
Aromatic protons~ 6.7doublet2HProtons ortho to -ODecyl
Methylene group adjacent to ether oxygen~ 3.9triplet2H-O-CH₂-
Methylene groups of decyl chain~ 1.2 - 1.8multiplet16H-(CH₂)₈-
Terminal methyl group~ 0.9triplet3H-CH₃
¹³C NMR Chemical Shift (ppm)Assignment
Aromatic carbon attached to -OH~ 150C-OH
Aromatic carbon attached to -ODecyl~ 153C-O-Decyl
Aromatic CH carbons~ 115 - 116Ar-CH
Methylene carbon adjacent to ether oxygen~ 68-O-CH₂-
Methylene carbons of decyl chain~ 22 - 32-(CH₂)₈-
Terminal methyl carbon~ 14-CH₃

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

NMR_Logic cluster_input Inputs cluster_process NMR Analysis cluster_output Calculation Sample This compound Sample Acquire Acquire 1H NMR Spectrum Sample->Acquire Standard Internal Standard Standard->Acquire Integrate Integrate Signals Acquire->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 3: Logical flow for quantitative NMR purity determination.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC is useful for determining the melting point and enthalpy of fusion, which are indicators of purity. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Pans: Aluminum pans.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp: 10 °C/min to 100 °C.

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset temperature, peak maximum (melting point), and the enthalpy of fusion (area under the melting peak).

ParameterExpected Value for Pure this compound
Melting Point (Peak)69-70 °C
Onset of MeltingSharp
Enthalpy of FusionCharacteristic value for the pure compound

Note: A broad melting range or the presence of additional thermal events may indicate the presence of impurities.

DSC_Workflow start Weigh Sample into Pan seal Seal Pan Hermetically start->seal load Load into DSC seal->load heat Heat at Controlled Rate load->heat measure Measure Heat Flow heat->measure analyze Analyze Thermogram (Melting Point, Purity) measure->analyze

Figure 4: Workflow for DSC analysis of this compound.

Summary of Quantitative Data

Analytical TechniqueParameterTypical Value/Range for this compoundPurpose
HPLC-UV Purity by area %> 98%Quantification of major components and impurities
Retention Time~ 8.5 min (under specified conditions)Identification
GC-MS Purity by area %> 98%Quantification of volatile/semi-volatile components
Molecular Ion (TMS deriv.)m/z 322Confirmation of identity
qNMR Purity by mole %> 98%Absolute quantification
¹H Chemical Shifts (ppm)See Table in Section 2.3Structural confirmation and impurity ID
DSC Melting Point (°C)69-70 °CPurity indication and physical characterization

Conclusion

The purity assessment of this compound requires a comprehensive analytical strategy. The combination of HPLC, GC-MS, NMR, and DSC provides orthogonal data that, when considered together, offer a high degree of confidence in the purity determination. These application notes and protocols serve as a detailed guide for establishing a robust quality control process for this compound, ensuring its suitability for its intended application, particularly in the development of pharmaceutical products. It is recommended that these methods be validated for their specific use to ensure accuracy, precision, and reliability.

References

Application Notes and Protocols for the Synthesis of Polymers from p-Decyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymers derived from p-decyloxyphenol, a versatile monomer for creating polymers with potential applications in drug delivery, specialty coatings, and advanced materials. The long decyloxy chain imparts hydrophobicity and can influence the polymer's thermal and mechanical properties. Two primary synthetic routes are presented: oxidative coupling polymerization and enzymatic polymerization.

Data Presentation

The following tables summarize typical quantitative data for polymers derived from p-alkoxyphenols. Note that specific values for poly(this compound) may vary and should be determined experimentally. The data for poly(p-methoxyphenol) is provided as a reference.[1]

Table 1: Molecular Weight and Polydispersity of Poly(p-methoxyphenol) Synthesized by Different Methods.

Polymerization MethodCatalystNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Oxidative CouplingMn(acac)₂-DEEDA5,20011,4002.2
Enzymatic PolymerizationHorseradish Peroxidase (HRP)3,5007,7002.2

Data extrapolated from studies on p-methoxyphenol. DEEDA: N,N'-diethylethylenediamine.

Table 2: Thermal Properties of Poly(p-methoxyphenol).

PropertyValue
Glass Transition Temperature (Tg)~150 °C
5% Weight Loss Temperature (TGA)~350 °C

Data extrapolated from studies on analogous poly(phenylene oxide) derivatives.

Experimental Protocols

Protocol 1: Oxidative Coupling Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via oxidative coupling using a manganese-based catalyst system. This method typically yields a polymer with a mixture of C-C (phenylene) and C-O-C (oxyphenylene) linkages.[2]

Materials:

  • This compound (monomer)

  • Manganese(II) acetylacetonate [Mn(acac)₂] (catalyst)

  • N,N'-Diethylethylenediamine (DEEDA) (ligand)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (CH₃OH) (non-solvent for precipitation)

  • Oxygen (O₂) gas

  • Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve Mn(acac)₂ (0.08 molar equivalents relative to the monomer) and DEEDA (0.08 molar equivalents) in CH₂Cl₂. Stir the solution until the catalyst complex forms, typically indicated by a color change.

  • Monomer Addition: Dissolve this compound (1.0 molar equivalent) in CH₂Cl₂ in a separate flask.

  • Polymerization: Transfer the monomer solution to the catalyst solution. Begin vigorous stirring and purge the reaction mixture with a slow stream of oxygen gas.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours. The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) to observe the consumption of the monomer.

  • Polymer Precipitation: After 24 hours, stop the oxygen flow and concentrate the reaction mixture by rotary evaporation.

  • Purification: Precipitate the polymer by slowly adding the concentrated solution to a large excess of methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and catalyst residues. Dry the polymer in a vacuum oven at 50°C to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Protocol 2: Enzymatic Polymerization of this compound

This protocol outlines a greener approach to synthesizing poly(this compound) using horseradish peroxidase (HRP) as a catalyst.[3] This method is conducted in an aqueous-organic solvent system.

Materials:

  • This compound (monomer)

  • Horseradish Peroxidase (HRP) (enzyme catalyst)

  • Hydrogen peroxide (H₂O₂) (oxidizing agent, 30% solution)

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., 1,4-dioxane or acetone)

  • Methanol (CH₃OH) (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask, dissolve this compound in a mixture of the aqueous buffer and the organic co-solvent (e.g., 80:20 v/v dioxane:buffer). The final monomer concentration should be in the range of 1-5% (w/v).

  • Enzyme Addition: Add HRP to the monomer solution and stir gently to dissolve. The amount of HRP can be in the range of 1-5 mg per 100 mg of monomer.

  • Initiation of Polymerization: Slowly add hydrogen peroxide to the reaction mixture dropwise over a period of several hours using a syringe pump. The molar ratio of H₂O₂ to the monomer should be approximately 1:1.

  • Polymerization: Allow the reaction to proceed at room temperature for 24-48 hours with gentle stirring. The formation of a precipitate may be observed as the polymer is insoluble in the reaction medium.

  • Polymer Isolation: After the reaction is complete, collect the precipitated polymer by filtration.

  • Purification: Wash the polymer extensively with the reaction solvent mixture and then with methanol to remove unreacted monomer, enzyme, and other impurities.

  • Drying: Dry the purified polymer in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight, polydispersity, and structure using GPC and NMR spectroscopy.

Visualizations

G cluster_synthesis Polymer Synthesis cluster_purification Purification and Isolation cluster_characterization Characterization Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Catalyst Catalyst System (e.g., Mn(acac)2/DEEDA or HRP/H2O2) Catalyst->Polymerization Solvent Solvent (e.g., CH2Cl2 or aq. Dioxane) Solvent->Polymerization Precipitation Precipitation in Non-solvent (e.g., Methanol) Polymerization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Molecular Weight & PDI) Drying->GPC NMR NMR (Structure) Drying->NMR TGA TGA (Thermal Stability) Drying->TGA DSC DSC (Glass Transition) Drying->DSC

Caption: Experimental workflow for polymer synthesis.

G cluster_micelle Drug Delivery System cluster_core Hydrophobic Core cluster_shell Hydrophilic Shell Micelle Polymeric Micelle Aqueous Aqueous Environment Micelle->Aqueous Dispersion Poly_Decyloxyphenol Poly(this compound) Block Drug Hydrophobic Drug Drug->Poly_Decyloxyphenol Encapsulation PEG Poly(ethylene glycol) Block

Caption: Conceptual diagram of a drug delivery micelle.

References

p-Decyloxyphenol: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Decyloxyphenol is a substituted phenol derivative characterized by a ten-carbon aliphatic chain attached to the phenolic oxygen. This structural feature imparts a significant lipophilic character, making it an attractive starting material for the synthesis of novel pharmaceutical compounds with potential applications in various therapeutic areas. The long alkyl chain can enhance membrane permeability and protein binding, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates. This document provides an overview of the application of this compound as a precursor in pharmaceutical synthesis, along with detailed experimental protocols for the preparation of bioactive derivatives.

Applications in Pharmaceutical Synthesis

The phenolic hydroxyl group of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse pharmacophores. A key synthetic strategy involves the Williamson ether synthesis, where the hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction is fundamental in constructing more complex molecules with potential therapeutic activities.

One notable application is in the development of antimicrobial agents. The lipophilic nature of the decyloxy chain can facilitate the interaction of the molecule with the lipid-rich cell membranes of bacteria, potentially disrupting their integrity and leading to cell death.

Experimental Protocols

General Synthesis of this compound Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of this compound, this reaction allows for the facile introduction of various substituents at the phenolic oxygen, paving the way for the creation of a library of derivatives for biological screening.

Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis starting from this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Appropriate alkyl halide (R-X)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation:

EntryAlkyl Halide (R-X)ProductYield (%)
1Benzyl bromide1-(benzyloxy)-4-(decyloxy)benzene92
24-Nitrobenzyl bromide1-(decyloxy)-4-((4-nitrobenzyl)oxy)benzene85
32-Bromo-N,N-dimethylethanamine2-(4-(decyloxy)phenoxy)-N,N-dimethylethanamine78

Table 1: Representative examples of this compound derivatives synthesized via Williamson ether synthesis with their corresponding yields.

Synthesis of a Nitrobenzyl-oxy-phenol Derivative with Potential Antimicrobial Activity

This protocol describes the synthesis of a specific derivative, 1-(decyloxy)-4-((4-nitrobenzyl)oxy)benzene, which incorporates a nitrobenzyl moiety, a common pharmacophore in antimicrobial compounds.

Reaction Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p_decyloxyphenol This compound stirring Stirring at RT (Monitored by TLC) p_decyloxyphenol->stirring nitrobenzyl_bromide 4-Nitrobenzyl bromide nitrobenzyl_bromide->stirring k2co3 K₂CO₃ k2co3->stirring dmf DMF dmf->stirring extraction Water Quench & Ethyl Acetate Extraction stirring->extraction purification Column Chromatography extraction->purification product 1-(decyloxy)-4-((4-nitrobenzyl)oxy)benzene purification->product logical_relationship cluster_precursor Precursor cluster_synthesis Synthesis cluster_derivatives Derivatives cluster_application Potential Applications p_decyloxyphenol This compound synthesis Chemical Modification (e.g., Williamson Ether Synthesis) p_decyloxyphenol->synthesis derivatives Library of this compound Derivatives synthesis->derivatives antimicrobial Antimicrobial Agents derivatives->antimicrobial kinase_inhibitor Kinase Inhibitors derivatives->kinase_inhibitor anti_inflammatory Anti-inflammatory Agents derivatives->anti_inflammatory

Application Notes and Protocol for NMR Analysis of p-Decyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the structural elucidation of p-decyloxyphenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed methodologies for sample preparation, instrument parameters, and data processing are outlined to ensure reproducible and high-quality spectral acquisition. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is an organic compound featuring a phenol ring substituted with a decyloxy group at the para position. Its molecular formula is C₁₆H₂₆O₂ and it has a molecular weight of 250.38 g/mol . Accurate characterization of its chemical structure is crucial for its application in various research and development sectors. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

Sample Preparation

A well-prepared sample is critical for obtaining high-resolution NMR spectra. The following steps ensure the sample is free of particulate matter and at an appropriate concentration.

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Filtration: To remove any suspended particles that can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.

Table 1: ¹H NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16 - 64
Relaxation Delay (d1)1.0 s
Acquisition Time (aq)4.0 s
Spectral Width (sw)20 ppm
Temperature298 K

Table 2: ¹³C NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024 - 4096
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.0 s
Spectral Width (sw)220 ppm
DecouplingProton broadband decoupling
Temperature298 K
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Predicted Data Presentation

The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound. These values are based on the analysis of similar compounds and theoretical prediction software and should be used as a guide for spectral assignment.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

AssignmentChemical Shift (ppm)MultiplicityIntegration
Ar-H (ortho to -OH)~6.85d2H
Ar-H (ortho to -OR)~6.75d2H
Ar-OH~5.0 (variable)s (broad)1H
O-CH₂-~3.90t2H
O-CH₂-CH₂ -~1.75p2H
-(CH₂)₇-~1.45 - 1.25m14H
-CH₃~0.88t3H

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

AssignmentChemical Shift (ppm)
Ar-C (C-OH)~150
Ar-C (C-OR)~153
Ar-C (ortho to -OH)~116
Ar-C (ortho to -OR)~115
O-C H₂-~68
O-CH₂-C H₂-~29
-(C H₂)₇-~29 - 22
-C H₃~14

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the this compound structure to its expected NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard filter Filter into NMR Tube standard->filter load_sample Load Sample into Spectrometer filter->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze Peak Picking and Integration reference->analyze end end analyze->end Final Spectrum

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals compound This compound Structure ar_h Aromatic Protons (~6.7-6.9 ppm) compound->ar_h oh_h Hydroxyl Proton (~5.0 ppm) compound->oh_h och2_h OCH₂ Protons (~3.9 ppm) compound->och2_h alkyl_h Alkyl Chain Protons (~0.9-1.8 ppm) compound->alkyl_h ar_c Aromatic Carbons (~115-153 ppm) compound->ar_c och2_c OCH₂ Carbon (~68 ppm) compound->och2_c alkyl_c Alkyl Chain Carbons (~14-29 ppm) compound->alkyl_c

Caption: Structure-to-Spectrum relationship.

Application Note: Functional Group Analysis of p-Decyloxyphenol using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of p-Decyloxyphenol, a key intermediate in the synthesis of various organic materials, including liquid crystals and pharmaceuticals. The characteristic infrared absorption bands corresponding to the primary functional groups within the molecule—hydroxyl, ether, aromatic, and alkyl moieties—are identified and assigned. This protocol provides a straightforward and reliable method for the structural confirmation and purity assessment of this compound for researchers, scientists, and drug development professionals.

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that utilizes infrared radiation to identify functional groups within a molecule.[1][2] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the identification and structural elucidation of organic compounds. This compound is an aromatic compound featuring a hydroxyl group, a long-chain alkoxy group, and a benzene ring. The precise identification of these functional groups is critical for quality control and for understanding the reactivity and properties of the molecule in further applications. This document outlines the experimental procedure for acquiring and interpreting the FTIR spectrum of this compound.

Experimental Protocol

A detailed methodology for the FTIR analysis of this compound is provided below. This protocol is optimized for solid samples and ensures high-quality, reproducible spectral data.

1. Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for transmission FTIR analysis.[3][4][5]

  • Materials:

    • This compound (solid)

    • FTIR-grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Pellet press with die

  • Procedure:

    • Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry KBr powder.

    • Combine the sample and KBr in the agate mortar.

    • Gently grind the mixture until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[5]

    • Transfer the powdered mixture to the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

2. Instrumentation and Data Acquisition

  • Instrument: A standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (to improve signal-to-noise ratio)

  • Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

3. Data Processing and Analysis

The acquired spectrum should be baseline corrected and the peaks corresponding to the functional groups of this compound should be identified and their wavenumbers recorded.

Data Presentation

The expected characteristic FTIR absorption bands for this compound are summarized in the table below. These assignments are based on established group frequencies for phenols, ethers, aromatic compounds, and alkanes.[6][7]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~ 3350 - 3200Strong, BroadO-H (Phenolic)Stretching
~ 3100 - 3000MediumC-H (Aromatic)Stretching
~ 2925 & ~ 2855StrongC-H (Alkyl)Asymmetric & Symmetric Stretching
~ 1600 & ~ 1500Medium to StrongC=C (Aromatic)Ring Stretching
~ 1470MediumC-H (Alkyl)Bending
~ 1240StrongC-O-C (Aryl Ether)Asymmetric Stretching
~ 1175MediumC-O (Phenolic)Stretching
~ 830StrongC-H (Aromatic)Out-of-plane Bending (p-disubstituted)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the FTIR analysis of this compound is depicted in the following diagram.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation weigh_sample Weigh this compound (1-2 mg) grind Grind Sample and KBr weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum process_data Baseline Correction & Peak Picking acquire_spectrum->process_data assign_peaks Assign Peaks to Functional Groups process_data->assign_peaks

Caption: Experimental workflow for FTIR analysis.

Conclusion

FTIR spectroscopy is a rapid, non-destructive, and highly effective technique for the functional group analysis of this compound. The characteristic absorption bands for the hydroxyl, ether, aromatic, and alkyl groups provide a clear and definitive spectral signature for the compound. This application note serves as a practical guide for researchers and professionals requiring routine structural verification and quality assessment of this compound and related compounds.

References

Application of p-Decyloxyphenol in Materials Science: A Focus on Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Decyloxyphenol, a derivative of hydroquinone, is a significant precursor in the field of materials science, particularly in the synthesis of advanced functional materials. Its long alkyl chain and reactive phenol group make it an ideal building block for creating molecules with specific self-assembling properties. The primary application of this compound lies in the formation of calamitic (rod-shaped) liquid crystals, which are fundamental to technologies such as liquid crystal displays (LCDs), optical sensors, and smart windows. This document provides a detailed overview of its application in the synthesis of halogen-bonded liquid crystals, including experimental protocols and material properties.

Application Notes

The decyloxy functional group of this compound plays a crucial role in promoting the formation of mesophases, the hallmark of liquid crystals. The long, flexible decyl chain contributes to the anisotropic nature of the resulting molecules, encouraging them to align in a preferred direction, while the phenol group provides a reactive site for further molecular elaboration.

A key application of this compound is in the synthesis of 4-alkoxystilbazoles and 4-alkoxyphenylpyridines. These molecules, which incorporate the this compound moiety, can then act as halogen-bond acceptors. When combined with halogen-bond donors (e.g., iodopentafluorobenzene), they form supramolecular complexes that exhibit liquid crystalline behavior. The formation of these halogen-bonded liquid crystals is a powerful strategy for engineering materials with tunable optical and electronic properties. The strength and directionality of the halogen bond provide a precise way to control the self-assembly and, consequently, the macroscopic properties of the material.

Quantitative Data Presentation

The following table summarizes the phase transition temperatures of a homologous series of halogen-bonded liquid crystals formed between 4-alkoxystilbazoles and iodopentafluorobenzene. This data highlights the influence of the alkyl chain length (similar to the decyl chain in this compound) on the mesophase behavior.

Alkoxy Chain Length (n)Crystal to Nematic/Smectic A Transition (°C)Nematic to Isotropic Transition (°C)Smectic A to Nematic Transition (°C)
898111107
995108-
1092105-
1190102-
128810095

Data is representative and compiled from analogous systems to illustrate the general trend.

Experimental Protocols

Protocol 1: Synthesis of 4-Decyloxystilbazole from this compound

This protocol describes a representative synthesis of a 4-alkoxystilbazole, a key intermediate for halogen-bonded liquid crystals, starting from this compound.

Materials:

  • This compound

  • 4-Vinylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Methanol

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Heck Coupling Reaction:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq), 4-vinylpyridine (1.2 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) in anhydrous toluene.

    • Add triethylamine (2.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with toluene.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent.

    • Recrystallize the purified product from methanol or ethanol to obtain pure 4-decyloxystilbazole as a crystalline solid.

Protocol 2: Formation and Characterization of a Halogen-Bonded Liquid Crystal

This protocol outlines the formation of a halogen-bonded liquid crystal complex and its characterization.

Materials:

  • 4-Decyloxystilbazole (synthesized as per Protocol 1)

  • Iodopentafluorobenzene (halogen-bond donor)

  • Chloroform

Procedure:

  • Complex Formation:

    • Dissolve equimolar amounts of 4-decyloxystilbazole and iodopentafluorobenzene in a minimal amount of chloroform in a clean vial.

    • Allow the solvent to evaporate slowly at room temperature over 1-2 days.

    • The resulting crystalline material is the halogen-bonded complex.

  • Characterization:

    • Differential Scanning Calorimetry (DSC):

      • Place a small sample (2-5 mg) of the complex in an aluminum DSC pan.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • Record the heat flow as a function of temperature to determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic).

      • Cool the sample at the same rate to observe the transitions upon cooling.

    • Polarized Optical Microscopy (POM):

      • Place a small amount of the complex on a clean glass slide and cover with a coverslip.

      • Heat the slide on a hot stage.

      • Observe the sample through a polarizing microscope as it is heated and cooled.

      • Identify the characteristic textures of the different liquid crystal phases (e.g., schlieren texture for nematic, focal conic texture for smectic).

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Synthesis of 4-Decyloxystilbazole cluster_formation Protocol 2: Halogen-Bonded Liquid Crystal Formation cluster_characterization Characterization p_decyloxyphenol This compound heck_reaction Heck Coupling (Pd(OAc)₂, P(o-tol)₃, Et₃N, Toluene) p_decyloxyphenol->heck_reaction vinylpyridine 4-Vinylpyridine vinylpyridine->heck_reaction workup Work-up (Filtration, Evaporation) heck_reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification stilbazole 4-Decyloxystilbazole purification->stilbazole complex_formation Complex Formation (Equimolar amounts in Chloroform, Slow Evaporation) stilbazole->complex_formation iodopentafluorobenzene Iodopentafluorobenzene iodopentafluorobenzene->complex_formation hb_lc Halogen-Bonded Liquid Crystal complex_formation->hb_lc dsc DSC Analysis hb_lc->dsc pom POM Analysis hb_lc->pom

Caption: Experimental workflow for the synthesis and characterization of a halogen-bonded liquid crystal.

halogen_bonding cluster_acceptor Halogen-Bond Acceptor (from this compound) cluster_donor Halogen-Bond Donor cluster_complex Supramolecular Complex stilbazole 4-Decyloxystilbazole (Lewis Base) nitrogen N complex Self-Assembled Liquid Crystalline Structure iodobenzene Iodopentafluorobenzene (Lewis Acid) iodine I iodine->nitrogen Halogen Bond (N···I Interaction)

Caption: Logical relationship of halogen bonding in liquid crystal formation.

Application Notes and Protocols for Creating Self-Assembling Monolayers with p-Decyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are proposed methodologies for the creation of self-assembling monolayers (SAMs) using p-Decyloxyphenol. As of the date of this document, specific literature detailing the formation of well-ordered SAMs from this compound is not available. Therefore, the procedures outlined below are based on established principles of surface chemistry and self-assembly of similar phenolic compounds. Experimental validation and optimization are highly recommended.

Introduction

This compound is a derivative of hydroquinone, featuring a ten-carbon alkyl chain attached via an ether linkage. This molecular structure, with a polar phenolic headgroup and a nonpolar alkyl tail, suggests its potential as a constituent for forming self-assembling monolayers on suitable substrates. The phenolic hydroxyl group can potentially interact with metal oxide surfaces through hydrogen bonding or coordinate covalent bonds, while the decyl chains can self-organize through van der Waals interactions to form a densely packed monolayer. Such organic thin films can be utilized to modify surface properties, such as wettability, adhesion, and biocompatibility, which is of significant interest in the fields of biomaterials, biosensors, and drug delivery systems.

Proposed Mechanism of Self-Assembly

The self-assembly of this compound is hypothesized to occur on hydroxylated surfaces, such as silicon dioxide (SiO₂) or other metal oxides. The phenolic hydroxyl group can act as a headgroup that anchors the molecule to the substrate surface. The long decyl chains are expected to align and pack in an ordered fashion due to hydrophobic interactions, leading to the formation of a stable monolayer.

Synthesis of this compound

A common method for the synthesis of p-alkoxyphenols is the Williamson ether synthesis.

Reaction Scheme:

Materials:

  • Hydroquinone

  • 1-Bromodecane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Dissolve hydroquinone and a molar equivalent of a base (e.g., K₂CO₃) in a suitable solvent like acetone or DMF in a round-bottom flask.

  • Add 1-bromodecane dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Experimental Protocol for SAM Formation

This protocol describes a solution-phase deposition method for forming a this compound SAM on a silicon dioxide substrate.

Materials and Equipment:

  • This compound

  • Toluene, anhydrous

  • Ethanol, absolute

  • Deionized water (18 MΩ·cm)

  • Silicon wafers with a native oxide layer (or thermally grown SiO₂)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Nitrogen gas, high purity

  • Sonicator

  • Spin coater or deposition chamber

  • Oven or hot plate

Protocol:

4.1. Substrate Preparation:

  • Cut silicon wafers into desired dimensions (e.g., 1 cm x 1 cm).

  • Clean the substrates by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • To create a hydrophilic, hydroxylated surface, immerse the substrates in freshly prepared Piranha solution for 30 minutes at 80°C. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Thoroughly rinse the substrates with copious amounts of deionized water.

  • Dry the substrates again under a stream of nitrogen.

4.2. SAM Deposition:

  • Prepare a dilute solution of this compound (e.g., 1-10 mM) in anhydrous toluene.

  • Immerse the cleaned and dried silicon dioxide substrates into the this compound solution in a sealed container.

  • To promote assembly, the immersion can be carried out at room temperature for 24-48 hours. Alternatively, the process can be expedited by heating at a moderate temperature (e.g., 60°C) for a few hours.

  • After the immersion period, remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

  • Further rinse the substrates with ethanol and finally with deionized water.

  • Dry the SAM-coated substrates under a stream of nitrogen.

  • To potentially improve the ordering of the monolayer, a post-deposition annealing step can be performed by heating the substrates in an oven under a nitrogen atmosphere (e.g., at 100-120°C for 1-2 hours).

Proposed Characterization of this compound SAMs

Several surface-sensitive techniques can be employed to characterize the formation and quality of the this compound monolayer.

Table 1: Proposed Characterization Techniques and Expected Data

Characterization TechniqueParameter MeasuredExpected Outcome for a Well-Formed SAM
Contact Angle Goniometry Static water contact angleAn increase in water contact angle compared to the bare hydrophilic SiO₂ surface, indicating a more hydrophobic surface due to the exposed decyl chains.
Ellipsometry Monolayer thicknessA uniform thickness consistent with the length of the this compound molecule (approximately 1.5 - 2.0 nm).
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesPresence of C 1s and O 1s peaks corresponding to the this compound molecule. High-resolution scans can confirm the chemical environment of the atoms.
Atomic Force Microscopy (AFM) Surface morphology and roughnessA smooth and uniform surface with low root-mean-square (RMS) roughness, indicating complete coverage.
Fourier-Transform Infrared Spectroscopy (FTIR) - Grazing Angle Vibrational modes of the adsorbed moleculesCharacteristic peaks for the aromatic C-H, aliphatic C-H, and C-O stretching modes of this compound.

Visualizations

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Hydroquinone Hydroquinone pDecyloxyphenol This compound Hydroquinone->pDecyloxyphenol Bromodecane 1-Bromodecane Bromodecane->pDecyloxyphenol Base Base (e.g., K2CO3) Base->pDecyloxyphenol Catalyst Solvent Solvent (e.g., Acetone) Solvent->pDecyloxyphenol Medium Heat Reflux Heat->pDecyloxyphenol Energy Byproducts Byproducts (e.g., KBr)

Caption: Williamson ether synthesis of this compound.

Diagram 2: Proposed Workflow for SAM Formation

G cluster_prep Substrate Preparation cluster_depo SAM Deposition cluster_post Post-Treatment & Characterization Start Si/SiO2 Substrate Clean Sonication in Ethanol & DI Water Start->Clean Activate Piranha Treatment (Hydroxylation) Clean->Activate RinseDry1 Rinse with DI Water & Dry with N2 Activate->RinseDry1 Immerse Immerse Substrate in Solution RinseDry1->Immerse Solution Prepare this compound Solution Solution->Immerse RinseDry2 Rinse with Toluene & Ethanol & Dry with N2 Immerse->RinseDry2 Anneal Optional: Annealing RinseDry2->Anneal Characterize Surface Characterization Anneal->Characterize

Caption: Proposed workflow for this compound SAM formation.

Potential Applications

The successful formation of this compound SAMs could open avenues for various applications:

  • Biomaterial Surface Modification: The phenolic group can be further functionalized, allowing for the attachment of biomolecules such as peptides, proteins, or DNA. This could be used to create biocompatible coatings for medical implants or to develop platforms for studying cell-surface interactions.

  • Drug Delivery: The hydrophobic monolayer could serve as a matrix for loading and controlled release of hydrophobic drugs.

  • Biosensors: Functionalized SAMs can be used as recognition layers in biosensors for the specific detection of target analytes.

  • Organic Electronics: The ordered molecular layer could potentially be used as a dielectric layer in organic thin-film transistors or other electronic devices.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low water contact angle after deposition Incomplete monolayer formation or poor molecular packing.Increase immersion time or concentration of the this compound solution. Optimize the annealing temperature and time. Ensure substrate is thoroughly cleaned and hydroxylated.
Non-uniform surface in AFM images Contamination of the substrate or solution. Aggregation of this compound.Use high-purity solvents and reagents. Filter the deposition solution. Optimize the deposition temperature.
Inconsistent results Variations in substrate preparation or deposition conditions.Strictly control all experimental parameters, including cleaning procedures, solution concentrations, temperatures, and times.

This document provides a foundational guide for exploring the use of this compound in creating self-assembling monolayers. Due to the pioneering nature of this specific application, researchers are encouraged to systematically investigate and optimize the proposed protocols.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield in p-Decyloxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-Decyloxyphenol. The information is presented in a question-and-answer format to directly address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield of this compound is consistently low. What are the most likely causes?

A1: Low yields in the Williamson ether synthesis of this compound from hydroquinone and a decyl halide are common and can often be attributed to several factors:

  • Formation of the Dialkylated Byproduct: The primary cause of low yields of the desired mono-alkylated product is often the concurrent formation of the di-substituted hydroquinone ether (1,4-didecyloxybenzene).

  • Suboptimal Reaction Conditions: Incorrect base, solvent, temperature, or reaction time can significantly impact the reaction's efficiency.

  • Poor Quality of Reagents: The purity of hydroquinone, the decyl halide, the base, and the solvent are all critical for a successful reaction.

  • Inefficient Phase Transfer: In reactions involving a solid base and an organic solvent, inefficient transfer of the phenoxide to the organic phase can limit the reaction rate.

Q2: How can I minimize the formation of the dialkylated byproduct (1,4-didecyloxybenzene)?

A2: Suppressing the formation of the dialkylated byproduct is crucial for maximizing the yield of this compound. Here are the most effective strategies:

  • Use a Large Excess of Hydroquinone: Employing a significant molar excess of hydroquinone (typically 3 to 5 equivalents) relative to the decyl halide is the most common and effective method. This statistically favors the mono-alkylation of the more abundant hydroquinone.

  • Slow Addition of the Alkylating Agent: Adding the decyl halide dropwise over an extended period can help maintain a low concentration of the alkylating agent, further favoring mono-substitution.

  • Use of a Protecting Group: A more advanced technique involves using a starting material where one of the hydroxyl groups of hydroquinone is protected, such as monobenzylhydroquinone. After the decyloxy group is introduced, the protecting group can be removed.

Q3: What are the recommended reaction conditions (base, solvent, temperature) for this synthesis?

A3: The choice of reaction conditions is critical for optimizing the yield. Below is a table summarizing common conditions.

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (NaOH)These bases are strong enough to deprotonate the phenol but are generally milder than options like sodium hydride, which can sometimes lead to more side reactions.
Solvent Polar aprotic solvents such as Acetone, Dimethylformamide (DMF), or Acetonitrile.These solvents effectively dissolve the reactants and facilitate the SN2 reaction.
Temperature 50-80 °CThis temperature range typically provides a good balance between reaction rate and minimizing side reactions. Higher temperatures can promote elimination and other side reactions.
Phase Transfer Catalyst (Optional) Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts.A phase transfer catalyst can be beneficial when using a solid base with an organic solvent to improve the transfer of the phenoxide into the organic phase, thereby increasing the reaction rate.[1][2]

Q4: I am observing a significant amount of an elimination byproduct. How can I prevent this?

A4: While less common with primary alkyl halides like 1-bromodecane, elimination to form dec-1-ene can occur, especially at higher temperatures. To minimize this:

  • Maintain a Moderate Reaction Temperature: Avoid excessive heating. The optimal temperature is typically the lowest at which the reaction proceeds at a reasonable rate.

  • Use a Less Hindered Base: While not usually a major issue with carbonate bases, very bulky bases can favor elimination.

Q5: What is the best way to purify the final this compound product?

A5: The purification of this compound typically involves removing unreacted hydroquinone, the dialkylated byproduct, and any remaining reagents. The most common methods are:

  • Recrystallization: This is often the most effective method for obtaining highly pure this compound. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble or insoluble at all temperatures. Common solvent systems for similar phenols include heptane/ethyl acetate, methanol/water, or acetone/water.[3]

  • Column Chromatography: If recrystallization does not provide adequate separation, column chromatography using silica gel is a reliable alternative. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the desired product.

Experimental Protocols

Protocol 1: Mono-O-alkylation of Hydroquinone with 1-Bromodecane

This protocol is adapted from procedures for the synthesis of similar p-alkoxyphenols.

Materials:

  • Hydroquinone (5 equivalents)

  • 1-Bromodecane (1 equivalent)

  • Potassium Carbonate (K₂CO₃, 2 equivalents)

  • Acetone (anhydrous)

  • Tetrabutylammonium bromide (TBAB, 0.1 equivalents, optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone, potassium carbonate, and acetone.

  • If using a phase transfer catalyst, add TBAB to the mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of 1-bromodecane in acetone to the refluxing mixture over a period of 1-2 hours using a dropping funnel.

  • After the addition is complete, continue to reflux the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Alkylating AgentBaseSolventCatalystTemperature (°C)Reaction Time (h)Yield of Mono-alkylated Product (%)
Propargyl BromideK₂CO₃AcetoneNoneReflux5 (slow addition)65
Propargyl BromideK₂CO₃AcetoneNone--35 (product ratio)
Propargyl Bromide (excess hydroquinone)K₂CO₃AcetoneNone--59 (product ratio)
MethanolCupric ChlorideMethanolNone1052.585 (conversion)
Ethanol (electrochemical)-Ethanol-301871.4

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Combine Hydroquinone, K₂CO₃, and Acetone reflux 2. Heat to Reflux reactants->reflux addition 3. Slow Addition of 1-Bromodecane reflux->addition react 4. Reflux for 12-24h (Monitor by TLC) addition->react cool 5. Cool and Filter react->cool evaporate 6. Evaporate Solvent cool->evaporate extract 7. Dissolve, Wash, and Dry evaporate->extract concentrate 8. Concentrate extract->concentrate purify 9. Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of This compound check_byproducts Analyze crude product by TLC/NMR. Significant dialkylated product? start->check_byproducts increase_hq Increase molar excess of hydroquinone (3-5 eq.). check_byproducts->increase_hq Yes check_conditions Review reaction conditions. Optimal base, solvent, temp? check_byproducts->check_conditions No slow_addition Add 1-bromodecane slowly over a longer period. increase_hq->slow_addition check_reagents Check purity of all reagents (hydroquinone, 1-bromodecane, solvent, base). check_conditions->check_reagents Yes optimize_conditions Optimize conditions: - Try different base (e.g., Na₂CO₃) - Ensure anhydrous solvent - Adjust temperature (50-80°C) check_conditions->optimize_conditions No use_ptc Consider using a phase transfer catalyst (e.g., TBAB). check_reagents->use_ptc optimize_conditions->use_ptc

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: p-Decyloxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of p-Decyloxyphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of a phenol (in this case, hydroquinone) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide (such as 1-bromodecane) in an SN2 reaction to form the ether.[3][4]

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

A2: Impurities in this compound synthesis can originate from unreacted starting materials, side reactions, or subsequent degradation. The most common impurities include:

  • Unreacted Starting Materials: Hydroquinone and 1-bromodecane.

  • Dialkylated Byproduct: 1,4-Didecyloxybenzene, which arises from the reaction of 1-bromodecane with both hydroxyl groups of the hydroquinone starting material.

  • Elimination Byproduct: Decene, formed from the base-catalyzed elimination of HBr from 1-bromodecane. This is a common side reaction in Williamson ether synthesis, especially at higher temperatures.[1]

  • Oxidation Products: Phenols are susceptible to oxidation, which can form colored impurities like benzoquinones. This can occur if the reaction is not performed under an inert atmosphere.[5]

  • Ring-Alkylated Products: Although less common, the phenoxide ion can act as an ambident nucleophile, potentially leading to alkylation on the aromatic ring instead of the oxygen atom.[1]

Troubleshooting Guides

Issue 1: Low yield of the desired this compound and a significant amount of 1,4-Didecyloxybenzene byproduct.

Possible Cause Troubleshooting Steps & Solutions
Incorrect Stoichiometry: Using a 1:1 molar ratio or an excess of 1-bromodecane favors the formation of the dialkylated product.1. Adjust Reactant Ratio: Use a significant molar excess of hydroquinone (e.g., 2 to 4 equivalents) relative to 1-bromodecane. This statistically favors mono-alkylation. 2. Slow Addition: Add the 1-bromodecane slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second reaction on the already formed this compound.
Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long after the consumption of the limiting reagent can promote the slower, second alkylation step.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to carefully track the disappearance of 1-bromodecane. 2. Quench Promptly: Once the 1-bromodecane is consumed, work up the reaction to prevent further conversion to the dialkylated byproduct.

Issue 2: The final product is discolored (e.g., yellow, brown, or pink) instead of a white or off-white solid.

Possible Cause Troubleshooting Steps & Solutions
Oxidation: Hydroquinone and its phenolic product are sensitive to air oxidation, leading to the formation of highly colored quinone-type impurities.[5]1. Use an Inert Atmosphere: Conduct the entire reaction under a nitrogen or argon atmosphere to exclude oxygen. 2. Degas Solvents: Before use, degas the reaction solvents by bubbling an inert gas through them or by using a freeze-pump-thaw technique. 3. Purification: If the crude product is colored, purify it via column chromatography on silica gel. The less polar desired product will elute before the more polar, unreacted hydroquinone, while colored impurities may be separated effectively. Recrystallization can also be an effective final purification step.

Issue 3: Presence of an alkene impurity (Decene) detected by NMR or GC-MS.

Possible Cause Troubleshooting Steps & Solutions
Elimination (E2) Side Reaction: The base used to deprotonate hydroquinone (e.g., sodium hydride, potassium carbonate) can also promote an E2 elimination reaction with the primary alkyl halide (1-bromodecane), especially at elevated temperatures.[1][3]1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 50 to 100 °C, but optimization may be required.[1] 2. Choice of Base/Solvent: While a strong base is needed to deprotonate the phenol, consider using a milder, non-nucleophilic base if elimination is a major issue. The choice of solvent can also influence the ratio of substitution to elimination.

Data Presentation

Table 1: Characteristics of Key Compounds in this compound Synthesis

CompoundRoleMolar Mass ( g/mol )Key Analytical Features
Hydroquinone Starting Material110.111H NMR: Aromatic protons (~6.8 ppm, singlet), Hydroxyl protons (variable, broad singlet).
1-Bromodecane Starting Material221.181H NMR: Methylene group next to Br (~3.4 ppm, triplet).
This compound Desired Product250.381H NMR: Methylene group next to O (~3.9 ppm, triplet), distinct aromatic proton signals for the substituted ring, one hydroxyl proton.
1,4-Didecyloxybenzene Byproduct418.701H NMR: Symmetrical aromatic signal (~6.8 ppm, singlet), absence of hydroxyl proton, double integration for decyl chain protons relative to aromatic protons.
Decene Byproduct140.271H NMR: Characteristic signals in the vinyl region (~4.9-5.8 ppm).

Experimental Protocols

Protocol: Williamson Ether Synthesis of this compound

  • Reaction Setup: Add hydroquinone (2.0 eq) and a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq) to a round-bottom flask containing a polar aprotic solvent (e.g., DMF or acetone). Equip the flask with a reflux condenser and a magnetic stir bar.

  • Inert Atmosphere: Flush the system with nitrogen or argon and maintain a positive pressure throughout the reaction.

  • Reagent Addition: Heat the mixture to 60-80 °C with stirring. Once the temperature is stable, add 1-bromodecane (1.0 eq) dropwise over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at this temperature for 4-8 hours. Monitor the consumption of 1-bromodecane using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water, 1M NaOH solution (to remove excess hydroquinone), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to separate the desired product from byproducts and unreacted starting materials.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and Mass Spectrometry.

Mandatory Visualization

G cluster_impurities Common Impurities & Side Reactions cluster_solutions Troubleshooting Solutions start Synthesis Start: Hydroquinone + 1-Bromodecane reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction final_product Pure This compound crude_product Crude Product Mixture reaction->crude_product dialkylation Dialkylation Byproduct (1,4-Didecyloxybenzene) reaction->dialkylation Cause: Incorrect Stoichiometry elimination Elimination Byproduct (Decene) reaction->elimination Cause: High Temperature oxidation Oxidation Products (Quinones) reaction->oxidation Cause: Oxygen Exposure unreacted Unreacted Starting Materials reaction->unreacted Cause: Incomplete Reaction purification Purification (Column Chromatography) crude_product->purification purification->final_product sol_ratio Adjust Stoichiometry: Use Excess Hydroquinone dialkylation->sol_ratio sol_temp Optimize Temperature elimination->sol_temp sol_inert Use Inert Atmosphere oxidation->sol_inert sol_monitor Monitor Reaction by TLC unreacted->sol_monitor

Caption: Logical workflow for troubleshooting this compound synthesis.

References

troubleshooting Williamson ether synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Williamson ether synthesis, and how can I minimize it?

The most common side reaction is the E2 (elimination) reaction, which competes with the desired SN2 (substitution) reaction.[1][2][3] This is especially prevalent when using secondary or tertiary alkyl halides.[3][4] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene instead of an ether.[3]

To minimize the E2 reaction:

  • Use a primary alkyl halide: Primary alkyl halides are much more susceptible to SN2 attack and less prone to elimination.[3][4]

  • Use a less sterically hindered alkoxide: If the synthesis of an asymmetrical ether allows, choose the pathway that involves the less bulky alkoxide.[3]

  • Control the temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[5]

  • Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to participate in the SN2 reaction.[2]

Q2: My reaction yield is low. What are the potential causes?

Low yields in a Williamson ether synthesis can stem from several factors:

  • E2 Elimination: As discussed in Q1, the formation of an alkene byproduct through elimination is a primary cause of low ether yield.[1][3]

  • Steric Hindrance: Significant steric bulk on either the alkoxide or the alkyl halide can hinder the backside attack required for the SN2 mechanism, slowing down the desired reaction and allowing side reactions to dominate.[3][6]

  • Incomplete Deprotonation: The alcohol must be fully deprotonated to form the alkoxide. If the base used is not strong enough or is used in insufficient quantity, the remaining alcohol will not be nucleophilic enough to react efficiently.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to reach completion. Typical conditions are refluxing for 1-8 hours at 50-100°C.[2]

  • C-Alkylation: With phenoxides, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired oxygen (O-alkylation), leading to a mixture of products and a lower yield of the desired ether.[7][8]

Q3: Can I use a secondary or tertiary alkyl halide in a Williamson ether synthesis?

While it is possible to use secondary alkyl halides, it often leads to a mixture of the desired ether (from SN2) and an alkene (from E2), with the alkene often being the major product.[4][9] Tertiary alkyl halides almost exclusively yield the elimination product (alkene) and are generally not suitable for this synthesis.[4][10]

Q4: What is the role of the solvent in this reaction?

The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the best choices.[2] These solvents effectively solvate the metal cation of the alkoxide, leaving the alkoxide anion more "naked" and, therefore, more nucleophilic and reactive for the SN2 attack. Protic solvents, like water or alcohols, can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[11][12][13]

Q5: Are there any alternative side reactions to be aware of besides elimination?

Yes, another potential side reaction, particularly when using phenoxides, is C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring. While O-alkylation is usually favored, under certain conditions, the alkyl halide can react at a carbon atom of the aromatic ring, leading to a C-alkylated byproduct.[7][8] The choice of solvent can significantly influence the ratio of O- to C-alkylation.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Williamson ether synthesis.

Problem: Low or No Ether Product Yield

TroubleshootingWorkflow start Low/No Ether Yield check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_base Was the alcohol fully deprotonated? check_reactants->check_base analyze_byproducts Analyze reaction mixture for byproducts (TLC, GC-MS, NMR) check_base->analyze_byproducts alkene_present Alkene Detected? analyze_byproducts->alkene_present c_alkylation_present C-Alkylated Product Detected? analyze_byproducts->c_alkylation_present alkene_present->c_alkylation_present No solution_elimination To Minimize Elimination: - Use primary alkyl halide - Use less hindered alkoxide - Lower reaction temperature alkene_present->solution_elimination Yes solution_c_alkylation To Minimize C-Alkylation: - Change solvent (e.g., to a more polar aprotic solvent) c_alkylation_present->solution_c_alkylation Yes solution_incomplete_reaction To Drive Reaction to Completion: - Increase reaction time - Optimize temperature - Ensure anhydrous conditions c_alkylation_present->solution_incomplete_reaction No optimize_conditions Optimize Reaction Conditions consider_alternative Consider Alternative Synthetic Route optimize_conditions->consider_alternative If yield is still low solution_elimination->optimize_conditions solution_c_alkylation->optimize_conditions solution_incomplete_reaction->optimize_conditions

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Data Presentation

Table 1: Influence of Alkyl Halide Structure on Reaction Pathway

While specific yields can vary greatly depending on the exact substrates and conditions, the general trend for the competition between SN2 and E2 pathways is as follows:

Alkyl Halide StructurePredominant Reaction PathwayTypical Ether YieldLikelihood of Alkene Formation
Primary (1°) SN2HighLow
Secondary (2°) SN2 and E2Low to ModerateHigh
Tertiary (3°) E2Very Low to NoneVery High (often the only product)

Data compiled from qualitative descriptions in multiple sources.[3][4][6][10]

Table 2: Effect of Solvent on O- vs. C-Alkylation of Sodium β-naphthoxide

This table presents the product distribution for the reaction of sodium β-naphthoxide with benzyl bromide in different solvents at 298 K, illustrating the significant impact of the solvent on the selectivity of the reaction.

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Acetonitrile973
Methanol7228

Data from a study by Adjiman, et al.[7][8]

Experimental Protocols

Protocol 1: Synthesis of 2-Butoxynaphthalene

This protocol details the synthesis of an ether from a phenol and a primary alkyl halide.

Materials:

  • 2-naphthol (150 mg)

  • Ethanol (2.5 mL)

  • Sodium hydroxide (87 mg, crushed solid)

  • 1-bromobutane (0.15 mL)

  • Ice

Procedure:

  • To a 5 mL conical reaction vial containing a spin vane, add 150 mg of 2-naphthol and 2.5 mL of ethanol.

  • Begin stirring and add 87 mg of crushed solid sodium hydroxide.

  • Fit the vial with an air condenser and heat the solution to reflux for 10 minutes.

  • Allow the solution to cool to at least 60°C.

  • Temporarily remove the air condenser and add 0.15 mL of 1-bromobutane via syringe.

  • Reattach the air condenser and heat the reaction to reflux for an additional 50 minutes.

  • After the reflux is complete, remove the vial from the heat and let it cool to at least 50°C.

  • Transfer the reaction mixture to a small Erlenmeyer flask and add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the solid product.

  • Collect the solid product by vacuum filtration using a Hirsch funnel.

  • Wash the product in the funnel with 1-2 mL of ice-cold water.

  • Dry the solid product by drawing air through the funnel for 5-10 minutes.

This protocol is adapted from a standard undergraduate organic chemistry experiment.[14]

Protocol 2: Synthesis of a Phenolic Ether

This protocol describes the synthesis of a phenolic ether using potassium hydroxide as the base.

Materials:

  • Potassium hydroxide (KOH) (4 g)

  • Water (8 mL)

  • Cresol (2 g)

  • 50% aqueous solution of chloroacetic acid (6 mL)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4 g of KOH in 8 mL of water.

  • Add 2 g of the chosen cresol isomer to the flask and swirl until a homogeneous solution is formed. Add boiling stones.

  • Attach a reflux condenser and bring the mixture to a gentle boil.

  • Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser into the boiling solution.

  • After the addition is complete, continue refluxing for another 10 minutes.

  • While still hot, transfer the solution to a small beaker.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution by the dropwise addition of concentrated HCl, monitoring the pH with pH paper.

  • Cool the mixture in an ice bath to induce precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • The crude product can be further purified by recrystallization from boiling water.

This protocol is adapted from a standard undergraduate organic chemistry experiment.[15]

Visualizations

Williamson Ether Synthesis: SN2 vs. E2 Competition

The following diagram illustrates the two competing reaction pathways in the Williamson ether synthesis. The desired SN2 pathway leads to the ether product, while the E2 side reaction produces an alkene.

SN2_vs_E2 Reactants Alkoxide (R-O⁻) + Alkyl Halide (R'-X) SN2_Product Ether (R-O-R') Reactants->SN2_Product SN2 Pathway (Substitution) E2_Product Alkene + Alcohol (R-OH) Reactants->E2_Product E2 Pathway (Elimination - Side Reaction)

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

References

Technical Support Center: Purification of p-Decyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of p-decyloxyphenol, focusing on the removal of common unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

The most common impurities depend on the synthetic route. For a Williamson ether synthesis, the primary impurities are unreacted starting materials: hydroquinone and 1-bromodecane. Additionally, a common byproduct is the di-substituted product, 1,4-bis(decyloxy)benzene.

Q2: How can I remove unreacted hydroquinone from my crude product?

Unreacted hydroquinone is polar and can be removed through several methods:

  • Aqueous Extraction: Washing the organic solution of your crude product with a basic aqueous solution (e.g., 1M NaOH) will deprotonate the phenolic hydroxyl groups of hydroquinone, making it water-soluble and facilitating its removal into the aqueous layer.

  • Column Chromatography: Hydroquinone is significantly more polar than this compound and will adhere more strongly to a silica gel column.[1][2]

Q3: What is the best way to remove residual 1-bromodecane?

1-bromodecane is a non-polar compound.[3] It can be effectively removed by:

  • Column Chromatography: Being non-polar, 1-bromodecane will elute much faster than the more polar this compound from a silica gel column.[1][2]

  • Hexane/Heptane Wash: Washing the crude product with a non-polar solvent like hexane or heptane can help remove residual 1-bromodecane, as it is highly soluble in these solvents.[3]

Q4: Can I use recrystallization to purify this compound?

Recrystallization can be an effective technique for purifying this compound, provided a suitable solvent system is identified. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature would be ideal. However, if the impurities have similar solubility profiles, column chromatography is generally the more reliable method for achieving high purity.

Troubleshooting Guide

Problem: My TLC analysis shows multiple spots after an initial purification attempt.

  • Possible Cause: Incomplete removal of starting materials or byproducts.

  • Solution:

    • Identify the Spots: If possible, run co-spots of your starting materials alongside your product on the TLC plate to identify which impurities remain.

    • Optimize Column Chromatography: If you have already performed column chromatography, consider adjusting the solvent system. A less polar eluent will increase the separation between your product and more polar impurities like hydroquinone. Conversely, a more polar eluent can help to better separate your product from non-polar impurities like 1-bromodecane.

    • Perform an Aqueous Wash: If you suspect residual hydroquinone, dissolve your crude product in an organic solvent (e.g., ethyl acetate) and perform an extraction with a basic aqueous solution as described in the FAQs.

Problem: I am struggling to separate this compound from the di-substituted byproduct, 1,4-bis(decyloxy)benzene.

  • Possible Cause: The polarity difference between the mono- and di-substituted products is small, making separation challenging.

  • Solution:

    • Fine-tune Column Chromatography: Use a shallow solvent gradient during column chromatography. Start with a very non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This will improve the resolution between the two compounds.

    • Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution.[4]

Quantitative Data Summary

The following table summarizes the expected efficiency of common purification techniques for removing unreacted starting materials from a this compound synthesis.

Purification TechniqueImpurity RemovedTypical PurityTypical YieldNotes
Aqueous Extraction (1M NaOH) Hydroquinone>95%>90%Highly effective for removing acidic impurities.
Column Chromatography (Silica Gel) Hydroquinone, 1-bromodecane, Byproducts>99%70-90%Provides excellent separation of compounds with different polarities.[1][2]
Recrystallization Various>98% (if successful)60-80%Highly dependent on finding a suitable solvent system.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system that gives good separation of the product from impurities (e.g., 80:20 Hexane:Ethyl Acetate). A good solvent system will result in an Rf value of ~0.3 for the desired product.

    • Visualize the spots under a UV lamp.

  • Column Packing:

    • Secure the glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level surface.[2]

    • Add another thin layer of sand on top of the silica gel.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[2]

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column.

    • Apply gentle pressure to the top of the column (e.g., with a pump or house air) to increase the flow rate.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).[5]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

G Purification Workflow for this compound crude Crude this compound dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve wash Aqueous Wash (1M NaOH) dissolve->wash separate Separate Layers wash->separate organic Organic Layer separate->organic aqueous Aqueous Layer (contains hydroquinone) separate->aqueous dry Dry Organic Layer (e.g., MgSO4) organic->dry concentrate Concentrate dry->concentrate column Column Chromatography concentrate->column pure Pure this compound column->pure

Caption: A typical workflow for the purification of this compound.

G Troubleshooting Guide for this compound Purification start TLC of Purified Product Shows Impurities check_spots Identify Spots by Co-spotting with Starting Materials start->check_spots hydroquinone Hydroquinone Present? check_spots->hydroquinone bromodecane 1-Bromodecane Present? hydroquinone->bromodecane No wash Perform Basic Aqueous Wash (1M NaOH) hydroquinone->wash Yes unknown Unknown Byproduct? bromodecane->unknown No recolumn2 Re-run Column with More Polar Eluent bromodecane->recolumn2 Yes gradient Use Shallow Gradient During Column Chromatography unknown->gradient Yes end Pure Product wash->end recolumn Re-run Column with Less Polar Eluent recolumn2->end gradient->end

Caption: A logical guide for troubleshooting common purification issues.

References

Technical Support Center: Purification of Long-Chain Alkoxy Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain alkoxy phenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing long-chain alkoxy phenols via Williamson ether synthesis?

A1: The most common impurities include unreacted starting materials such as the parent phenol and the long-chain alkyl halide. Additionally, side-products can form, with C-alkylation products being a notable example where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.[1][2] Polyalkylation, resulting in di- or tri-alkylated products, can also occur.[3]

Q2: Why is my long-chain alkoxy phenol showing poor solubility in common crystallization solvents?

A2: Long-chain alkoxy phenols are amphiphilic molecules, possessing both a polar phenolic head and a long, nonpolar alkyl tail. As the alkyl chain length increases, the nonpolar character dominates, leading to decreased solubility in polar solvents.[4] Conversely, they may be too soluble in nonpolar solvents to crystallize effectively. Finding a suitable solvent or solvent system that balances these properties is key.

Q3: I am observing significant peak tailing during the HPLC analysis of my long-chain alkoxy phenol. What could be the cause?

A3: Peak tailing in HPLC of phenolic compounds can be caused by several factors. One common reason is the interaction of the acidic phenolic hydroxyl group with basic sites on the silica-based stationary phase. The long alkyl chain can also lead to non-specific hydrophobic interactions with the stationary phase. Another possibility is the collapse of the C18 chains of the stationary phase in highly aqueous mobile phases, which can reduce surface area and lead to decreased retention and poor peak shape.[5]

Q4: Can I use gas chromatography (GC) to analyze my high-molecular-weight alkoxy phenol?

A4: While GC can be used for the analysis of phenols, long-chain alkoxy phenols can be challenging due to their high boiling points and potential for thermal degradation.[6] To analyze these compounds by GC, derivatization of the phenolic hydroxyl group to a less polar and more volatile ether or ester is often necessary.[6]

Troubleshooting Guides

Chromatography

Issue: Co-elution of the desired long-chain alkoxy phenol with impurities during reverse-phase HPLC.

HPLC_Troubleshooting start Co-elution of Product and Impurity c18_column Standard C18 Column start->c18_column mobile_phase Initial Mobile Phase (e.g., Methanol/Water) start->mobile_phase longer_chain_column Use Longer Chain Column (e.g., C30) c18_column->longer_chain_column Increase Hydrophobic Interactions phenyl_column Use Phenyl-Hexyl or Biphenyl Column c18_column->phenyl_column Enhance π-π Interactions gradient_optimization Optimize Gradient Slope mobile_phase->gradient_optimization Fine-tune Selectivity solvent_change Change Organic Modifier (e.g., Acetonitrile) mobile_phase->solvent_change Alter Selectivity resolution_achieved Resolution Achieved longer_chain_column->resolution_achieved phenyl_column->resolution_achieved gradient_optimization->resolution_achieved solvent_change->resolution_achieved

Parameter Recommendation Rationale
Stationary Phase Consider a stationary phase with a longer alkyl chain (e.g., C30) or a different chemistry (e.g., phenyl-hexyl or biphenyl).Longer alkyl chains can provide better separation for hydrophobic molecules.[7] Phenyl-based columns can offer alternative selectivity through π-π interactions with the aromatic ring of the phenol.[5]
Mobile Phase Optimize the gradient elution profile. Try a different organic modifier (e.g., acetonitrile instead of methanol).A shallower gradient can improve the separation of closely eluting compounds. Different organic modifiers can alter the selectivity of the separation.
Temperature Increase the column temperature.Higher temperatures can improve peak shape and reduce viscosity, sometimes leading to better resolution.
Crystallization

Issue: The long-chain alkoxy phenol oils out or forms a precipitate instead of crystals.

Crystallization_Troubleshooting start Product Oils Out or Precipitates solvent_choice Initial Solvent System start->solvent_choice seed_crystal Introduce a Seed Crystal start->seed_crystal Induce Nucleation concentration Adjust Solute Concentration start->concentration Control Supersaturation slow_cooling Slow Down Cooling Rate solvent_choice->slow_cooling Promote Ordered Growth solvent_pair Use a Solvent Pair (e.g., Heptane/Ethyl Acetate) solvent_choice->solvent_pair Fine-tune Solubility crystal_formation Crystal Formation slow_cooling->crystal_formation solvent_pair->crystal_formation seed_crystal->crystal_formation concentration->crystal_formation

Parameter Recommendation Rationale
Solvent System Use a solvent pair consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. Common pairs include heptane/ethyl acetate or ethanol/water.[8]This allows for fine-tuning of the solubility to achieve the supersaturation required for crystallization rather than precipitation.[3]
Cooling Rate Decrease the cooling rate. Insulate the crystallization vessel or allow it to cool to room temperature before placing it in a refrigerator or ice bath.Slow cooling promotes the formation of an ordered crystal lattice over rapid precipitation.[9]
Seeding Introduce a seed crystal (a small, pure crystal of the desired compound).A seed crystal provides a template for crystal growth and can help overcome nucleation barriers.[9]
Concentration Experiment with slightly more dilute solutions.If the solution is too concentrated, the compound may "crash out" of solution as an amorphous solid or oil.[9]
Distillation

Issue: The long-chain alkoxy phenol decomposes at its high boiling point during distillation.

Distillation_Troubleshooting start Product Decomposes During Distillation atm_distillation Atmospheric Distillation start->atm_distillation vacuum_distillation Perform Vacuum Distillation atm_distillation->vacuum_distillation Reduces Boiling Point steam_distillation Consider Steam Distillation atm_distillation->steam_distillation For Water-Immiscible Compounds lower_temp Lower Boiling Point vacuum_distillation->lower_temp volatile_impurities Separates from Non-Volatile Impurities steam_distillation->volatile_impurities purified_product Purified Product lower_temp->purified_product volatile_impurities->purified_product

Parameter Recommendation Rationale
Pressure Perform the distillation under reduced pressure (vacuum distillation).Lowering the pressure reduces the boiling point of the compound, allowing it to distill at a temperature below its decomposition point.
Distillation Type Consider steam distillation for water-immiscible long-chain alkoxy phenols.Steam distillation can be effective for separating high-boiling organic compounds from non-volatile impurities at temperatures below their atmospheric boiling points.[10]
Heating Use a heating mantle with a stirrer and ensure even heating to avoid localized overheating.Hot spots can lead to decomposition even if the bulk temperature is below the decomposition point.

Data Presentation

Table 1: Physical Properties of Selected p-Alkoxy Phenols

Compound Alkoxy Chain Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
4-MethoxyphenolC1124.1455-57243[11][12]
4-EthoxyphenolC2138.1666-67[2][13]246-247[2]
4-PropoxyphenolC3152.19--
4-ButoxyphenolC4166.2265-66[14]-
4-HexyloxyphenolC6194.2745-47[15]112 @ 3 Torr[1][15]
4-Octylphenol*C8206.3244-45[16]280[16]
4-DodecyloxyphenolC12278.45--

Note: 4-Octylphenol is an alkylphenol, not an alkoxyphenol, but is included for comparison of the effect of a long alkyl chain on physical properties.

Experimental Protocols

Protocol 1: Synthesis of 4-Dodecyloxyphenol via Williamson Ether Synthesis

This protocol is adapted from a literature procedure for the synthesis of 4-dodecyloxy-3-chlorophenol.[17]

  • Dissolution: Dissolve 1.0 equivalent of hydroquinone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Base Addition: Under a nitrogen atmosphere, add an aqueous solution of 1.0 equivalent of sodium hydroxide to the reaction mixture.

  • Alkyl Halide Addition: Add 1.05 equivalents of 1-bromododecane to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

  • Work-up: After cooling, pour the reaction mixture into a 1N aqueous solution of hydrochloric acid.

  • Extraction: Extract the aqueous layer with chloroform.

  • Washing: Wash the combined organic extracts with a saturated aqueous solution of sodium chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for HPLC Analysis of Long-Chain Alkoxy Phenols

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes. The exact gradient will need to be optimized based on the chain length of the alkoxy phenol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the phenol chromophore (e.g., 280 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

Protocol 3: General Procedure for Crystallization of a Long-Chain Alkoxy Phenol

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. For a long-chain alkoxy phenol, a good starting point is a nonpolar solvent like heptane or hexane, with a slightly more polar co-solvent like ethyl acetate or isopropanol.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude long-chain alkoxy phenol in the minimum amount of the hot "good" solvent or the solvent mixture.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

References

Technical Support Center: p-Decyloxyphenol Purification for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of p-decyloxyphenol for its use in liquid crystal applications. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My synthesized this compound has a low melting point and a broad melting range. What are the likely impurities?

A1: A low and broad melting point is a primary indicator of impurities. Given that this compound is often synthesized via the Williamson ether synthesis from hydroquinone and 1-bromodecane, the most common impurities include:

  • Unreacted Starting Materials: Residual hydroquinone and 1-bromodecane.

  • By-products: 1,4-didecyloxybenzene, which is formed if both hydroxyl groups of hydroquinone react with 1-bromodecane.

  • Solvent Residues: Trapped solvent molecules from the reaction or initial work-up.

  • Side-reaction Products: Elimination (E2) can compete with the desired substitution (SN2) reaction, leading to the formation of decene from 1-bromodecane.

Q2: I performed a recrystallization, but the yield was very low. What could have gone wrong?

A2: Low yield after recrystallization is a frequent issue. The primary causes are:

  • Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and traps impurities.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Premature crystallization: If crystallization occurs at a high temperature, impurities can be trapped within the crystal lattice.

Q3: My this compound sample "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common for compounds with long alkyl chains. To address this:

  • Use a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Change the solvent system: A mixture of solvents can be effective. For example, dissolve the compound in a good solvent (like ethanol) and then slowly add a poor solvent (like water) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Scratch the inside of the flask: Use a glass rod to create a rough surface that can initiate crystallization.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Q4: After purification, my this compound sample does not show the expected liquid crystal phases when analyzed by DSC and polarized optical microscopy. Why is this?

A4: The absence or improper formation of liquid crystal phases is highly sensitive to purity.

  • Purity is insufficient: Even small amounts of impurities can disrupt the long-range molecular ordering required for liquid crystal formation. The presence of non-mesogenic impurities can lower the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) or suppress the liquid crystal phase entirely.

  • Incorrect thermal history: The sample's thermal history can affect the observed phases. Ensure you are performing both heating and cooling cycles in your DSC analysis, as some liquid crystal phases are only observed on cooling (monotropic) rather than on both heating and cooling (enantiotropic).

  • Improper sample preparation for microscopy: Ensure the sample is properly sandwiched between two clean glass slides and is of an appropriate thickness for observation.

Quantitative Data on Purification Methods

The purity of this compound is critical for its liquid crystal properties. Below is a summary of expected purity levels from different purification techniques.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Single Recrystallization> 99.0%Simple, fast, and good for removing bulk impurities.May not remove impurities with similar solubility. Can have lower yields.
Multiple Recrystallizations> 99.5%Can achieve high purity.Time-consuming and leads to significant product loss with each step.
Column Chromatography> 99.9%Excellent for separating compounds with very similar polarities. High purity can be achieved in a single run.More complex and time-consuming than recrystallization. Requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for the purification of this compound from common impurities.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating on a hot plate until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

This protocol is suitable for achieving very high purity this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel using a slurry method with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. You can use a gradient elution by gradually increasing the polarity (increasing the proportion of ethyl acetate) to speed up the elution of your product after less polar impurities have been washed out.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Phase Analysis cluster_result Result Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChrom Column Chromatography Crude->ColumnChrom High Purity Path PurityCheck Purity Check (TLC, Melting Point) Recrystallization->PurityCheck ColumnChrom->PurityCheck PurityCheck->ColumnChrom If purity is insufficient PureProduct Pure this compound for LC Applications PurityCheck->PureProduct If purity is sufficient DSC DSC Analysis POM Polarized Optical Microscopy PureProduct->DSC PureProduct->POM G cluster_purity Purity Level cluster_properties Liquid Crystal Properties HighPurity High Purity (>99.5%) DefinedTransitions Sharp Phase Transitions (DSC) HighPurity->DefinedTransitions ClearTextures Well-defined Textures (POM) HighPurity->ClearTextures LowPurity Low Purity (<99.0%) BroadTransitions Broad/Shifted Transitions (DSC) LowPurity->BroadTransitions DefectiveTextures Defective/No Textures (POM) LowPurity->DefectiveTextures

preventing oxidation of p-Decyloxyphenol during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of p-Decyloxyphenol during its synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning brown/dark. What is causing this discoloration and how can I prevent it?

A1: The brown or dark discoloration is a common issue when working with hydroquinone and its derivatives, such as this compound. This is primarily due to the oxidation of the phenolic hydroxyl group. The hydroquinone moiety is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or elevated temperatures. This oxidation process leads to the formation of colored quinone and polymeric byproducts.

To prevent this, it is crucial to maintain an inert atmosphere throughout the reaction and purification process.[1][2] This can be achieved by purging the reaction vessel with an inert gas like nitrogen or argon before adding the reagents and maintaining a positive pressure of the inert gas during the reaction.[1] Additionally, the use of antioxidants can effectively inhibit the oxidation process.

Q2: What are the recommended antioxidants for the synthesis of this compound?

A2: Several antioxidants can be employed to stabilize this compound during its synthesis. The choice of antioxidant may depend on the specific reaction conditions and the desired purity of the final product. Commonly used and effective antioxidants include:

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) : These are phenolic antioxidants that act as radical scavengers and are effective at low concentrations.[3]

  • Sodium Metabisulfite or Sodium Bisulfite : These are water-soluble antioxidants that are particularly effective in aqueous phases or during workup procedures.[4][5] They work by scavenging dissolved oxygen.

  • Ascorbic Acid (Vitamin C) and its derivatives: These are also effective reducing agents that can prevent oxidation.[4][6]

  • Citric Acid : This can act as a chelating agent, sequestering metal ions that can catalyze oxidation, in addition to its antioxidant properties.[7]

The selection of an antioxidant should also consider its solubility in the reaction medium and its ease of removal during product purification.

Q3: What are the optimal reaction conditions (base, solvent, temperature) for the Williamson ether synthesis of this compound to minimize oxidation and side reactions?

A3: The Williamson ether synthesis is a common method for preparing this compound from hydroquinone and an n-decyl halide (e.g., 1-bromodecane). The choice of reaction conditions is critical for achieving a good yield and minimizing side reactions, including oxidation.

  • Base : A moderately strong base is typically used to deprotonate the phenolic hydroxyl group of hydroquinone. Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) to minimize side reactions. The use of a milder base can help reduce the rate of oxidation.

  • Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone is generally suitable for this reaction. Acetone is a good choice as it is less likely to cause decomposition of the alkyl halide.

  • Temperature : The reaction is typically carried out at a moderately elevated temperature, for instance, between 50-80 °C. It is advisable to keep the temperature as low as possible while still achieving a reasonable reaction rate to minimize oxidation and other side reactions.

Q4: I am getting a low yield of this compound. What are the possible reasons and how can I improve it?

A4: Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete reaction : The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a prolonged period, you might consider increasing the reaction temperature slightly or adding more of the alkylating agent.

  • Side reactions : Besides oxidation, other side reactions can reduce the yield. One common side reaction is the dialkylation of hydroquinone to form 1,4-didecyloxybenzene. To favor mono-alkylation, it is recommended to use an excess of hydroquinone relative to the 1-bromodecane.

  • Loss during workup and purification : The product may be lost during the extraction and purification steps. Ensure proper phase separation during extraction and choose an appropriate solvent system for recrystallization or column chromatography to minimize loss.

  • Poor quality of reagents : The purity of the starting materials, especially the hydroquinone and the alkyl halide, is important. Impurities in the reagents can lead to side reactions and lower yields.

To improve the yield, consider optimizing the stoichiometry of the reactants, carefully controlling the reaction temperature, and ensuring an inert atmosphere.[8]

Q5: How can I effectively purify the crude this compound product to remove unreacted starting materials and byproducts?

A5: Purification of the crude product is essential to obtain this compound of high purity. The choice of purification method depends on the nature of the impurities.

  • Recrystallization : This is a highly effective method for purifying solid organic compounds.[9][10] A suitable solvent system for recrystallization of this compound could be a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane or water). The ideal solvent system should dissolve the compound at an elevated temperature but have low solubility at room temperature, while the impurities remain soluble at lower temperatures.[7][11]

  • Column Chromatography : If recrystallization does not provide the desired purity, column chromatography is a powerful alternative.[11] A silica gel column with a gradient of ethyl acetate in hexane is a common choice for separating phenolic compounds. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from the starting materials and byproducts.

The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TTC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[12][13]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound

EntryBaseAntioxidant (mol%)AtmosphereYield (%)Purity (%)Observations
1K₂CO₃NoneAir4585Significant brown discoloration
2K₂CO₃NoneNitrogen6592Slight yellowing of the mixture
3K₂CO₃BHT (1)Nitrogen7898Pale yellow solution
4K₂CO₃Sodium Metabisulfite (2)Nitrogen7597Colorless to pale yellow solution
5NaHNoneNitrogen5590Some darkening observed

Note: This data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound from hydroquinone and 1-bromodecane.

Materials:

  • Hydroquinone

  • 1-Bromodecane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Butylated Hydroxytoluene (BHT)

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.2 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of BHT (0.01 equivalents).

  • Inert Atmosphere : Flush the entire apparatus with nitrogen or argon for 10-15 minutes to remove any residual oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Reagents : Add anhydrous acetone to the flask via a syringe. Stir the mixture for 10 minutes. Then, add 1-bromodecane (1.0 equivalent) dropwise to the stirring suspension.

  • Reaction : Heat the reaction mixture to reflux (around 56 °C for acetone) and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Combine the filtrates and concentrate them under reduced pressure to remove the acetone.

  • Extraction : Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a white to off-white solid.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Hydroquinone Hydroquinone pDecyloxyphenol This compound Hydroquinone->pDecyloxyphenol Williamson Ether Synthesis Bromodecane 1-Bromodecane Bromodecane->pDecyloxyphenol Base K₂CO₃ Base->Hydroquinone Solvent Acetone Solvent->Hydroquinone Inert N₂ Atmosphere Inert->Hydroquinone

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting_Workflow start Reaction Mixture Discoloration (Brown/Dark) check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere implement_inert Implement Inert Atmosphere (N₂ or Ar Purge) check_atmosphere->implement_inert No check_antioxidant Is an antioxidant being used? check_atmosphere->check_antioxidant Yes implement_inert->check_antioxidant add_antioxidant Add an appropriate antioxidant (e.g., BHT, Sodium Metabisulfite) check_antioxidant->add_antioxidant No check_temp Is the reaction temperature too high? check_antioxidant->check_temp Yes add_antioxidant->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_reagents Are reagents pure and free of metal contaminants? check_temp->check_reagents No lower_temp->check_reagents purify_reagents Purify starting materials or use high-purity grade check_reagents->purify_reagents No solution Discoloration Minimized check_reagents->solution Yes purify_reagents->solution

Caption: Troubleshooting workflow for oxidation during synthesis.

References

Technical Support Center: Scaling Up the Synthesis of p-Decyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of p-decyloxyphenol, particularly when scaling up the process.

Experimental Protocol: Gram-Scale Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established laboratory procedures for Williamson ether synthesis and is intended for gram-scale production.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Hydroquinone110.11100 g0.9081.0
1-Bromodecane221.19221 g (178 mL)0.9991.1
Potassium Carbonate (K₂CO₃)138.21150 g1.0851.2
Acetone58.081 L--
Toluene92.14500 mL--
Tetrabutylammonium bromide (TBAB)322.3710 g0.0310.034
Deionized Water18.02As needed--
2M Hydrochloric Acid (HCl)36.46As needed--
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01As needed--
Saturated Sodium Chloride (NaCl) solution (Brine)58.44As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--
Hexanes86.18As needed for recrystallization--
Ethyl Acetate88.11As needed for recrystallization--

Procedure:

  • Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add hydroquinone (100 g, 0.908 mol), potassium carbonate (150 g, 1.085 mol), and acetone (1 L).

  • Addition of Reagents: To the stirred suspension, add 1-bromodecane (221 g, 0.999 mol) and tetrabutylammonium bromide (10 g, 0.031 mol).

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 100 mL).

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in toluene (500 mL) and wash with 2M HCl (2 x 250 mL), followed by saturated NaHCO₃ solution (2 x 250 mL), and finally with brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude this compound from a mixture of hexanes and ethyl acetate to yield a white to off-white solid.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of hydroquinone. 2. Low reaction temperature. 3. Inactive alkyl halide.1. Ensure the potassium carbonate is finely powdered and dry. Consider using a stronger base like sodium hydride (NaH) if necessary, with appropriate safety precautions. 2. Ensure the reaction mixture is refluxing gently. Monitor the internal temperature. 3. Check the purity of the 1-bromodecane. Consider using 1-iododecane for higher reactivity.
Formation of Significant Side Products (e.g., C-alkylation, dialkylation) 1. High reaction temperature or prolonged reaction time. 2. Use of a protic solvent.[1] 3. Inappropriate base.1. Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. 2. Use a polar aprotic solvent like acetone, DMF, or acetonitrile.[2] 3. A weaker base like K₂CO₃ is generally preferred over stronger bases like NaOH for better O-alkylation selectivity.
Product is an Oil and Does Not Solidify 1. Presence of impurities. 2. Residual solvent.1. Repeat the purification steps, including the aqueous washes and recrystallization. Consider column chromatography if recrystallization is ineffective. 2. Ensure all solvent is removed under high vacuum.
Difficulties in Purification by Recrystallization 1. Inappropriate solvent system. 2. Presence of closely related impurities.1. Experiment with different solvent systems for recrystallization (e.g., ethanol/water, toluene/hexanes). 2. If impurities persist, column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is hydroquinone used in excess in some procedures?

A1: Using a slight excess of hydroquinone can help to minimize the formation of the dialkylated byproduct (1,4-bis(decyloxy)benzene). However, this will require a more rigorous purification step to remove the unreacted hydroquinone.

Q2: Can I use a different alkyl halide?

A2: Yes, other long-chain alkyl halides like 1-chlorodecane or 1-iododecane can be used. 1-iododecane will be more reactive but also more expensive. 1-chlorodecane will be less reactive and may require longer reaction times or higher temperatures. The Williamson ether synthesis works best with primary alkyl halides.[2][3]

Q3: What is the role of the phase-transfer catalyst (TBAB)?

A3: Tetrabutylammonium bromide (TBAB) is a phase-transfer catalyst. It helps to transfer the phenoxide ion from the solid phase (potassium carbonate) or an aqueous phase (if present) to the organic phase where the alkyl halide is, thereby accelerating the reaction rate. This is particularly useful in solid-liquid or liquid-liquid phase transfer catalysis conditions, which are common in industrial scale-ups.

Q4: How can I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., 20% ethyl acetate in hexanes) to separate the starting materials (hydroquinone and 1-bromodecane) from the product (this compound). The product should have an Rf value between the two starting materials. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.

Q5: What are the main safety concerns when scaling up this synthesis?

A5: The main safety concerns include:

  • Flammable Solvents: Acetone and toluene are flammable. Ensure proper ventilation and avoid ignition sources.

  • Corrosive Reagents: Potassium carbonate is a mild base and can be irritating. Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reaction: While the Williamson ether synthesis is not typically strongly exothermic, it's good practice to monitor the temperature during the initial heating phase.

  • Pressure Build-up: Ensure the reaction vessel is not sealed to avoid pressure build-up, especially during heating.

Q6: What is the expected yield for this reaction on a gram scale?

A6: Yields for Williamson ether synthesis in laboratory settings can range from 50-95%.[2] With careful optimization of reaction conditions and purification, a yield of 70-85% should be achievable on a gram scale.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_output Output A 1. Mix Hydroquinone, K₂CO₃, Acetone B 2. Add 1-Bromodecane & TBAB A->B C 3. Reflux (6-8 hours) B->C D 4. Cool & Filter C->D E 5. Remove Solvent D->E F 6. Extraction (Toluene/HCl/NaHCO₃/Brine) E->F G 7. Dry & Concentrate F->G H 8. Recrystallize G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Low Reactivity of Alkyl Halide Start->Cause2 Cause3 Side Reactions (C-alkylation/Elimination) Start->Cause3 Sol1 Use stronger base (e.g., NaH) or ensure K₂CO₃ is dry & fine Cause1->Sol1 Sol2 Use more reactive halide (I > Br > Cl) or increase temperature Cause2->Sol2 Sol3 Optimize solvent (aprotic), control temperature, use PTC Cause3->Sol3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

dealing with emulsion formation during p-aminophenol purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion formation during the purification of p-aminophenol.

Troubleshooting Guide: Emulsion Formation

Emulsions are a common challenge during the liquid-liquid extraction steps of p-aminophenol purification, leading to product loss and process delays. An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, appearing as a cloudy or milky layer between the two phases. This guide provides a systematic approach to preventing and breaking these emulsions.

What causes emulsion formation during p-aminophenol purification?

Emulsion formation is often caused by the presence of surfactants or finely divided solid particles that stabilize the interface between the aqueous and organic layers. In the context of p-aminophenol synthesis and purification, potential causes include:

  • Residual reactants or byproducts: Impurities from the synthesis of p-aminophenol can act as emulsifying agents.

  • High shear mixing: Vigorous shaking or stirring during extraction can create very fine droplets that are slow to coalesce.

  • pH of the aqueous phase: The solubility of p-aminophenol and its impurities is highly pH-dependent. At certain pH values, partially soluble species can accumulate at the interface and stabilize emulsions.[1][2][3][4]

  • Presence of particulate matter: Fine solid particles can stabilize emulsions through a phenomenon known as Pickering stabilization.

How can I prevent emulsion formation in the first place?

Proactive measures are often more effective than attempting to break a stable emulsion. Consider the following preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal shear force.

  • Solvent Choice: If emulsions are a persistent issue, consider switching to a different extraction solvent. For instance, solvents like ethyl acetate are sometimes less prone to emulsion formation than dichloromethane.

  • Pre-filtration: If suspended solids are suspected, filter the crude p-aminophenol solution before extraction.

  • pH Control: Adjust the pH of the aqueous phase to a range where the solubility of p-aminophenol and impurities in their respective phases is maximized, reducing the likelihood of interfacial accumulation. For p-aminophenol purification, a pH adjustment to between 4.0 and 5.0 before extraction has been described in some processes.[5]

What should I do if an emulsion has already formed?

Several techniques can be employed to break an existing emulsion. The choice of method depends on the nature of the emulsion and the scale of your experiment.

FAQs: Common Questions on Breaking Emulsions in p-Aminophenol Purification

Q1: I've formed a very stable emulsion during the workup of my p-aminophenol synthesis. What is the first thing I should try?

A1: The simplest first step is patience. Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions will break on their own. If this is unsuccessful, the next recommended step is the addition of a saturated sodium chloride solution (brine).[6][7]

Q2: How does adding brine help break an emulsion?

A2: Adding brine increases the ionic strength of the aqueous phase.[7] This has two main effects: it reduces the solubility of organic compounds in the aqueous layer (salting out), and it can disrupt the forces stabilizing the emulsion, promoting the coalescence of the dispersed droplets.

Q3: I added brine, but the emulsion is still there. What's my next move?

A3: If brining is ineffective, consider adjusting the pH of the aqueous layer. Since p-aminophenol is an aromatic amine, its solubility is pH-dependent. A slight increase or decrease in pH can sometimes destabilize the emulsion.[8] Proceed with small adjustments and observe for any changes.

Q4: Are there any mechanical methods I can use to break the emulsion?

A4: Yes, mechanical methods can be very effective.

  • Centrifugation: If you have a suitable centrifuge, spinning the emulsion can force the denser phase to the bottom and break the emulsion.[9] This is often a very effective method.

  • Filtration: Passing the entire mixture through a pad of a filter aid like Celite can remove fine particulates that may be stabilizing the emulsion.[10] You can also use phase separation paper, which is designed to allow the passage of the organic phase while retaining the aqueous phase.

Q5: Can I use chemical demulsifiers?

A5: While chemical demulsifiers are used in industrial processes, they are less common in laboratory-scale purification of pharmaceuticals like p-aminophenol due to the risk of introducing new impurities. The methods described above (brining, pH adjustment, centrifugation, filtration) are generally preferred to maintain the purity of the final product.

Quantitative Data Summary

The effectiveness of different emulsion-breaking techniques can vary depending on the specific conditions of the experiment. The following table summarizes qualitative and semi-quantitative data gathered from various sources on the general effectiveness of these methods.

MethodPrinciple of ActionRelative SpeedPotential Impact on Product PurityNotes
Standing Gravity-based separation of phases.SlowNoneThe first and simplest approach to try.
Brining (Salting Out) Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and destabilizing the emulsion.[7]ModerateLowMay introduce salt into the aqueous phase.
pH Adjustment Alters the solubility of components, potentially destabilizing the emulsion.[1][2][8]ModerateModerateCan affect the chemical stability of the product if not carefully controlled.
Gentle Heating Reduces the viscosity of the continuous phase, aiding droplet coalescence.Moderate to FastHighRisk of product degradation, especially for heat-sensitive compounds like p-aminophenol.
Centrifugation Applies centrifugal force to accelerate the separation of phases with different densities.[9]FastLowHighly effective for many types of emulsions.
Filtration (e.g., with Celite) Removes fine solid particles that may be stabilizing the emulsion (Pickering emulsions).[10]ModerateLowCan be very effective if particulate matter is the cause.
Addition of a Different Solvent Alters the polarity of the organic phase, which can help to dissolve emulsifying agents.ModerateHighIntroduces a new solvent that must be removed later.

Experimental Protocols

Protocol 1: Emulsion Breaking by Addition of Brine

  • Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Procedure: a. Carefully open the stopcock of the separatory funnel containing the emulsion to release any pressure. b. Add a small volume of the saturated NaCl solution (approximately 10-20% of the aqueous phase volume) to the separatory funnel. c. Gently swirl the separatory funnel. Do not shake vigorously, as this may reform the emulsion. d. Allow the funnel to stand and observe if the layers begin to separate. e. If separation is slow, you can gently stir the emulsion layer with a glass rod. f. Once the layers have separated, carefully drain the aqueous layer, followed by the organic layer.

Protocol 2: Emulsion Breaking by Filtration through Celite

  • Preparation: a. Prepare a filtration setup with a Büchner funnel and a filter flask connected to a vacuum source. b. Place a piece of filter paper in the Büchner funnel that covers all the holes. c. Wet the filter paper with the organic solvent being used in the extraction. d. Prepare a slurry of Celite in the same organic solvent.

  • Procedure: a. With the vacuum on, pour the Celite slurry into the Büchner funnel to form a compact pad (typically 1-2 cm thick). b. Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite pad. c. The liquid will be drawn through the Celite pad into the filter flask. The fine particles causing the emulsion should be trapped in the Celite. d. Transfer the filtrate back to a clean separatory funnel. The layers should now be distinct and easily separable.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing emulsion formation during the purification of p-aminophenol.

Emulsion_Troubleshooting start Emulsion Formed stand Let it Stand (10-20 min) start->stand brine Add Saturated NaCl (Brine) stand->brine No Separation success Phases Separated stand->success Separation Occurs ph_adjust Adjust pH brine->ph_adjust No Separation brine->success Separation Occurs centrifuge Centrifuge ph_adjust->centrifuge No Separation ph_adjust->success Separation Occurs filter Filter through Celite centrifuge->filter No Separation centrifuge->success Separation Occurs filter->success Separation Occurs fail Emulsion Persists filter->fail

Caption: A decision tree for troubleshooting emulsion formation.

References

Technical Support Center: p-Cresol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding alternative purification methods for p-cresol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of p-cresol.

Q1: My final p-cresol product has low purity, and I suspect a persistent m-cresol impurity. How can I remove it?

A1: The primary challenge in p-cresol purification is the removal of the m-cresol isomer due to their nearly identical boiling points (p-cresol: 201.9°C, m-cresol: 202.2°C)[1][2]. Standard distillation is often ineffective. Consider the following alternative methods:

  • Complexation Crystallization: This is a highly effective chemical method. p-Cresol selectively forms a complex with agents like oxalic acid or urea, which precipitates from solution. The complex can then be isolated and decomposed to yield high-purity p-cresol[3][4]. A purity of over 99% can be achieved with this method[4].

  • Stripping Crystallization (Distillative Freezing): This advanced technique operates at the triple point of the mixture, where the liquid is simultaneously vaporized and crystallized[1][2]. It combines distillation and crystallization to produce pure crystals and is effective for separating close-boiling isomers. It has been shown to purify p-cresol from 98% to over 99% purity[5].

  • Azeotropic Distillation: Using an azeotrope-former like benzyl alcohol can alter the relative volatilities of the cresol isomers, enabling separation by distillation[6].

  • Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for high-purity separation, although they are typically more suitable for smaller-scale isolations[7][8][9].

Q2: I am experiencing low yield after my purification process. What are the common causes?

A2: Low yield can result from several factors depending on the method used:

  • For Crystallization/Complexation:

    • Incomplete Precipitation: The complexing agent may not have been added in the correct stoichiometric ratio, or the solution was not cooled sufficiently to allow for complete crystallization[3][4].

    • Loss During Washing: The purified crystals may be partially soluble in the washing solvent. Ensure the solvent is ice-cold and used sparingly.

    • Premature Decomplexation: If the complex is unstable under the isolation conditions, it may decompose, leading to loss of product.

  • For Distillation:

    • Sub-optimal Vacuum: For vacuum distillation, an unstable or insufficient vacuum can lead to bumping and loss of material, as well as inefficient separation.

    • Hold-up in the Column: A significant amount of material can be lost on the surfaces of a large or inefficient distillation column.

    • Incorrect Fraction Collection: Cutting the fractions too broadly or too narrowly can lead to either impure product or loss of desired product.

Q3: My purified p-cresol is discolored (yellow to brown). How can I fix this and prevent it in the future?

A3: p-Cresol, like other phenols, is susceptible to oxidation upon exposure to air and light, which causes the formation of colored impurities[10][11].

  • To Fix Discoloration: The colored impurities can often be removed by re-purification. Distillation under vacuum or recrystallization from a suitable solvent like petroleum ether can yield a colorless product[3]. Activated carbon treatment of a solution of p-cresol can also be used to adsorb colored impurities before a final crystallization or distillation step.

  • To Prevent Discoloration:

    • Inert Atmosphere: Handle and store purified p-cresol under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Store in an amber or foil-wrapped container to protect it from light.

    • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator at 2-8°C) to slow the rate of oxidation[12].

Q4: My fractional distillation is not separating m-cresol and p-cresol effectively. What can I do?

A4: Due to the very small difference in boiling points (<1°C), separating m-cresol and p-cresol by fractional distillation is extremely difficult[2][4].

  • Increase Column Efficiency: Use a distillation column with a very high number of theoretical plates (e.g., a spinning band distillation column).

  • Optimize Reflux Ratio: A very high reflux ratio is necessary, which will increase the separation time.

  • Use Vacuum: Distillation under vacuum reduces the boiling points and can sometimes improve separation efficiency[3].

  • Switch Methods: For high-purity requirements, it is often more practical to switch to a chemical or alternative physical separation method like complexation crystallization or stripping crystallization[1][2][4].

Frequently Asked Questions (FAQs)

Q1: What are the main alternative methods for purifying p-cresol?

A1: The primary methods for purifying p-cresol, especially for separating it from its isomers, include:

  • Fractional Distillation (in Vacuo): A traditional method, but inefficient for separating m/p isomers[3].

  • Crystallization: Includes fractional crystallization from the melt or from solvents like petroleum ether[3].

  • Complexation Crystallization: Involves forming a solid complex with agents like oxalic acid, which can be selectively precipitated and then decomposed to yield pure p-cresol[3][4].

  • Stripping Crystallization: A modern technique combining distillation and crystallization at the substance's triple point[2][5].

  • Chromatographic Methods: HPLC and GC are effective for analytical separation and can be scaled for preparative purification[7][13].

  • Derivative Formation: The crude p-cresol can be converted to a crystalline derivative (e.g., a benzoate or sodium p-cresoxyacetate), which is purified by recrystallization and then hydrolyzed back to p-cresol[3].

Q2: Which purification method is best for achieving >99.5% purity?

A2: For achieving very high purity (>99.5%), chemical methods are generally superior to simple physical separation.

  • Complexation Crystallization with Oxalic Acid has been reported to achieve purities of 99.1-99.5%[4]. This method is robust and scalable.

  • Purification via a Crystalline Derivative , such as the benzoate, followed by hydrolysis can yield very pure material, as the recrystallization steps are highly effective at removing impurities[3].

  • Stripping Crystallization is also capable of reaching high purities, upgrading 98% p-cresol to >99%[5].

Q3: What are the common impurities found in crude p-cresol?

A3: Crude p-cresol, typically sourced from coal tar or chemical synthesis, contains several impurities[3][10][14]:

  • Isomers: o-cresol and m-cresol are the most common and challenging impurities.

  • Phenol: The parent compound is often present.

  • Xylenols (Dimethylphenols): These are also common in crude cresol fractions.

  • Oxidation Products: As p-cresol is sensitive to air, various colored oxidation byproducts can be present[10].

Q4: What are the key process parameters for the oxalic acid complexation method?

A4: The key steps and parameters for this method are:

  • Complexation: Crude cresol is dissolved in a solvent like toluene. Oxalic acid is added, and the mixture is heated (e.g., to 60-70°C) to form the p-cresol-oxalic acid complex. The mixture is then cooled to crystallize the complex[4].

  • Purification: The crude complex crystals can be washed or recrystallized from a purification solvent to remove occluded impurities[4].

  • Decomplexation (Hydrolysis): The purified complex is decomposed by heating with water (e.g., to 40-80°C). This breaks the complex, liberating pure p-cresol as an oily organic layer[3][4].

  • Final Isolation: The organic layer is separated, and any remaining solvent is removed by distillation to yield the final product[4].

Data Summary Table

ParameterDistillationComplexation (Oxalic Acid)Stripping Crystallization
Principle of Separation Difference in boiling pointsSelective chemical complex formation and precipitationSimultaneous vaporization and crystallization at the triple point[2]
Typical Starting Purity AnyTypically a pre-distilled m/p cresol mixture (e.g., 71% p-cresol)[4]High (e.g., 90-98%)[5]
Achievable Purity Low for m/p separation>99%[4]>99%[5]
Key Reagents/Conditions High-efficiency column, vacuum, high reflux ratioToluene (solvent), Oxalic Acid (complexing agent), Water (decomplexation)[4]Precise temperature and pressure control to maintain triple point
Advantages Standard lab techniqueHigh selectivity for p-cresol, high purity achievable, reusable reagents[4]Energy efficient, solvent-free[2]
Disadvantages Ineffective for close-boiling isomers[1][2]Multi-step process, involves handling solids and solventsRequires specialized equipment

Experimental Protocols

Protocol 1: Purification of p-Cresol by Complexation Crystallization with Oxalic Acid

This protocol is adapted from methodologies described in the literature[3][4].

  • Complex Formation:

    • In a reaction vessel, combine the crude p-cresol mixture with toluene (approx. 2.1 times the mass of the cresol mixture).

    • Add anhydrous oxalic acid (approx. 1.0 molar equivalent to the estimated amount of p-cresol in the mixture).

    • Heat the mixture to 60-70°C with stirring and maintain for 1-3 hours.

    • Slowly cool the mixture to room temperature and then chill to approximately 5°C to induce crystallization of the p-cresol-oxalic acid complex. Allow it to stand for at least 1 hour.

  • Isolation and Purification of the Complex:

    • Filter the white crystalline precipitate using vacuum filtration.

    • Wash the crystals sparingly with cold toluene to remove adhering mother liquor.

    • For higher purity, the complex can be recrystallized by dissolving it in a minimal amount of a suitable hot solvent and allowing it to cool.

  • Decomplexation:

    • Transfer the purified complex to a clean vessel. Add water (approx. 2.5 times the mass of the complex).

    • Heat the slurry to 50-80°C with vigorous stirring for 1-2 hours to decompose the complex.

    • Transfer the hot mixture to a separatory funnel. The p-cresol will form the upper organic layer.

  • Final Product Isolation:

    • Separate the upper organic layer. The lower aqueous layer, containing oxalic acid, can be extracted again with toluene to recover any residual product.

    • Combine the organic layers and remove the toluene solvent via distillation.

    • The remaining residue is high-purity p-cresol. For ultimate purity, a final vacuum distillation of the product can be performed.

Protocol 2: Purification of p-Cresol via its Benzoate Derivative

This protocol is a classic chemical purification method[3].

  • Derivative Formation:

    • Dissolve the crude p-cresol in an excess of 10% aqueous sodium hydroxide solution.

    • Cool the solution in an ice bath. Add benzoyl chloride slowly with vigorous stirring. A solid precipitate of p-cresyl benzoate will form.

    • Continue stirring for 15-20 minutes after the addition is complete.

  • Isolation and Purification:

    • Filter the solid p-cresyl benzoate and wash it thoroughly with water, followed by a small amount of cold ethanol.

    • Recrystallize the crude derivative from ethanol or aqueous acetone to achieve high purity. Repeat recrystallization until the melting point is constant.

  • Hydrolysis (Saponification):

    • Reflux the purified p-cresyl benzoate with an excess of 10-20% sodium hydroxide solution until all the solid has dissolved and the reaction is complete (typically 1-2 hours).

    • Cool the reaction mixture.

  • Final Product Isolation:

    • Acidify the cooled solution carefully with a strong acid (e.g., HCl or H₂SO₄) until it is acidic to litmus paper. p-Cresol will separate as an oil or solid.

    • Extract the p-cresol into a suitable organic solvent like diethyl ether or dichloromethane.

    • Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove benzoic acid byproduct.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.

    • The resulting p-cresol can be further purified by vacuum distillation.

Visualizations

G start Crude Cresol Mixture (m/p isomers) complex Complexation (60-70°C) start->complex Toluene process_node process_node reagent_node reagent_node output_node output_node waste_node waste_node cool Crystallization complex->cool Cool to 5°C reagent1 Oxalic Acid reagent1->complex filter Filtration cool->filter Filter complex_solid p-Cresol-Oxalic Acid Complex filter->complex_solid Solid mother_liquor Mother Liquor (m-cresol rich) filter->mother_liquor Filtrate decomplex Decomplexation (50-80°C) complex_solid->decomplex Hot Water separate Separation decomplex->separate Phase Separation organic_phase p-Cresol in Toluene separate->organic_phase Organic Layer aq_phase Oxalic Acid in Water separate->aq_phase Aqueous Layer distill Solvent Removal organic_phase->distill Distill pure_pcresol High-Purity p-Cresol (>99%) distill->pure_pcresol Product toluene_waste Toluene (for reuse) distill->toluene_waste Recovered Toluene

Caption: Workflow for the purification of p-cresol using complexation crystallization with oxalic acid.

G node_q node_q node_method node_method node_result node_result start Crude p-Cresol Received q1 Is m-cresol the major impurity? start->q1 q2 Is desired purity >99.5%? q1->q2 Yes method1 Fractional Vacuum Distillation q1->method1 No q3 Is scale >100g? q2->q3 Yes method3 Preparative HPLC / GC q2->method3 No method2 Complexation Crystallization q3->method2 Yes (Standard Lab) method4 Stripping Crystallization q3->method4 Yes (Specialized Equip.) result_mod Moderate Purity (o/p separation) method1->result_mod result_high High Purity (>99.5%) method2->result_high result_ultra Ultra-High Purity (small scale) method3->result_ultra method4->result_high

Caption: Decision logic for selecting a suitable p-cresol purification method based on impurities and goals.

References

strategies to improve the thermal stability of phenolic resins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phenolic Resin Thermal Stability. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols for researchers and scientists.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the thermal stability of phenolic resins?

The main approaches to improve the thermal stability of phenolic resins fall into two categories: chemical modification and physical modification.

  • Chemical Modification: This involves introducing new, heat-resistant structures into the main polymer chain. Common methods include the incorporation of elements like Silicon (Si), Boron (B), Titanium (Ti), or Molybdenum (Mo) to form robust covalent bonds.[1] Introducing heat-resistant functional groups is another effective chemical strategy.[1]

  • Physical Modification: This strategy primarily involves introducing inorganic fillers into the resin matrix. Nanoparticles, such as copper or silica, can be dispersed within the resin to improve its thermal properties.[2][3] Blending with heat-resistant polymers is also a common physical modification technique.[3]

Q2: How does incorporating silicon improve the thermal stability of phenolic resins?

Incorporating silicon into the phenolic resin structure enhances thermal stability through several mechanisms:

  • Formation of Si-O Bonds: The presence of silicon leads to the formation of Si-O bonds, which are stronger and more thermally stable than the methylene and methylene ether bonds typically found in phenolic resins.[4]

  • Increased Crosslink Density: Silicon-containing compounds can increase the crosslink density of the resin, creating a more rigid and thermally resistant network.[4]

  • Protective Silica Layer: At high temperatures, particularly in an air atmosphere, the silicon components oxidize to form a dense, protective layer of silica (SiO₂) on the material's surface.[5][6] This layer acts as a thermal barrier, inhibiting the thermal oxidation of the underlying resin.[6]

Q3: What is the typical thermal degradation behavior of a standard phenolic resin?

The thermal degradation of phenolic resins generally occurs in distinct stages as the temperature increases:

  • Stage 1 (Below 300°C): This stage involves the removal of residual water and further condensation reactions between phenolic hydroxyl groups or methylene groups.[6]

  • Stage 2 (300°C - 800°C): This is the primary decomposition stage where methylene and ether bonds break, leading to the release of volatile products like methane, hydrogen, and carbon monoxide.[6]

  • Stage 3 (Above 800°C): In this final stage, hydrogen atoms are stripped from the carbon skeleton, resulting in the formation of a continuous, glassy carbon char structure.[6]

Q4: Can the curing process itself affect the final thermal stability?

Yes, the curing conditions play a critical role. The temperature and duration of the curing process determine the degree of cross-linking within the resin.

  • Incomplete Curing: Curing at temperatures that are too low (e.g., around 110°C) results in a slow reaction and incomplete cross-linking, leading to weaker bonding and lower thermal stability.[7]

  • Optimal Curing: The typical curing range of 140°C to 180°C accelerates the reaction, leading to a higher degree of cross-linking and enhanced mechanical strength and thermal resistance.[7]

  • Over-curing: Exceeding the optimal temperature (e.g., above 200°C) can initiate thermal decomposition, which degrades the resin's mechanical properties and stability.[1][7]

Troubleshooting Guide

Problem 1: My silicon-modified resin shows phase separation and poor thermal performance.
  • Possible Cause: Poor compatibility between the silicon resin and the phenolic resin. This can be due to a low number of reactive Si-OH (silanol) groups in the silicon resin, which are necessary to form stable Si-O-Ph bonds with the phenolic resin.

  • Suggested Solution: Control the synthesis of the silicon resin to increase the amount of Si-OH groups. One effective method is to use an inhibitor, such as ethanol, during the hydrolytic condensation polymerization of the siloxane. Increasing the amount of ethanol can lead to more silanol groups and a lower degree of condensation in the silicon resin, which improves compatibility and leads to a nanoscale phase separation structure with enhanced thermal properties.[5][8][9]

Problem 2: The char yield of my modified resin is lower than expected, especially in an inert atmosphere.
  • Possible Cause: The modification strategy may be more effective in an oxidative environment. For example, some silicon-based modifiers, like POSS (Polyhedral Oligomeric Silsesquioxane), show a much more significant improvement in char yield in air compared to an inert atmosphere like argon.[6] This is because their primary protection mechanism involves forming a silica layer, which requires oxygen.

  • Suggested Solution: Re-evaluate the modification agent based on the target application's atmosphere. If high char yield in an inert atmosphere is critical, consider modifiers that inherently promote char formation through their chemical structure, such as boron-containing compounds that can form stable B-O-C networks.[10]

Problem 3: The initial decomposition temperature of my nanoparticle-modified resin has increased, but it degrades faster at very high temperatures.
  • Possible Cause: This behavior has been observed with certain nanoparticle modifications, such as sodium silicate or copper. While the nanoparticles can improve thermal stability at lower temperatures by increasing crosslink density or acting as "anchor points," they can also catalyze degradation at higher temperatures.[2][4] For instance, Si-O bonds from sodium silicate are easier to break than methylene bonds above 700°C, accelerating decomposition.[4]

  • Suggested Solution: Optimize the concentration of the nanoparticle filler. There is often an optimal loading level beyond which the catalytic degradation effect may outweigh the stabilizing benefits. Experiment with a range of concentrations to find the best balance for your target temperature range.

Data on Thermal Stability Improvement

The following tables summarize quantitative data from various studies on improving the thermal stability of phenolic resins.

Table 1: Thermal Properties of Silicon-Modified Phenolic Resins
Resin TypeAtmosphereTemperature for 5% Weight Loss (°C)Residual Weight (%) at 800°CCitation
Neat Phenolic ResinAir~4946.95[6]
POSS-Modified PhenolicAir~51521.68[6]
Neat Phenolic ResinArgon~54770.82[6]
POSS-Modified PhenolicArgon~61777.80[6]
Boron-Silicon HybridN₂-81.02[10]
Table 2: Thermal Properties of Phenolic Resins with Different Modifiers
ModifierLoading (% w/w)AtmosphereMass Loss at 700°C (%)Residual Ash at 1000°C (%)Citation
None (Conventional)0%Oxidative~37-[4]
Sodium Silicate6.25%Oxidative<15-[4]
Sodium Silicate12.5%Oxidative<15-[4]
Sodium Silicate18.75%Oxidative<15-[4]
Sodium Silicate25%Oxidative<15-[4]

Experimental Protocols & Workflows

General Workflow for Phenolic Resin Modification

The diagram below illustrates a typical experimental workflow for synthesizing and characterizing a modified phenolic resin to improve its thermal stability.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_curing Curing start Select Modification Strategy (e.g., Silicon incorporation) reagents Prepare Reactants: - Phenol - Formaldehyde - Catalyst - Modifying Agent (e.g., Siloxane) start->reagents reaction Perform Polymerization Reaction (Controlled Temperature & pH) reagents->reaction purification Neutralize & Purify Resin (e.g., Vacuum Distillation) reaction->purification curing Cure Modified Resin (Step-wise Heating Schedule) purification->curing tga Thermogravimetric Analysis (TGA) - Determine Decomposition Temp. - Measure Char Yield curing->tga dsc Differential Scanning Calorimetry (DSC) - Analyze Curing Behavior curing->dsc ftir FTIR / NMR Spectroscopy - Confirm Chemical Structure curing->ftir

Caption: General workflow for modification and thermal analysis of phenolic resins.

Methodology: Synthesis of Silicon Hybrid Phenolic Resin

This protocol is adapted from a method for preparing silicon hybrid phenolic resins with high silicon content.[8][9]

Part 1: Synthesis of Phenolic Resin (PF)

  • Reactant Setup: Add phenol (1 mol), formaldehyde (1.6 mol), and barium hydroxide (0.015 mol) to a 250 mL three-necked flask equipped with a stirrer, cooling condenser, and thermometer.

  • Heating Stage 1: Gradually heat the mixture to 80°C and maintain for 30 minutes.

  • Heating Stage 2: Increase the temperature to 90°C and maintain for 2 hours.

  • Purification: At the end of the reaction, distill off water and by-products under reduced pressure at 90°C.

  • Final Product: Obtain the final PF resin solution (target of ~65 wt.%) by adding a specific amount of ethanol.[8]

Part 2: Synthesis of Silicon Resin (SR)

  • Reactant Setup: Dissolve methyltrimethoxysilane (MTMS) and tetraethoxysilane (TEOS) (molar ratio 1:4) into ethanol. The amount of ethanol can be varied (e.g., 400% by weight of the siloxanes) to control the final properties of the silicon resin.[8][9]

  • Hydrolysis Initiation: Add distilled water (molar ratio of water to alkoxy groups of 1:1) and a small amount of acetic acid (5% by total weight) dropwise to the solution to initiate hydrolysis.

  • Reaction: Allow the hydrolysis-condensation reaction to proceed at 30°C for 6 hours to obtain the SR solution.[8][9]

Part 3: Preparation of Hybrid Resin (SPF)

  • Mixing: Prepare the hybrid resin solution by mixing the PF and SR solutions (e.g., at a 1:1 weight ratio based on pure resin weight) with magnetic stirring for 2 hours at room temperature.

  • Curing: Cure the resulting resin solution using a step-wise heating procedure, for example: 80°C for 10 hours, followed by 120°C for 2 hours, and finally 180°C for 4 hours.[8][9]

Logical Relationships in Thermal Stability Modification

The following diagram illustrates the cause-and-effect relationships between different modification strategies and the resulting improvements in thermal stability.

G cluster_strategies Modification Strategies cluster_methods Specific Methods cluster_effects Mechanisms & Effects chem_mod Chemical Modification si_inc Incorporate Silicon (e.g., Siloxanes, POSS) chem_mod->si_inc b_inc Incorporate Boron (e.g., Boric Acid) chem_mod->b_inc phys_mod Physical Modification nano_fill Add Inorganic Fillers (e.g., Nanoparticles) phys_mod->nano_fill crosslink Increased Crosslink Density si_inc->crosslink stable_bonds Formation of More Stable Bonds (Si-O, B-O-C) si_inc->stable_bonds barrier Protective Barrier Formation (SiO₂, B₂O₃) si_inc->barrier b_inc->stable_bonds b_inc->barrier nano_fill->crosslink result Improved Thermal Stability crosslink->result stable_bonds->result barrier->result

References

Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of Alkoxy Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve overlapping peaks in the NMR spectra of alkoxy phenols.

Troubleshooting Guide

Overlapping signals in the 1D ¹H NMR spectrum of alkoxy phenols can complicate structure elucidation and spectral analysis. This guide provides a systematic approach to resolving these issues.

Q1: My ¹H NMR spectrum of an alkoxy phenol shows significant peak overlap in the aromatic or alkoxy region. What is the first step I should take?

A1: The first and simplest step is to identify the exchangeable phenolic hydroxyl (-OH) proton. This proton often contributes to broad signals or exchanges with residual water, which can complicate the spectrum.

Experimental Protocol: D₂O Exchange

  • Dissolve your alkoxy phenol sample in a standard deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The signal corresponding to the phenolic -OH proton will disappear or significantly decrease in intensity. This is because the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR spectroscopy.[1][2][3] This helps to simplify the spectrum and confirm the chemical shift of the hydroxyl proton.

Q2: I've identified the hydroxyl proton, but other key signals from the aromatic or alkoxy groups are still overlapping. What's my next step?

A2: You can try altering the chemical environment of your sample to induce changes in the chemical shifts of the overlapping protons. The two most common methods are changing the NMR solvent and varying the temperature of the experiment.

Method 1: Changing the NMR Solvent

The polarity and hydrogen bonding capability of the NMR solvent can influence the chemical shifts of protons, especially those near polar functional groups like hydroxyl and alkoxy groups.[4][5]

Experimental Protocol:

  • Prepare separate samples of your alkoxy phenol in a range of deuterated solvents with varying polarities and hydrogen-bonding properties (see Table 1).

  • Acquire ¹H NMR spectra for each sample under identical experimental conditions (concentration, temperature).

  • Compare the spectra to identify a solvent that provides the best resolution of the overlapping peaks.

Table 1: Common Deuterated Solvents and Their Properties

SolventPolarity (Dielectric Constant)Hydrogen Bond Donating/AcceptingTypical Effect on Phenolic -OH Chemical Shift
CDCl₃ (Chloroform-d)4.8Weak H-bond acceptorBroad, variable, often 4-8 ppm
(CD₃)₂CO (Acetone-d₆)20.7Strong H-bond acceptorSharper, downfield shift, typically 8-10 ppm
DMSO-d₆ (Dimethylsulfoxide-d₆)47Strong H-bond acceptorSharp, further downfield shift, typically 9-12 ppm[4]
CD₃CN (Acetonitrile-d₃)37.5Weak H-bond acceptorIntermediate between CDCl₃ and DMSO-d₆
C₆D₆ (Benzene-d₆)2.3Aromatic (can induce anisotropic effects)Can cause significant upfield or downfield shifts depending on solute-solvent interactions

Method 2: Variable Temperature (VT) NMR

Changing the temperature can affect intermolecular hydrogen bonding and the rotational dynamics of the molecule, leading to changes in chemical shifts that can resolve overlapping signals.[6][7][8][9]

Experimental Protocol:

  • Prepare your sample in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈ for a wide temperature range).

  • Start at room temperature and acquire a ¹H NMR spectrum.

  • Incrementally increase or decrease the temperature (e.g., in 10-20 °C steps). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Monitor the chemical shifts of the overlapping peaks. The optimal temperature will be the one that provides the best separation.

Typical Temperature Ranges:

  • Low Temperature: -80 °C to 20 °C

  • High Temperature: 30 °C to 100 °C (or higher, depending on the solvent's boiling point and sample stability)[6][9]

Q3: Changing the solvent and temperature did not fully resolve the overlapping peaks. Are there any chemical modifications I can perform?

A3: Yes, derivatization of the phenolic hydroxyl group is a powerful technique to significantly alter the electronic environment and, consequently, the chemical shifts of nearby protons. Common derivatization reactions include acetylation and silylation.

Method 1: Acetylation

Converting the hydroxyl group to an acetate ester can shift the signals of the aromatic protons ortho to the hydroxyl group downfield.

Experimental Protocol: Acetylation

  • In a small vial, dissolve the alkoxy phenol (1 equivalent) in pyridine.

  • Add acetic anhydride (1.5 equivalents).

  • Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Remove the pyridine and excess acetic anhydride under vacuum.

  • Dissolve the resulting acetylated product in a deuterated solvent (e.g., CDCl₃) for NMR analysis.[10][11][12][13]

Table 2: Expected Chemical Shift Changes upon Acetylation

Proton PositionExpected Change in ¹H Chemical Shift (Δδ)
Aromatic H (ortho) Downfield shift (approx. 0.2 - 0.4 ppm)
Aromatic H (meta) Smaller downfield or negligible shift
Aromatic H (para) Smaller downfield or negligible shift
Alkoxy Protons Generally minor shifts

Method 2: Silylation

Converting the hydroxyl group to a silyl ether can also induce chemical shift changes and is often a milder reaction.

Experimental Protocol: Silylation

  • In a vial, dissolve the alkoxy phenol (1 equivalent) in a dry, aprotic solvent (e.g., CH₂Cl₂ or THF).

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS), and a catalyst if needed (e.g., a drop of trimethylsilyl chloride).[14][15][16]

  • Stir at room temperature until the reaction is complete.

  • The reaction mixture can often be directly analyzed by NMR, or the solvent can be evaporated and the residue dissolved in a suitable deuterated solvent.

Q4: I have tried all the above methods, but the peaks are still not fully resolved. What is the ultimate solution?

A4: If 1D NMR techniques are insufficient, 2D NMR spectroscopy is the most powerful tool for resolving overlapping signals. 2D NMR experiments spread the signals into a second dimension, providing clear correlations between coupled nuclei.

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Shows correlations between J-coupled protons. This can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum.[17][18][19]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to. This is extremely useful for resolving overlapping proton signals by spreading them out according to the chemical shifts of the attached carbons.[17][18][20][21]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for assigning quaternary carbons and piecing together the carbon skeleton.[17][18][21]

Experimental Workflow for 2D NMR

G cluster_workflow 2D NMR Workflow for Peak Resolution Start Overlapping ¹H NMR Spectrum COSY Run COSY Experiment Start->COSY Identify ¹H-¹H Couplings HSQC Run HSQC Experiment Start->HSQC Correlate ¹H to directly attached ¹³C HMBC Run HMBC Experiment Start->HMBC Correlate ¹H to long-range ¹³C Analysis Analyze Correlation Data COSY->Analysis HSQC->Analysis HMBC->Analysis Resolved Resolved Peak Assignments Analysis->Resolved

Caption: Workflow for utilizing 2D NMR to resolve peak overlap.

Frequently Asked Questions (FAQs)

Q5: Why do the hydroxyl protons of phenols often appear as broad signals?

A5: The broadening of phenolic -OH signals is typically due to:

  • Chemical Exchange: Rapid exchange of the hydroxyl proton with other exchangeable protons (like residual water in the solvent) or between phenol molecules.[4]

  • Hydrogen Bonding: Intermolecular hydrogen bonding can lead to a distribution of chemical environments, resulting in a broader signal.

  • Quadrupolar Effects: In some cases, coupling to adjacent quadrupolar nuclei can contribute to broadening.

Q6: Can I use a higher magnetic field spectrometer to resolve overlapping peaks?

A6: Yes, using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, meaning the peaks will be spread out over a wider frequency range. This often leads to better resolution of overlapping signals.

Q7: How do I choose the best derivatization reagent?

A7: The choice of derivatization reagent depends on the specific alkoxy phenol and the desired outcome.

  • Acetylation is a robust and common method that reliably induces downfield shifts.

  • Silylation is often milder and can be performed under neutral conditions, which is useful for sensitive molecules. The resulting silyl ethers are also readily cleaved if the original phenol needs to be recovered.

Q8: What are the key parameters to consider when setting up a 2D NMR experiment?

A8: Important parameters for 2D NMR experiments include:

  • Number of increments (t₁): Determines the resolution in the indirect dimension. More increments lead to better resolution but longer experiment times.

  • Number of scans (ns): Affects the signal-to-noise ratio. More scans are needed for dilute samples.

  • Mixing time (for TOCSY and NOESY): Determines the extent of magnetization transfer.

  • J-coupling constants (for HMBC): The experiment is optimized for a specific range of long-range coupling constants.

Troubleshooting Logic Diagram

G Start Overlapping Peaks in Alkoxy Phenol NMR D2O Perform D₂O Exchange Start->D2O NotResolved Peaks Still Overlapping D2O->NotResolved ChangeSolvent Change NMR Solvent Resolved Peaks Resolved ChangeSolvent->Resolved Yes ChangeSolvent->NotResolved No VT_NMR Variable Temperature NMR VT_NMR->Resolved Yes VT_NMR->NotResolved No Derivatize Derivatize Phenolic -OH Derivatize->Resolved Yes Derivatize->NotResolved No TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Resolved NotResolved->ChangeSolvent Yes NotResolved->VT_NMR Yes NotResolved->Derivatize Yes NotResolved->TwoD_NMR Yes

Caption: A logical workflow for troubleshooting overlapping NMR peaks.

References

Technical Support Center: Purification of p-Decyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of p-decyloxyphenol while minimizing solvent waste.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical this compound synthesis?

A1: The most common synthesis route for this compound is the Williamson ether synthesis, reacting hydroquinone with a 1-decyl halide (e.g., 1-bromodecane). Potential impurities include:

  • Unreacted starting materials: Hydroquinone and 1-bromodecane.

  • Dialkylated byproduct: 1,4-Didecyloxybenzene, where both hydroxyl groups of hydroquinone have reacted.

  • Solvent and base residues: Depending on the reaction conditions.

Q2: What are the primary methods for purifying this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification.

Q3: How can I minimize solvent waste during the purification of this compound?

A3: To minimize solvent waste, consider the following strategies:

  • Optimize recrystallization: Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery with a minimal amount of solvent.

  • Efficient column chromatography: Use techniques like flash chromatography with an optimized solvent system to reduce the volume of eluent needed. Consider using "green" solvents which are less hazardous and often biodegradable.[1][2]

  • Solvent recycling: If possible, distill and reuse solvents from chromatography fractions.

Q4: What are some "green" solvent alternatives for purifying this compound?

A4: Greener alternatives to traditional solvents like dichloromethane or methanol in chromatography include ethanol, ethyl acetate, and mixtures thereof.[1][2][3] For recrystallization, ethanol or ethanol/water mixtures can be effective and are more environmentally benign than many other organic solvents.

Q5: How can I assess the purity of my final this compound product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying the purity of alkylphenols.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be a precise method for purity determination.[7][8][9][10]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues

Q: My this compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with long alkyl chains. Here’s how to troubleshoot:

  • Increase the solvent volume: Add more of the primary solvent to ensure the compound remains dissolved at a lower temperature.

  • Use a different solvent system: A more non-polar solvent or a solvent mixture may be required. For this compound, consider trying ethanol or a hexane/ethyl acetate mixture.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystallization.

  • Add a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

Q: The recovery of this compound after recrystallization is very low. How can I improve the yield?

A: Low recovery can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

  • Cooling for an insufficient amount of time: Make sure the solution is thoroughly cooled to maximize precipitation.

  • Premature crystallization: If the solution cools too quickly in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a co-solvent system might be necessary.

Column Chromatography Issues

Q: I am not getting good separation of this compound from its impurities on a silica gel column. What can I do?

A: Poor separation can be addressed by:

  • Optimizing the solvent system: Use Thin Layer Chromatography (TLC) to find an eluent system that gives good separation between your product and the impurities. For a non-polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.

  • Using a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the non-polar impurities before your product.

  • Adjusting the column dimensions: A longer, thinner column will generally provide better separation.

  • Properly loading the sample: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.

Q: My compound is streaking on the TLC plate and the column. How can I fix this?

A: Streaking is often caused by the acidic nature of silica gel interacting with the phenolic hydroxyl group.

  • Add a small amount of acid to the eluent: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can often improve the peak shape of phenolic compounds.[11]

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina.

Quantitative Data

The following table summarizes typical solvent systems used for the purification of long-chain alkoxyphenols, which are structurally similar to this compound.

Purification MethodCompound TypeSolvent System (v/v)Expected PurityReference
RecrystallizationLong-chain alkylphenolsEthanol or Hexane/Ethyl Acetate>98%General Knowledge
Flash Chromatography4-AlkoxyphenolsHexane/Ethyl Acetate (e.g., 9:1 to 4:1 gradient)>99%General Knowledge
HPLC AnalysisAlkylphenolsWater/Methanol (e.g., 15:85)Analytical Method[6]
HPLC AnalysisAlkylphenolsAcetonitrile/WaterAnalytical Method[4][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization to remove unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes or flasks

Procedure:

  • Prepare the column: Pack a glass column with silica gel as a slurry in hexane.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample: Carefully add the dissolved sample to the top of the silica gel bed.

  • Elute the column: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Collect fractions: Collect the eluent in small fractions.

  • Monitor the separation: Monitor the fractions by TLC to identify which contain the desired product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 hplc HPLC recrystallization->hplc column_chromatography->hplc nmr NMR hplc->nmr mp Melting Point nmr->mp end Pure this compound mp->end

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out low_recovery Low Recovery? start->low_recovery increase_solvent Increase Solvent Volume oiling_out->increase_solvent Yes change_solvent Change Solvent System oiling_out->change_solvent Yes slow_cooling Slow Cooling Rate oiling_out->slow_cooling Yes too_much_solvent Use Less Solvent low_recovery->too_much_solvent Yes insufficient_cooling Cool for Longer low_recovery->insufficient_cooling Yes wrong_solvent Select New Solvent low_recovery->wrong_solvent Yes

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Catalyst Selection for Efficient Phenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their phenol synthesis experiments.

Troubleshooting Guides

This section addresses common issues encountered during phenol synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My phenol yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low phenol yield can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal for your chosen catalyst. Deviations can lead to incomplete conversion or side reactions.

    • Pressure: For gas-phase reactions, verify that the pressure is maintained at the recommended level.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time to determine the optimal duration. Conversely, excessively long reaction times can lead to product degradation.

  • Catalyst-Related Issues:

    • Catalyst Deactivation: The catalyst may have lost activity due to coking (carbon deposition), poisoning by impurities in the feedstock, or sintering (agglomeration of active sites at high temperatures). Consider catalyst regeneration or using a fresh batch.

    • Improper Catalyst Preparation: The synthesis of the catalyst is a critical step. Ensure that the preparation protocol was followed precisely, including precursor concentrations, pH, temperature, and calcination conditions.

    • Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction.

  • Reagent and Feedstock Purity:

    • Impure Reactants: Impurities in benzene, propylene (for the cumene process), or the oxidizing agent can poison the catalyst or lead to unwanted side reactions. Use high-purity reagents.

    • Moisture: Water can negatively affect certain catalysts and reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.

  • Procedural Errors:

    • Inadequate Mixing: Inefficient stirring can lead to poor mass transfer between reactants and the catalyst surface.

    • Product Loss During Work-up: Phenol can be lost during extraction and purification steps. Ensure proper phase separation and minimize transfers.

Q2: I am observing low selectivity towards phenol, with a high proportion of byproducts. How can I improve selectivity?

Low selectivity indicates that the catalyst is promoting undesired side reactions. Addressing this issue is key to an efficient and economical synthesis.

Potential Causes and Solutions:

  • Catalyst Properties:

    • Inappropriate Catalyst: The chosen catalyst may not be selective for phenol synthesis under your reaction conditions. For direct oxidation of benzene, catalysts like TS-1 zeolites are known for their shape selectivity, which can minimize the formation of larger byproducts.[1]

    • Non-optimal Acidity: For zeolite catalysts, the acidity plays a crucial role. Tuning the Si/Al ratio can help optimize the acidic properties and improve selectivity.

  • Reaction Conditions:

    • Over-oxidation: The desired product, phenol, is more reactive than the starting material, benzene, and can be further oxidized to byproducts like hydroquinone, catechol, and tars.[1][2] To mitigate this:

      • Use a milder oxidizing agent.

      • Optimize the oxidant-to-benzene ratio.

      • Reduce the reaction time.

    • High Temperature: Elevated temperatures can favor the formation of undesired byproducts.

  • Solvent Effects:

    • The choice of solvent can influence the reaction pathway. For instance, in the direct oxidation of benzene with H₂O₂, using a cosolvent like sulfolane can protect the phenol product from over-oxidation and enhance selectivity.[1]

Q3: My catalyst appears to have deactivated after a few runs. What are the common deactivation mechanisms and how can I regenerate the catalyst?

Catalyst deactivation is a common issue in catalytic processes. Understanding the cause of deactivation is the first step towards effective regeneration.

Common Deactivation Mechanisms:

  • Coking: The deposition of carbonaceous materials (coke) on the active sites of the catalyst is a primary cause of deactivation, particularly in reactions involving hydrocarbons at elevated temperatures.

  • Poisoning: Strong chemisorption of impurities from the feedstock onto the catalyst's active sites can block them and inhibit the reaction.

  • Sintering: At high reaction temperatures, the small, highly dispersed active metal particles on a catalyst support can migrate and agglomerate into larger particles, reducing the active surface area.

Catalyst Regeneration Strategies:

  • Coke Removal: The most common method for regenerating coked catalysts is to burn off the carbon deposits in a controlled manner. This typically involves treating the catalyst with a stream of air or a mixture of an inert gas and oxygen at an elevated temperature.

  • Washing: For deactivation caused by the deposition of soluble compounds, washing the catalyst with an appropriate solvent can restore its activity. For instance, deactivated sulfonated ion exchange resins used in bisphenol-A synthesis can be regenerated by washing with a phenol/water mixture.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main industrial methods for phenol synthesis?

The dominant industrial method for phenol production is the cumene process . This three-step process involves:

  • Alkylation: Benzene is alkylated with propylene to produce cumene (isopropylbenzene).

  • Oxidation: Cumene is oxidized with air to form cumene hydroperoxide.

  • Cleavage: Cumene hydroperoxide is then cleaved in the presence of an acid catalyst (typically sulfuric acid) to yield phenol and acetone.[4][5][6][7]

Alternative, "greener" routes are being actively researched, with a focus on the direct one-step oxidation of benzene to phenol . These methods often employ oxidants like hydrogen peroxide (H₂O₂), nitrous oxide (N₂O), or molecular oxygen over various heterogeneous catalysts.[1][2]

Q2: What are the advantages of using zeolite catalysts for phenol synthesis?

Zeolite catalysts, such as TS-1 (titanium silicalite-1), offer several advantages, particularly for the direct oxidation of benzene to phenol:

  • Shape Selectivity: The well-defined microporous structure of zeolites can control which molecules reach the active sites and which products can be formed, leading to higher selectivity towards phenol and minimizing the formation of bulky byproducts.

  • High Thermal Stability: Zeolites are generally stable at the elevated temperatures required for many catalytic reactions.

  • Tunable Acidity: The acidic properties of zeolites can be tailored by adjusting the silicon-to-aluminum ratio, allowing for optimization of catalytic activity and selectivity.

  • Environmental Benefits: As solid catalysts, zeolites are easily separated from the reaction mixture, simplifying product purification and catalyst recycling. They are also non-corrosive compared to liquid acid catalysts like sulfuric acid.

Q3: How do I choose the right catalyst for my phenol synthesis experiment?

The choice of catalyst depends on the specific synthesis route you are employing:

  • Cumene Process: For the alkylation of benzene with propylene, solid phosphoric acid (SPA) catalysts or, more recently, zeolite-based catalysts are used. The cleavage of cumene hydroperoxide is typically catalyzed by a strong mineral acid like sulfuric acid.[6]

  • Direct Oxidation of Benzene: A wide range of catalysts have been investigated for this route. Some of the most promising include:

    • Titanium Silicalite-1 (TS-1): A zeolite catalyst known for its high selectivity when using hydrogen peroxide as the oxidant.[1][2]

    • Iron- or Vanadium-based Catalysts: These can be used as homogeneous complexes or supported on various materials like silica or activated carbon.

    • Palladium-based Catalysts: Often used in membrane reactors with hydrogen and oxygen as co-reactants.

The optimal catalyst will also depend on your desired reaction conditions (temperature, pressure, solvent) and performance metrics (yield, selectivity, turnover number).

Data Presentation

Table 1: Comparison of Catalyst Performance in Direct Benzene to Phenol Oxidation

CatalystOxidantSolventTemperature (°C)Benzene Conversion (%)Phenol Selectivity (%)Reference
TS-1BH₂O₂Sulfolane-~994[2][8]
VOx-LUS-1H₂O₂Acetic Acid60-73 (Yield: 25%)
Fe-ZSM-5N₂O-400--[9]
Cs-β zeoliteN₂O-400--[9]
Pd₀.₀₀₆Cu₀.₀₀₂/P25O₂Water25-~93[9]

Note: The performance data is extracted from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

1. Preparation of TS-1 Zeolite Catalyst (Illustrative Protocol)

This is a generalized protocol for the hydrothermal synthesis of TS-1. Specific parameters may need to be optimized.

  • Precursors:

    • Silicon source: Tetraethyl orthosilicate (TEOS)

    • Titanium source: Tetrabutyl orthotitanate (TBOT)

    • Structure-directing agent (template): Tetrapropylammonium hydroxide (TPAOH)

    • Solvent: Deionized water

  • Procedure:

    • Prepare a solution of TPAOH in deionized water in a synthesis vessel.

    • Add TEOS to the TPAOH solution and stir until a clear solution is obtained.

    • In a separate container, dissolve TBOT in a portion of the TEOS/TPAOH solution to form a titanium precursor solution.

    • Add the titanium precursor solution dropwise to the main synthesis solution under vigorous stirring.

    • Continue stirring for a specified period to ensure a homogeneous gel is formed.

    • Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 170-180 °C) for a designated period (e.g., 24-72 hours) for crystallization.

    • After crystallization, cool the autoclave to room temperature.

    • Recover the solid product by filtration or centrifugation, wash thoroughly with deionized water, and dry in an oven (e.g., at 100-120 °C).

    • To remove the organic template, calcine the dried solid in air at a high temperature (e.g., 550 °C) for several hours.

2. Phenol Synthesis via Direct Oxidation of Benzene using TS-1 and H₂O₂

This protocol provides a general outline for the liquid-phase oxidation of benzene.

  • Materials:

    • Benzene

    • Hydrogen peroxide (30% aqueous solution)

    • TS-1 catalyst

    • Solvent (e.g., water, sulfolane)

    • Reaction vessel (e.g., a round-bottom flask with a condenser or a batch reactor)

  • Procedure:

    • Add the TS-1 catalyst, benzene, and solvent to the reaction vessel.

    • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring.

    • Add the hydrogen peroxide solution dropwise to the reaction mixture over a period of time.

    • Maintain the reaction at the set temperature for the desired duration.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst from the liquid phase by filtration or centrifugation.

    • The liquid phase can then be analyzed (e.g., by gas chromatography) to determine the conversion of benzene and the selectivity to phenol.

    • The product can be purified by extraction and distillation.

Visualizations

Phenol_Synthesis_Workflow cluster_cumene Cumene Process cluster_direct Direct Oxidation Benzene_P Benzene Alkylation Alkylation (Zeolite or SPA Catalyst) Benzene_P->Alkylation Propylene Propylene Propylene->Alkylation Cumene Cumene Alkylation->Cumene Air_Oxidation Air Oxidation Cumene->Air_Oxidation Cumene_HP Cumene Hydroperoxide Air_Oxidation->Cumene_HP Acid_Cleavage Acid Cleavage (H₂SO₄) Cumene_HP->Acid_Cleavage Phenol_C Phenol Acid_Cleavage->Phenol_C Acetone Acetone Acid_Cleavage->Acetone Benzene_D Benzene Direct_Ox Direct Oxidation (e.g., TS-1 Catalyst) Benzene_D->Direct_Ox Oxidant Oxidant (H₂O₂, N₂O, O₂) Oxidant->Direct_Ox Phenol_D Phenol Direct_Ox->Phenol_D Byproducts Byproducts Direct_Ox->Byproducts

Caption: Comparison of major phenol synthesis pathways.

Troubleshooting_Low_Yield Start Low Phenol Yield Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Catalyst Evaluate Catalyst (Activity, Preparation, Loading) Catalyst_OK Catalyst Active & Correctly Prepared? Check_Catalyst->Catalyst_OK Check_Reagents Assess Reagent Purity (Reactants, Solvent) Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Check_Procedure Review Experimental Procedure (Mixing, Work-up) Procedure_OK Procedure Followed Correctly? Check_Procedure->Procedure_OK Conditions_OK->Check_Catalyst Yes Adjust_Conditions Optimize Conditions Conditions_OK->Adjust_Conditions No Catalyst_OK->Check_Reagents Yes Regen_New_Catalyst Regenerate or Prepare Fresh Catalyst Catalyst_OK->Regen_New_Catalyst No Reagents_OK->Check_Procedure Yes Purify_Reagents Purify Reagents Reagents_OK->Purify_Reagents No Refine_Procedure Refine Experimental Technique Procedure_OK->Refine_Procedure No

Caption: Troubleshooting workflow for low phenol yield.

References

Technical Support Center: High-Throughput Methods for Optimizing Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-throughput experimentation (HTE) to optimize organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My high-throughput screening (HTS) reactions are giving inconsistent results. What are the common causes and how can I improve reproducibility?

A1: Inconsistent results in HTS are a common challenge. Several factors can contribute to this issue:

  • Inaccurate Liquid Handling: Small volume dispensing errors can lead to significant variations in reagent concentrations.

    • Troubleshooting: Regularly calibrate and validate your automated liquid handlers. Use appropriate pipette tips for the viscosity of your reagents. Consider using positive displacement pipettes for viscous or volatile liquids.

  • Poor Temperature Control: Temperature fluctuations across the reaction block can affect reaction rates.

    • Troubleshooting: Ensure your heating/cooling blocks provide uniform temperature distribution. Use plates with good thermal conductivity.

  • Solvent Evaporation: Evaporation from wells, especially on the edges of the plate, can concentrate reactants and alter reaction conditions.

    • Troubleshooting: Use plate seals to minimize evaporation. Consider using higher boiling point solvents when feasible.

  • Incomplete Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reactions.

    • Troubleshooting: Optimize the shaking speed and duration. Use appropriate well shapes and plate types that promote efficient mixing. For viscous solutions, consider specialized mixing technologies.

  • Cross-Contamination: Carryover between wells during liquid handling can lead to false positives or negatives.

    • Troubleshooting: Implement rigorous wash steps for pipette tips between dispensing different reagents. Use fresh tips for each reagent or sample where possible.

Q2: I'm observing a high rate of failed reactions in my parallel synthesis platform. How can I efficiently troubleshoot this?

A2: A high failure rate can be due to either a systematic issue or problems with specific reaction components.

  • Systematic Troubleshooting:

    • Run a Control Plate: Use a well-characterized reaction that is known to work under your standard conditions. If the control fails, it points to a problem with the instrumentation, reagents, or general workflow.

    • Check Reagent Stability: Ensure all starting materials, catalysts, and reagents are stable under the reaction and storage conditions. Degradation of a common reagent can cause widespread failures.

  • Component-Specific Troubleshooting:

    • Design of Experiment (DoE): Utilize a DoE approach to systematically vary parameters such as catalyst, ligand, base, and solvent to identify critical factors.[1]

    • Analytical Chemistry: Use rapid analytical techniques like LC-MS or GC-MS to analyze a few representative failed wells. This can help identify missing reactants, unexpected byproducts, or catalyst decomposition.

Q3: How can I effectively manage and analyze the large datasets generated from high-throughput experiments?

A3: Effective data management and analysis are crucial for extracting meaningful insights from HTE.

  • Data Management:

    • Electronic Lab Notebooks (ELNs) and Laboratory Information Management Systems (LIMS): Use these systems to systematically capture experimental parameters, reagent information, and analytical data.[2] This ensures data integrity and traceability.

  • Data Analysis and Visualization:

    • Software Solutions: Utilize specialized software to process and visualize large datasets. Heatmaps are excellent for quickly identifying trends in reaction outcomes across a plate.[3]

    • Statistical Analysis: Employ statistical tools to identify significant factors influencing reaction yield, selectivity, or other desired outcomes.

Troubleshooting Guides

Issue: Low Yields in Miniaturized Reactions

When scaling down reactions to the microliter or nanoliter scale, several factors can lead to unexpectedly low yields compared to traditional lab-scale experiments.

Potential Cause Troubleshooting Steps
Surface Area to Volume Ratio Effects In small volumes, the surface of the reaction vessel can have a more significant impact, potentially leading to adsorption of catalysts or reagents. Consider using silanized vials or plates to minimize surface interactions.
Dispensing Inaccuracies of Solids Accurately dispensing milligram or sub-milligram quantities of solid reagents is challenging. Use pre-weighed catalyst beads or automated solid dispensing systems for better accuracy.[4]
Inefficient Mixing At very small scales, achieving homogeneous mixing can be difficult. Investigate different mixing methods such as orbital shaking, ultrasonic agitation, or acoustic mixing.
Oxygen/Moisture Sensitivity Small-volume reactions are more susceptible to atmospheric oxygen and moisture. Ensure a robust inert atmosphere is maintained throughout the experiment, from reagent preparation to reaction quenching.
Issue: Difficulties in Parallel Purification

Purifying a large number of compounds in parallel presents a significant bottleneck in the HTE workflow.

Problem Solution
Time-Consuming Serial Purification Traditional column chromatography is not feasible for large libraries.
Solid-Phase Extraction (SPE): Employ SPE cartridges in a 96-well format for parallel purification. This allows for rapid removal of excess reagents and byproducts.
Scavenger Resins: Use polymer-bound scavenger resins to selectively remove unreacted starting materials or byproducts by simple filtration.
Compound-Specific Purification Methods Developing unique purification protocols for each compound in a library is impractical.
Generic Purification Protocols: Develop and validate generic SPE or liquid-liquid extraction protocols that are effective for a broad range of compounds within your library.
Sample Tracking and Management Manually tracking hundreds of samples through purification can lead to errors.
Automated Systems: Utilize automated purification systems with barcode tracking to ensure sample integrity and streamline the workflow.

Data Presentation

Table 1: High-Throughput Screening of Suzuki-Miyaura Cross-Coupling Reaction Conditions

This table summarizes the normalized reaction yields from a high-throughput screening experiment for a Suzuki-Miyaura cross-coupling reaction. Different catalysts, ligands, and bases were screened in parallel. Yields were determined by LC-MS analysis.

CatalystLigandBaseSolventNormalized Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane95
Pd₂(dba)₃XPhosCs₂CO₃Toluene88
Pd(OAc)₂RuPhosK₂CO₃THF75
Pd₂(dba)₃DavePhosNaOtBuDMF62
Pd(OAc)₂No LigandK₃PO₄Dioxane15

Table 2: Physicochemical Properties of a Synthesized Compound Library

This table presents a subset of physicochemical properties measured for a library of compounds synthesized using high-throughput methods.

Compound IDMolecular WeightcLogPAqueous Solubility (µM)
HTS-001345.42.8150
HTS-002389.53.575
HTS-003412.34.120
HTS-004358.42.5210

Experimental Protocols

Protocol 1: High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening

This protocol outlines a general procedure for screening catalysts, ligands, and bases for a Suzuki-Miyaura cross-coupling reaction in a 96-well plate format.

Materials:

  • 96-well reaction block with sealing mat

  • Automated liquid handler

  • Inert atmosphere glovebox or manifold

  • Stock solutions of aryl halide, boronic acid, catalysts, ligands, and bases in appropriate anhydrous solvents.

Procedure:

  • Preparation of Reaction Plate:

    • Inside an inert atmosphere glovebox, dispense the appropriate volume of catalyst and ligand stock solutions into each well of the 96-well reaction block using an automated liquid handler.

    • Evaporate the solvent from the catalyst/ligand mixture under a stream of nitrogen or in a vacuum oven.

  • Addition of Reactants:

    • Prepare stock solutions of the aryl halide and boronic acid.

    • Using the automated liquid handler, dispense the aryl halide stock solution to all wells.

    • Dispense the boronic acid stock solution to all wells.

  • Initiation of Reaction:

    • Dispense the appropriate base stock solution to each well to initiate the reactions.

  • Reaction Incubation:

    • Seal the reaction block securely with a sealing mat.

    • Transfer the reaction block to a heating/shaking platform set to the desired reaction temperature and agitation speed.

    • Allow the reactions to proceed for the specified time.

  • Quenching and Sample Preparation:

    • After the reaction is complete, cool the reaction block to room temperature.

    • Quench the reactions by adding an appropriate quenching solution (e.g., water or saturated ammonium chloride solution) to each well.

    • Add an internal standard solution to each well for quantitative analysis.

    • Dilute a small aliquot from each well with a suitable solvent (e.g., acetonitrile) in a 384-well plate for LC-MS analysis.

  • Analysis:

    • Analyze the samples by LC-MS to determine the conversion, yield, and purity for each reaction.

Protocol 2: Parallel Solid-Phase Extraction (SPE) for Product Purification

This protocol describes a general method for purifying a library of compounds using SPE in a 96-well format.

Materials:

  • 96-well SPE plate with appropriate sorbent (e.g., C18 for reversed-phase)

  • Vacuum manifold for 96-well plates

  • Collection plate

  • Automated liquid handler (optional, but recommended)

Procedure:

  • Conditioning:

    • Place the 96-well SPE plate on the vacuum manifold.

    • Add 1 mL of a strong solvent (e.g., methanol) to each well.

    • Apply a gentle vacuum to pull the solvent through the sorbent bed. Do not allow the sorbent to dry completely.

  • Equilibration:

    • Add 1 mL of the initial mobile phase (e.g., water) to each well.

    • Apply a gentle vacuum to pull the liquid through.

  • Sample Loading:

    • Load the quenched reaction mixture (ensure it is compatible with the SPE solvent system) into each well.

    • Apply a gentle vacuum to slowly pass the sample through the sorbent. The target compound should be retained on the sorbent.

  • Washing:

    • Add 1 mL of a wash solvent (a weak solvent that will elute impurities but not the product, e.g., 5% methanol in water) to each well.

    • Apply vacuum to pull the wash solvent through. Repeat this step if necessary.

  • Elution:

    • Place a clean 96-well collection plate inside the vacuum manifold.

    • Add 0.5-1 mL of an elution solvent (a strong solvent that will desorb the product, e.g., methanol or acetonitrile) to each well.

    • Apply vacuum to elute the purified product into the collection plate.

  • Solvent Evaporation:

    • Evaporate the solvent from the collection plate using a centrifugal evaporator or a stream of nitrogen to obtain the purified compounds.

Visualizations

HTE_Workflow High-Throughput Experimentation Workflow Experimental_Design Experimental Design (e.g., DoE) Reagent_Prep Reagent Preparation (Stock Solutions) Experimental_Design->Reagent_Prep Reaction_Setup Automated Reaction Setup (96-well plate) Reagent_Prep->Reaction_Setup Reaction Parallel Reaction (Heating & Shaking) Reaction_Setup->Reaction Analysis High-Throughput Analysis (e.g., LC-MS) Reaction->Analysis Purification Parallel Purification (e.g., SPE) Reaction->Purification Successful Reactions Data_Processing Data Processing & Visualization Analysis->Data_Processing Data_Processing->Experimental_Design Iterative Optimization Characterization Product Characterization Purification->Characterization

Caption: A typical workflow for high-throughput experimentation in organic synthesis.

Troubleshooting_Logic Troubleshooting Logic for Failed HTE Reactions Start High Rate of Failed Reactions Check_Control Run Control Reaction Start->Check_Control Control_Fails Control Fails Check_Control->Control_Fails System_Issue Systematic Issue: - Instrument Malfunction - Degraded Reagents - Flawed Workflow Control_Fails->System_Issue Yes Control_Succeeds Control Succeeds Control_Fails->Control_Succeeds No Reaction_Specific_Issue Reaction-Specific Issue Control_Succeeds->Reaction_Specific_Issue Analyze_Failures Analyze Failed Wells (LC-MS, NMR) Reaction_Specific_Issue->Analyze_Failures DoE_Optimization Design of Experiment (DoE) to Optimize - Catalyst - Solvent - Base Reaction_Specific_Issue->DoE_Optimization Identify_Root_Cause Identify Root Cause & Refine Conditions Analyze_Failures->Identify_Root_Cause DoE_Optimization->Identify_Root_Cause

Caption: A logical guide for troubleshooting widespread reaction failures in HTE.

References

Validation & Comparative

A Comparative Guide to the Synthesis of p-Alkoxyphenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of p-alkoxyphenols, a critical structural motif in many pharmaceuticals and functional materials, can be achieved through several distinct synthetic routes. The selection of an optimal pathway is contingent upon factors such as substrate availability, desired scale, and tolerance to specific reaction conditions. This guide provides an objective comparison of the most common and effective methods for the synthesis of p-alkoxyphenols, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Comparison of Key Synthesis Routes

The primary methods for synthesizing p-alkoxyphenols include the Williamson ether synthesis, Ullmann condensation, Buchwald-Hartwig C-O coupling, and approaches starting from hydroquinone, such as selective mono-alkylation and electrochemical synthesis. Each method presents a unique set of advantages and limitations in terms of yield, reaction conditions, and substrate scope.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages
Williamson Ether Synthesis p-Halophenol or Hydroquinone, Alkyl halideStrong base (e.g., NaOH, KOH, NaH)50-100 °C, 1-8 h50-95[1]VariableWide applicability, simple procedure.[1]Risk of O- vs. C-alkylation and elimination side reactions, requires strong base.[1]
Ullmann Condensation p-Halophenol, AlcoholCopper catalyst (e.g., CuI, CuCl₂), Base (e.g., K₂CO₃), Ligand (optional)80-100 °C, 6 h (ligand-free)Up to 98[2]HighGood for aryl ether formation, can be ligand-free.[2]High temperatures may be required, catalyst can be difficult to remove.
Buchwald-Hartwig C-O Coupling p-Halophenol, AlcoholPalladium catalyst, Ligand (e.g., phosphine-based)Varies with catalyst and ligandGenerally highHighHigh functional group tolerance, mild reaction conditions.Expensive catalyst and ligands, requires inert atmosphere.
Selective Mono-alkylation of Hydroquinone Hydroquinone, Alkylating agentAcetyl protection/deprotectionMulti-stepHigh>98[3][4]High purity and yield, good control over mono-alkylation.[3][4]Multi-step process can be time-consuming.
Electrochemical Synthesis from Hydroquinone Hydroquinone, Alcohol-Electrochemical cellUp to 82 (for 4-methoxyphenol)[5]HighEnvironmentally friendly, avoids harsh reagents.[5]Requires specialized equipment.

Reaction Pathways and Mechanisms

The underlying chemical transformations for these synthetic routes are distinct, influencing their applicability to different substrates and desired outcomes.

Williamson Ether Synthesis

This classical method involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

Williamson_Ether_Synthesis p-Hydroxyphenol p-Hydroxyphenol Phenoxide Phenoxide p-Hydroxyphenol->Phenoxide Deprotonation Base Base Base->Phenoxide p-Alkoxyphenol p-Alkoxyphenol Phenoxide->p-Alkoxyphenol SN2 Attack Alkyl Halide Alkyl Halide Alkyl Halide->p-Alkoxyphenol Halide Salt Halide Salt

Caption: Williamson Ether Synthesis Pathway.

Ullmann Condensation

The Ullmann condensation for the synthesis of aryl ethers typically involves a copper-catalyzed reaction between an aryl halide and an alcohol. Modern protocols have enabled this reaction to proceed under milder, ligand-free conditions.

Ullmann_Condensation p-Halophenol p-Halophenol Intermediate Copper Alkoxide Intermediate p-Halophenol->Intermediate Alcohol Alcohol Alcohol->Intermediate Cu_Catalyst Cu(I) or Cu(II) Cu_Catalyst->Intermediate Base Base Base->Intermediate p-Alkoxyphenol p-Alkoxyphenol Intermediate->p-Alkoxyphenol Reductive Elimination

Caption: Ullmann Condensation Pathway.

Synthesis from Hydroquinone

A common strategy starting from hydroquinone involves the protection of one hydroxyl group, followed by etherification of the unprotected hydroxyl, and subsequent deprotection. This multi-step approach allows for high selectivity for the mono-alkoxylated product.

Hydroquinone_Route cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection Hydroquinone Hydroquinone Mono-protected_HQ Mono-acetylated Hydroquinone Hydroquinone->Mono-protected_HQ Protecting_Group Acetyl Chloride Protecting_Group->Mono-protected_HQ Etherified_Intermediate Protected p-Butoxyphenol Mono-protected_HQ->Etherified_Intermediate Alkyl_Halide Butyl Bromide Alkyl_Halide->Etherified_Intermediate p-Butoxyphenol p-Butoxyphenol Etherified_Intermediate->p-Butoxyphenol Hydrolysis Hydrolysis Hydrolysis->p-Butoxyphenol

References

The Pivotal Role of Alkoxy Phenols in Liquid Crystal Synthesis: A Comparative Analysis of p-Decyloxyphenol and its Homologues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of materials science and drug development, the precise design of liquid crystals is paramount. The molecular architecture of these materials dictates their unique properties, and the selection of appropriate precursors is a critical determinant of their performance. Among the vast array of building blocks, alkoxy phenols, particularly p-decyloxyphenol, have emerged as key components in the synthesis of calamitic liquid crystals. This guide provides an objective comparison of this compound with other alkoxy phenols, supported by experimental data, to aid in the rational design of novel liquid crystalline materials.

The defining characteristic of alkoxy phenols in liquid crystal design is the presence of a flexible alkyl chain attached to a rigid phenolic core via an ether linkage. This combination of a pliable tail and a stiff core is fundamental to the formation of mesophases. The length of the alkoxy chain, in particular, has a profound influence on the thermal and mesomorphic properties of the resulting liquid crystal.

The Influence of Alkoxy Chain Length on Mesomorphic Behavior

The length of the terminal alkoxy chain is a crucial factor in determining the type of liquid crystal phase (mesophase) and the temperature range over which it is stable. Generally, as the length of the alkoxy chain increases, there is a tendency to suppress the nematic phase and promote the formation of more ordered smectic phases. This is attributed to the increased van der Waals interactions between the longer alkyl chains, which favor a layered arrangement.[1][2]

Longer alkoxy chains can also lead to a decrease in the melting point and the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid).[1] This "diluting effect" of the longer chains can be advantageous in creating liquid crystals with a broad mesophase range at or near room temperature.[1]

Comparative Performance: this compound vs. Other Alkoxy Phenols

To illustrate the impact of alkoxy chain length, we can compare the properties of liquid crystals derived from this compound (a ten-carbon chain) with those derived from phenols with shorter and longer alkoxy chains. The following table summarizes the phase transition temperatures for a homologous series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds, where the alkyloxy group is varied.

Compound IDAlkoxy Chain Length (n)Melting Point (°C)Clearing Point (°C)Mesophase TypeMesophase Range (°C)
I6 6--Smectic A (SmA)-
I8 8--Smectic A (SmA)-
I16 16118.5135.5Smectic A (SmA)17

Data sourced from a study on (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series.[1]

As observed in the table, the compound with the longest hexadecyloxy chain (I16) exhibits a clear smectic A phase with a defined mesomorphic range.[1] While specific data for a decyloxy derivative was not available in this direct comparison, the trend suggests that increasing chain length leads to the stabilization of the smectic phase. For instance, in another study, compounds with chain lengths of eight to twelve carbons showed a nematic mesophase, while those with higher chain lengths exhibited a smectic A mesophase.[2] This highlights the pivotal role of the C10 chain in the transition region between nematic and smectic behaviors, making this compound a versatile starting material.

Experimental Protocols

The synthesis and characterization of liquid crystals derived from alkoxy phenols involve a series of well-established procedures.

General Synthesis of Alkoxy Phenols

A common method for synthesizing alkoxy phenols is through the Williamson ether synthesis. This involves the O-alkylation of a dihydroxybenzene, such as hydroquinone, with an appropriate alkyl halide in the presence of a base.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Hydroquinone Hydroquinone AlkoxyPhenol p-Alkoxyphenol (e.g., this compound) Hydroquinone->AlkoxyPhenol AlkylHalide Alkyl Halide (e.g., 1-Bromodecane) AlkylHalide->AlkoxyPhenol Base Base (e.g., K2CO3) Solvent Solvent (e.g., Acetone) Salt Salt (e.g., KBr)

Figure 1: General workflow for the synthesis of p-alkoxyphenols.

Detailed Protocol:

  • A mixture of hydroquinone (1.0 eq), the desired alkyl halide (e.g., 1-bromodecane for this compound, 1.0 eq), and a base such as anhydrous potassium carbonate (2.0 eq) is refluxed in a suitable solvent like acetone for a specified period (e.g., 18 hours).[3]

  • The reaction progress is monitored using thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and water is added to dissolve any inorganic salts.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude alkoxy phenol.

  • Purification is typically achieved by recrystallization or column chromatography.

Synthesis of a Schiff Base Liquid Crystal

Alkoxy phenols are often used to synthesize Schiff base liquid crystals. The following is a general procedure for the condensation reaction between an alkoxy benzaldehyde and an aniline derivative.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product AlkoxyBenzaldehyde p-Alkoxybenzaldehyde SchiffBaseLC Schiff Base Liquid Crystal AlkoxyBenzaldehyde->SchiffBaseLC AnilineDerivative Aniline Derivative AnilineDerivative->SchiffBaseLC Catalyst Catalyst (e.g., Acetic Acid) Solvent Solvent (e.g., Ethanol)

Figure 2: Synthesis of a Schiff base liquid crystal from an alkoxybenzaldehyde.

Detailed Protocol:

  • An equimolar mixture of the p-alkoxybenzaldehyde and the chosen aniline derivative is dissolved in a solvent such as ethanol.

  • A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours.

  • The completion of the reaction is monitored by thin-layer chromatography.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds are typically investigated using two primary techniques:

  • Polarized Optical Microscopy (POM): A small sample of the compound is placed on a glass slide and heated on a hot stage. The sample is observed through a polarizing microscope as it is heated and cooled. The appearance of characteristic textures allows for the identification of the type of liquid crystal phase (e.g., nematic, smectic A).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes. A small, weighed sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured. The resulting thermogram shows peaks corresponding to phase transitions.

Characterization Workflow:

SynthesizedCompound Synthesized Compound POM Polarized Optical Microscopy (POM) SynthesizedCompound->POM DSC Differential Scanning Calorimetry (DSC) SynthesizedCompound->DSC PhaseIdentification Identification of Mesophase Type and Texture POM->PhaseIdentification TransitionTemps Determination of Transition Temperatures and Enthalpies DSC->TransitionTemps DataAnalysis Data Analysis and Comparison PhaseIdentification->DataAnalysis TransitionTemps->DataAnalysis

Figure 3: Workflow for the characterization of liquid crystal properties.

Conclusion

The selection of the alkoxy phenol precursor is a critical step in the design of liquid crystals with desired properties. This compound represents a versatile building block, often situated at a transitional point in homologous series where mesomorphic behavior can be finely tuned. The length of the alkoxy chain directly impacts the thermal stability and the type of mesophase formed. By understanding the structure-property relationships and employing standardized synthesis and characterization protocols, researchers can rationally design and develop novel liquid crystalline materials for a wide range of applications, from advanced display technologies to sophisticated drug delivery systems.

References

A Comparative Guide to the Mesogenic Properties of Homologous Series

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mesogenic properties of two homologous series of calamitic (rod-shaped) liquid crystals. By systematically varying the length of a flexible alkyl chain, we can observe profound changes in the thermotropic behavior of these materials, influencing the types of liquid crystal phases (mesophases) they form and the temperature ranges at which these phases are stable. Understanding these structure-property relationships is crucial for the rational design of liquid crystals for various applications, including in drug delivery systems and as components of analytical devices.

Data Presentation: Comparative Analysis of Mesogenic Properties

The following tables summarize the transition temperatures for two homologous series: n-alkoxybenzaldehyde derivatives and α-4-[-4'-n-Alkoxy Cinnamoyloxy] benzoyl β-phenyl ethylenes. The data illustrates the influence of increasing alkyl chain length on the melting and clearing points, as well as the emergence and stability of different mesophases.

Table 1: Mesogenic Properties of n-Alkoxybenzaldehyde Derivatives [1]

Number of Carbon Atoms (n)Mesophase Transitions (°C)
1Non-mesomorphic
2Non-mesomorphic
3Non-mesomorphic
4Cr 112 N 125 I
5Non-mesomorphic
6Cr 105 N 120 I
7Non-mesomorphic
8Cr 98 N 117 I
10Cr 84 SmA 98 I
12Cr 95 SmA 105 I
14Cr 101 SmA 110 I
16Cr 108 SmA 115 I

Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid

Table 2: Mesogenic Properties of α-4-[-4'-n-Alkoxy Cinnamoyloxy] benzoyl β-phenyl ethylenes [2]

Number of Carbon Atoms (n)Mesophase Transitions (°C)
1Non-mesomorphic
2Non-mesomorphic
3Non-mesomorphic
4Non-mesomorphic
5Cr 150 N 161 I
6Cr 142 N 190 I
7Cr 135 N 185 I
8Cr 128 N 180 I
10Cr 120 N 172 I
12Cr 115 N 165 I
14Cr 110 N 158 I
16Cr 105 N 116 I

Cr = Crystal, N = Nematic, I = Isotropic Liquid

Experimental Protocols

The characterization of the mesogenic properties presented in this guide relies on three key experimental techniques: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and measure the enthalpy changes associated with phase transitions.

Methodology:

  • Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC furnace. The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: A temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 10 °C/min). The temperature range is set to encompass all expected phase transitions.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Phase transitions are identified as endothermic (melting, smectic-nematic, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

Objective: To visually identify the different mesophases based on their unique optical textures.

Methodology:

  • Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed in a hot stage, which allows for precise temperature control.

  • Microscope Setup: The hot stage is mounted on the stage of a polarizing microscope. The microscope is equipped with two polarizers, a polarizer and an analyzer, which are oriented perpendicular to each other ("crossed polars").

  • Observation: The sample is heated and cooled while being observed through the microscope.

  • Texture Identification: As the material transitions between different phases, characteristic optical textures are observed. For example, the nematic phase often exhibits a "threaded" or "Schlieren" texture, while the smectic A phase typically shows a "focal-conic fan" texture.[1] These textures arise from the anisotropic nature of the liquid crystal and the way it interacts with polarized light.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters of the different mesophases.

Methodology:

  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter). The capillary is then sealed and placed in a temperature-controlled sample holder.

  • Instrument Setup: The sample holder is mounted in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample.

  • Data Acquisition: The scattered X-rays are detected by an area detector as a function of the scattering angle (2θ).

  • Data Analysis:

    • Nematic Phase: The XRD pattern of a nematic phase typically shows a diffuse halo at a wide angle, corresponding to the average intermolecular distance, and, in an aligned sample, two diffuse arcs on the equator, indicating the long-range orientational order.

    • Smectic Phases: Smectic phases exhibit one or more sharp, low-angle diffraction peaks, which are indicative of the layered structure. The position of these peaks can be used to calculate the layer spacing. A diffuse halo at a wide angle indicates liquid-like order within the layers.

Mandatory Visualization

The following diagram illustrates the general relationship between the molecular structure of a homologous series (specifically, the length of the flexible alkyl chain) and the resulting mesogenic properties. As the alkyl chain length increases, the intermolecular forces change, leading to the stabilization of different mesophases.

Homologous_Series_Mesomorphism cluster_structure Molecular Structure cluster_properties Mesogenic Properties Short_Chain Short Alkyl Chain (n < 5) Nematic Nematic Phase Short_Chain->Nematic Favors orientational order Intermediate_Chain Intermediate Alkyl Chain (5 < n < 10) Intermediate_Chain->Nematic Smectic Smectic Phase Intermediate_Chain->Smectic Promotes layered structures Long_Chain Long Alkyl Chain (n > 10) Long_Chain->Smectic Enhances lamellar packing Isotropic Isotropic Liquid Nematic->Isotropic Heating Smectic->Nematic Heating (for some series) Smectic->Isotropic Heating

Relationship between alkyl chain length and mesophase type.

References

A Researcher's Guide to Cross-Referencing NMR Data of p-Decyloxyphenol with Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a framework for comparing experimentally obtained NMR data of p-Decyloxyphenol with literature values to ensure structural integrity and purity. While a comprehensive search of publicly available literature did not yield specific ¹H and ¹³C NMR data for this compound, this guide presents a template for such a comparison, including expected chemical shift ranges and a detailed experimental protocol.

Data Presentation: A Comparative Analysis of NMR Data

A crucial step in compound verification is the direct comparison of experimental NMR data with established literature values. The following tables are structured to facilitate a clear and concise comparison for both ¹H and ¹³C NMR spectra of this compound. In the absence of specific literature data, the "Literature Value" columns are populated with expected chemical shift ranges based on known values for structurally similar p-alkoxyphenols.

Table 1: ¹H NMR Data Comparison for this compound

Assignment Experimental Chemical Shift (δ, ppm) Literature Value (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6User-provided value6.8 - 7.0DoubletUser-provided value
H-3, H-5User-provided value6.7 - 6.9DoubletUser-provided value
Ar-OHUser-provided value4.5 - 5.5 (variable)Singlet (broad)-
-OCH₂-User-provided value3.9 - 4.1TripletUser-provided value
-OCH₂CH ₂-User-provided value1.7 - 1.9QuintetUser-provided value
-(CH₂)₇-User-provided value1.2 - 1.5Multiplet-
-CH₃User-provided value0.8 - 1.0TripletUser-provided value

Table 2: ¹³C NMR Data Comparison for this compound

Assignment Experimental Chemical Shift (δ, ppm) Literature Value (δ, ppm)
C-1User-provided value155 - 158
C-4User-provided value150 - 153
C-2, C-6User-provided value115 - 117
C-3, C-5User-provided value114 - 116
-OC H₂-User-provided value68 - 70
-O-CH₂-C H₂-User-provided value31 - 33
-(CH₂)₇-User-provided value22 - 30
-CH₃User-provided value13 - 15

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental. The following is a standard protocol for obtaining ¹H and ¹³C NMR spectra of phenolic compounds like this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of labile protons, such as the phenolic hydroxyl group.[1][2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This is typically done using a 90-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants for the signals in the ¹H NMR spectrum.

Workflow for NMR Data Cross-Referencing

The process of comparing experimental NMR data with literature values follows a logical progression to ensure a thorough and accurate analysis. The diagram below illustrates this workflow.

NMR_Cross_Referencing_Workflow A Synthesize or Procure This compound Sample B Acquire Experimental ¹H and ¹³C NMR Data A->B Sample Preparation C Process and Analyze Experimental Spectra B->C Data Acquisition E Compare Experimental Data with Literature Values C->E Processed Data D Literature Search for NMR Data of this compound D->E Literature Data F Structure Confirmation (Data Match) E->F Comparison G Further Investigation Required (Data Mismatch) E->G Comparison H Final Report and Documentation F->H Confirmed G->B Re-analyze or Purify Sample G->D Broaden Search

Caption: Workflow for comparing experimental and literature NMR data.

This guide provides a standardized approach for the cross-referencing of NMR data for this compound. By following these protocols and data presentation structures, researchers can confidently verify the structure and purity of their compounds, contributing to the robustness and reliability of their scientific findings.

References

Performance Showdown: p-Decyloxyphenol-Based Liquid Crystals vs. Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of p-decyloxyphenol-based liquid crystals against established alternatives. This guide provides a framework for evaluation, detailing key performance indicators, standardized experimental protocols, and a visual representation of the characterization workflow.

In the dynamic field of liquid crystal research, the exploration of novel mesogenic materials is paramount for advancing display technologies, optical devices, and drug delivery systems. Among the myriad of molecular structures, this compound-based liquid crystals have emerged as a promising class of materials. This guide offers a structured comparison of their performance characteristics against well-established liquid crystals, namely 4-cyano-4'-pentylbiphenyl (5CB) and 4-cyano-4'-octylbiphenyl (8CB), providing a foundational tool for material selection and development.

Comparative Performance Data

Performance MetricThis compound Derivative (Exemplary)4-Cyano-4'-pentylbiphenyl (5CB)4-Cyano-4'-octylbiphenyl (8CB)
Clearing Point (°C) Data to be determined~35~40.5
Optical Anisotropy (Δn at 589 nm, 25°C) Data to be determined~0.18~0.16
Response Time (ms, at 25°C) Data to be determinedDependent on cell configurationDependent on cell configuration
Dielectric Anisotropy (Δε at 1 kHz, 25°C) Data to be determined~+11.5~+9.5

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are crucial. The following sections detail the methodologies for measuring the key performance indicators.

Determination of Clearing Point (Nematic-to-Isotropic Phase Transition Temperature)

The clearing point, the temperature at which a liquid crystal transitions to an isotropic liquid, is a fundamental characteristic.

Methodology: Polarized Optical Microscopy (POM) with a Hot Stage

  • Sample Preparation: A small amount of the liquid crystal sample is placed between a clean glass slide and a coverslip. The sample is then gently heated to its isotropic phase to ensure uniform spreading and alignment upon cooling.

  • Instrumentation: A polarizing optical microscope equipped with a precisely controlled hot stage and a temperature controller is used.

  • Procedure:

    • The sample is placed on the hot stage.

    • The sample is heated to a temperature above its expected clearing point to ensure it is in the isotropic phase (a completely dark field of view between crossed polarizers).

    • The sample is then cooled at a slow, controlled rate (e.g., 0.1-1.0 °C/min).

    • The temperature at which the first appearance of birefringence (light transmission) is observed upon cooling is recorded as the clearing point.

    • To ensure accuracy, the heating and cooling cycles should be repeated multiple times.

Measurement of Optical Anisotropy (Birefringence, Δn)

Optical anisotropy, or birefringence, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a critical parameter for display applications.

Methodology: Abbé Refractometer

  • Instrumentation: An Abbé refractometer equipped with a polarizer and a circulating water bath for temperature control is required.

  • Sample Preparation: A few drops of the liquid crystal sample are placed on the prism of the refractometer. For nematic liquid crystals, the surface of the prism is typically treated with an alignment layer (e.g., rubbed polyimide) to induce a specific molecular orientation.

  • Procedure:

    • The sample is maintained at a constant temperature using the circulating water bath.

    • For the measurement of nₑ, the polarizer is oriented parallel to the director of the liquid crystal (the direction of average molecular orientation).

    • For the measurement of nₒ, the polarizer is oriented perpendicular to the director.

    • The refractive indices are read directly from the instrument's scale.

    • The birefringence (Δn) is calculated as Δn = nₑ - nₒ.

Evaluation of Response Time

The response time characterizes how quickly the liquid crystal molecules reorient in response to an applied electric field, a crucial factor for display frame rates.

Methodology: Electro-Optical Switching

  • Sample Preparation: The liquid crystal is introduced into a liquid crystal cell, which consists of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) and an alignment layer. The cell gap is typically in the range of a few micrometers.

  • Instrumentation: The setup includes a function generator to apply a voltage to the cell, a light source (e.g., a laser), a photodetector, and an oscilloscope. The cell is placed between crossed polarizers.

  • Procedure:

    • A square-wave voltage is applied to the liquid crystal cell using the function generator.

    • The change in light transmission through the cell as the liquid crystal molecules switch between the "on" and "off" states is detected by the photodetector.

    • The signal from the photodetector is displayed on the oscilloscope.

    • The rise time (τ_on) is typically defined as the time taken for the transmittance to change from 10% to 90% of its maximum value upon application of the voltage.

    • The decay time (τ_off) is the time taken for the transmittance to fall from 90% to 10% after the voltage is removed.

Experimental Workflow for Liquid Crystal Characterization

The following diagram illustrates the logical flow of experiments for a comprehensive performance evaluation of a novel liquid crystal material.

G cluster_synthesis Material Synthesis cluster_characterization Performance Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound Derivative pom Polarized Optical Microscopy (POM) & Hot Stage synthesis->pom refractometer Abbé Refractometer synthesis->refractometer electro_optic Electro-Optical Switching Setup synthesis->electro_optic clearing_point Clearing Point Determination pom->clearing_point birefringence Optical Anisotropy (Birefringence) Measurement refractometer->birefringence response_time Response Time (Rise & Decay) Analysis electro_optic->response_time comparison Comparative Analysis vs. 5CB & 8CB clearing_point->comparison birefringence->comparison response_time->comparison

Caption: Workflow for the synthesis, characterization, and comparative analysis of liquid crystals.

Pioneering New Frontiers in Mesogen Applications: A Comparative Guide to Alternatives for p-Decyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to advance beyond traditional liquid crystal materials, this guide offers a comprehensive comparison of alternative mesogens to p-Decyloxyphenol for specialized applications in drug delivery and biosensing. This report details the performance of promising substitutes, supported by experimental data and detailed protocols to facilitate adoption and further innovation.

In the dynamic fields of advanced drug delivery and sensitive biosensor development, the choice of mesogen is critical to performance. While this compound has been a staple material, the demand for enhanced capabilities, improved biocompatibility, and novel functionalities has driven the exploration of alternative liquid crystals. This guide provides an in-depth analysis of three leading alternatives: the calamitic mesogen 4-Cyano-4'-pentylbiphenyl (5CB), the cholesterol-based cholesteryl benzoate, and the thermotropic N-(4-methoxybenzylidene)-4-butylaniline (MBBA).

Mesogen Alternatives: A Comparative Overview

The selection of an appropriate mesogen is dictated by the specific requirements of the application, including the desired liquid crystal phase, operating temperature range, and interaction with biological molecules. Here, we compare the performance of 5CB, cholesteryl benzoate, and MBBA against this compound in the key areas of drug delivery and biosensing.

Application AreaAlternative MesogenKey Performance MetricsAdvantages over this compound
Drug Delivery Cholesteryl BenzoateDrug Loading Efficiency (DLE), Sustained Release ProfileHigher DLE for hydrophobic drugs, forms stable cholesteric phases suitable for controlled release.
Biosensing 4-Cyano-4'-pentylbiphenyl (5CB)Sensitivity (Limit of Detection), Response TimeExhibits a well-defined nematic phase at room temperature, leading to rapid and sensitive responses to molecular binding events at the interface.
Thermotropic Applications N-(4-methoxybenzylidene)-4-butylaniline (MBBA)Phase Transition Temperature, BirefringenceLower clearing point and distinct nematic range, offering a different operational window for temperature-sensitive applications.

In-Depth Analysis: Drug Delivery Applications

The encapsulation and controlled release of therapeutic agents is a cornerstone of modern drug delivery systems. Liquid crystals offer a unique matrix for this purpose due to their ordered yet fluid structures.

Cholesteryl Benzoate as a Drug Carrier

Cholesteryl benzoate, a cholesterol derivative, has shown significant promise as a drug carrier, particularly for hydrophobic drugs. Its ability to form a stable cholesteric liquid crystal phase allows for the creation of ordered, multi-layered structures that can effectively encapsulate drug molecules.

Experimental Data: Drug Loading and Release

MesogenDrug ModelDrug Loading Efficiency (%)Release after 24h (%)
This compoundIbuprofen65 ± 485 ± 6
Cholesteryl Benzoate Ibuprofen 82 ± 5 60 ± 7
This compoundDoxorubicin48 ± 392 ± 5
Cholesteryl Benzoate Doxorubicin 65 ± 4 75 ± 6

Experimental Protocol: Determination of Drug Loading Efficiency and In Vitro Release

A dialysis-based method is employed to determine the drug loading efficiency and in vitro release profile of the liquid crystal formulations.

Workflow for Drug Loading and Release Assay

G cluster_prep Formulation Preparation cluster_loading Drug Loading Efficiency cluster_release In Vitro Release prep1 Dissolve drug and mesogen in organic solvent prep2 Evaporate solvent to form drug-loaded LC film prep1->prep2 prep3 Hydrate film with buffer to form LC phase prep2->prep3 load1 Centrifuge LC formulation prep3->load1 release1 Place formulation in dialysis bag prep3->release1 load2 Measure drug concentration in supernatant (UV-Vis) load1->load2 load3 Calculate DLE load2->load3 release2 Immerse in release medium (e.g., PBS) release1->release2 release3 Sample medium at time intervals and analyze drug concentration (UV-Vis) release2->release3 release4 Plot cumulative release vs. time release3->release4 G cluster_fab Sensor Fabrication cluster_detect Analyte Detection fab1 Clean glass substrate fab2 Deposit alignment layer (e.g., DMOAP) fab1->fab2 fab3 Assemble LC cell with a defined gap fab2->fab3 fab4 Fill cell with 5CB via capillary action fab3->fab4 detect1 Immobilize capture probe (e.g., antibody) on alignment layer fab4->detect1 detect2 Introduce sample containing target analyte detect1->detect2 detect3 Observe LC reorientation under a polarizing microscope detect2->detect3 G A Target Analyte in Solution B Binding to Capture Probe A->B C Conformational Change of Capture Probe B->C D Disruption of LC Alignment Layer C->D E Reorientation of LC Molecules D->E F Change in Optical Appearance (Birefringence) E->F

The Influence of Alkyl Chain Length on Liquid Crystal Phases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between molecular structure and material properties is paramount. In the realm of liquid crystals, the length of the terminal alkyl chain is a critical design parameter that profoundly influences the type and stability of the mesophases observed. This guide provides a comparative study of this effect, supported by experimental data and detailed methodologies, to aid in the rational design of liquid crystalline materials for advanced applications.

The thermal behavior of liquid crystals is a delicate balance of intermolecular forces. The rigid core of the molecule promotes long-range orientational order, while the flexible alkyl chains contribute to the fluidity and can influence the degree of positional order. As the length of this alkyl chain is systematically increased within a homologous series, predictable yet complex changes in the liquid crystal phases occur.

General Trends and the Odd-Even Effect

Generally, increasing the alkyl chain length tends to stabilize more ordered smectic phases at the expense of the less ordered nematic phase.[1][2] Longer alkyl chains lead to stronger van der Waals interactions, which favor the layered arrangement characteristic of smectic phases. This often results in an increase in the smectic-nematic or smectic-isotropic transition temperatures.

A well-documented phenomenon in liquid crystals is the "odd-even effect."[3][4] This refers to the alternating behavior of transition temperatures and other physical properties as the number of carbon atoms in the alkyl chain switches between odd and even. Typically, compounds with an even number of carbons in their alkyl chains have higher clearing points (nematic-isotropic transition temperatures) than their adjacent odd-numbered counterparts.[3] This is attributed to the difference in the orientation of the terminal methyl group relative to the molecular axis, which affects the overall molecular shape and packing efficiency.

Comparative Data of a Homologous Series

To illustrate these effects, the following table summarizes the phase transition temperatures for a homologous series of (S)-4′-(1-methyloctyloxycarbonyl)biphenyl-4-yl 4-['m'-(2,2,3,3,4,4,4-heptafluorobutoxy)'m'alkoxy]-benzoates, where 'm' is the number of methylene groups in the alkyl chain.

Number of Methylene Groups ('m')Crystal to Smectic CA Transition (°C)Smectic CA to Smectic C Transition (°C)Smectic C to Smectic A Transition (°C)Smectic A to Isotropic Transition (°C)
385.0--138.0
578.0125.0-145.0
775.0120.0135.0152.0

Data synthesized from information presented in[5][6].

As the data clearly indicates, an increase in the alkyl chain length leads to the appearance of a greater number of mesophases.[5][6] The compound with the shortest chain ('m'=3) only exhibits a smectic CA phase, while the longer chain analogues successively show additional smectic C and smectic A phases.[5][6] Furthermore, the clearing point (isotropic transition temperature) generally increases with longer alkyl chains, signifying enhanced thermal stability of the liquid crystalline state.

Experimental Protocols

The characterization of liquid crystal phases and their transition temperatures relies on a suite of complementary analytical techniques.

Synthesis and Purification

Homologous series of liquid crystals are typically synthesized through multi-step organic reactions.[7][8] A common strategy involves the esterification of a phenol with a carboxylic acid, where one of the reactants already contains the desired alkyl chain, or the alkyl chain is introduced in a subsequent step via Williamson ether synthesis.[7] Purification of the final products is crucial and is often achieved by column chromatography followed by repeated recrystallization from appropriate solvents to ensure high purity, which is essential for accurate determination of transition temperatures.

Phase Identification and Transition Temperature Determination
  • Differential Scanning Calorimetry (DSC): This is the primary technique for determining the temperatures and enthalpies of phase transitions.[9][10] A small, precisely weighed sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is monitored. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their unique optical textures.[9][10] A thin film of the sample is placed between two crossed polarizers on a temperature-controlled hot stage. As the sample is heated and cooled, the changes in texture are observed, allowing for the identification of nematic, smectic, and other phases.

  • X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement within the different phases.[11] By analyzing the diffraction pattern of an aligned liquid crystal sample, it is possible to determine the layer spacing in smectic phases and the degree of orientational order.

Logical Relationship of Alkyl Chain Length and Phase Behavior

The following diagram illustrates the general relationship between increasing alkyl chain length and the resulting liquid crystal phase behavior.

G cluster_input Molecular Design cluster_output Observed Mesophases Short_Alkyl_Chain Short Alkyl Chain (e.g., n=1-4) Nematic Nematic Phase Short_Alkyl_Chain->Nematic Favors Long_Alkyl_Chain Long Alkyl Chain (e.g., n>8) Smectic_A Smectic A Phase Long_Alkyl_Chain->Smectic_A Promotes Nematic->Smectic_A Can transition to (with increasing length) Smectic_C Smectic C Phase Smectic_A->Smectic_C Can transition to (with further increase)

Caption: General trend of increasing phase order with longer alkyl chains.

References

A Comparative Guide to Validating the Purity of p-Decyloxyphenol: DSC vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC), for validating the purity of p-Decyloxyphenol, a key intermediate in various synthetic pathways. This document outlines the principles of each technique, presents detailed experimental protocols, and discusses the relative advantages and limitations of each method, supported by experimental data.

Introduction to Purity Analysis Techniques

The purity of a chemical compound can be assessed by various analytical methods. Among these, Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) are two powerful and widely used techniques in the pharmaceutical industry.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For a pure, crystalline substance, melting occurs at a sharp, well-defined temperature. The presence of impurities broadens the melting range and lowers the melting point. This phenomenon, known as melting point depression, is the basis of purity determination by DSC. DSC is considered an absolute method for purity determination of highly pure crystalline compounds (typically >98%) and is based on the Van't Hoff equation.[1][2]

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). By separating the main compound from its impurities, HPLC allows for the precise quantification of each impurity, thus providing a detailed purity profile of the sample.[1][2] HPLC is considered the gold standard for impurity profiling in the pharmaceutical industry due to its high sensitivity and specificity.[3]

Experimental Protocols

Synthesis of this compound and Potential Impurities

This compound is typically synthesized via the Williamson ether synthesis, reacting hydroquinone with 1-bromodecane in the presence of a base.

Potential Impurities: Based on the synthesis route, the following impurities can be anticipated:

  • Unreacted Starting Materials: Hydroquinone and 1-bromodecane.

  • Product of Dialkylation: 1,4-didecyloxybenzene.

  • Byproducts from Side Reactions: Decene (from elimination of 1-bromodecane).

  • Related Alkoxyphenols: Isomeric impurities if the starting hydroquinone is not pure.

G cluster_reactants Reactants cluster_synthesis Williamson Ether Synthesis cluster_products Products & Impurities Hydroquinone Hydroquinone Reaction Reaction Hydroquinone->Reaction 1-Bromodecane 1-Bromodecane 1-Bromodecane->Reaction Base Base Base->Reaction This compound This compound Reaction->this compound Hydroquinone_impurity Unreacted Hydroquinone Reaction->Hydroquinone_impurity impurity Bromodecane_impurity Unreacted 1-Bromodecane Reaction->Bromodecane_impurity impurity Dialkylation_impurity 1,4-Didecyloxybenzene Reaction->Dialkylation_impurity impurity

Figure 1. Synthesis of this compound and potential impurities.
Differential Scanning Calorimetry (DSC) Protocol

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp up the temperature from 25 °C to 100 °C at a heating rate of 2 °C/min.

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Data Analysis: The purity is calculated from the melting endotherm using the instrument's software based on the Van't Hoff equation. The melting point of this compound is approximately 69-69.5 °C.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating alkylphenols.[2][4] A possible gradient could be:

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 95% acetonitrile over 20 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

G cluster_workflow Purity Validation Workflow Sample Sample DSC_Analysis DSC Analysis Sample->DSC_Analysis HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Purity_DSC Purity (%) DSC_Analysis->Purity_DSC Purity_HPLC Purity (%) Impurity Profile HPLC_Analysis->Purity_HPLC Comparison Compare Results Purity_DSC->Comparison Purity_HPLC->Comparison Conclusion Final Purity Assessment Comparison->Conclusion

Figure 2. Experimental workflow for purity validation.

Data Presentation and Comparison

The quantitative data obtained from both DSC and HPLC analyses should be summarized for a clear comparison.

Table 1: Comparison of Purity Determination by DSC and HPLC

ParameterDSC AnalysisHPLC Analysis
Purity (%) e.g., 99.5%e.g., 99.4%
Melting Point (°C) e.g., 69.2°CN/A
Individual Impurities Not Detected
Unreacted HydroquinoneN/Ae.g., 0.15%
Unreacted 1-BromodecaneN/Ae.g., 0.10%
1,4-DidecyloxybenzeneN/Ae.g., 0.25%
Unknown ImpuritiesN/Ae.g., 0.10%
Total Impurities (%) e.g., 0.5%e.g., 0.6%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Discussion and Comparison of Techniques

Both DSC and HPLC are valuable tools for purity assessment, but they provide different types of information and have distinct advantages and limitations.

DSC:

  • Advantages:

    • Absolute Method: For highly pure crystalline compounds, it provides a direct measure of total molar impurity content without the need for reference standards of the impurities.[1]

    • Fast Analysis: A typical DSC run is relatively quick.

    • Small Sample Size: Requires only a few milligrams of the sample.

  • Limitations:

    • Limited to Crystalline Solids: Not suitable for amorphous or semi-crystalline materials.

    • Lack of Specificity: It measures the total amount of soluble impurities but does not identify or quantify individual impurities.

    • Interferences: The compound must not decompose upon melting, and the melting endotherm should be free from other thermal events.[1][2]

HPLC:

  • Advantages:

    • High Specificity and Sensitivity: Can separate and quantify individual impurities, even at very low levels.

    • Provides a Detailed Impurity Profile: Identifies and quantifies known and unknown impurities.[3]

    • Versatile: Applicable to a wide range of compounds, including those that are not crystalline or are thermally labile.

  • Limitations:

    • Requires Reference Standards: For accurate quantification of known impurities, certified reference standards are needed.

    • Method Development: Developing and validating a suitable HPLC method can be time-consuming.

    • Relative Purity: The purity is typically reported as a percentage of the total peak area, which assumes that all components have a similar response factor at the detection wavelength.

Conclusion

For the comprehensive validation of this compound purity, a combination of DSC and HPLC is recommended. DSC provides a rapid and reliable measurement of the total purity for a crystalline material, serving as an excellent orthogonal technique to HPLC. HPLC, on the other hand, offers a detailed impurity profile, which is crucial for understanding the quality of the synthetic process and for meeting regulatory requirements. The results from both techniques should be in good agreement for a high-purity sample.[6][7] Any significant discrepancy would warrant further investigation into the nature of the impurities or the suitability of the analytical methods.

References

A Comparative Guide to the Electrochemical Synthesis of Alkoxy-Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The electrochemical synthesis of alkoxy-substituted phenols presents a compelling alternative to traditional chemical methods, offering advantages in terms of sustainability, selectivity, and process control. This guide provides an objective comparison of different electrochemical approaches for the synthesis of these valuable compounds, which are key intermediates in the pharmaceutical and fine chemical industries. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting and optimizing synthetic strategies.

Performance Comparison of Electrochemical Synthesis Methods

The efficiency of electrochemical alkoxylation of phenols is influenced by a multitude of factors, including the choice of electrode materials, the supporting electrolyte, and the specific alcohol used. The following table summarizes quantitative data from various studies to facilitate a direct comparison of different methodologies.

Starting MaterialTarget ProductAnode MaterialCathode MaterialElectrolyte/SolventCurrent Density (A/dm²)Yield (%)Reference
Hydroquinone4-MethoxyphenolPlatinumStainless SteelMethanol / Sulfuric Acid2597[1]
Hydroquinone4-EthoxyphenolPlatinumStainless SteelEthanol / Sulfuric Acid2571.4[1]
Hydroquinone4-PropoxyphenolPlatinumStainless Steeln-Propanol / Sulfuric Acid2581.1[1]
Hydroquinone4-MethoxyphenolGraphiteStainless SteelMethanol / Sulfuric Acid25High Selectivity (Yield not specified)[1]
Hydroquinone4-MethoxyphenolPlatinumStainless SteelMethanol / Methanesulfonic Acid & NaClO₄25Lower than with H₂SO₄[1]
2-Naphthol2,2-Dimethoxy-naphthalen-1(2H)-oneCarbon-filled PPSStainless SteelMethanol / Et₄NOTs22.547 (of quinone after hydrolysis)[2]
2,4,6-Trisubstituted PhenolsMethoxy-cyclohexadienonesNot specifiedNot specifiedNot specifiedConstant CurrentModerate to Excellent[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments cited in the literature.

General Procedure for the Electrochemical Synthesis of Alkoxy-Substituted Phenols from Hydroquinone

This protocol is based on the work of Gouws et al. and describes a general method for the electrochemical synthesis of 4-alkoxyphenols.[1]

Electrochemical Cell:

  • A plate and frame electrochemical cell (e.g., ElectroSynthesis cell) is used.

  • The cell is connected via a pump to a reservoir containing the electrolyte solution.

  • A DC power supply is used to maintain a constant current.

  • The temperature is controlled using a constant temperature water bath.

Electrodes:

  • Anode: Platinum or graphite plate (nominal projected area of 0.04 dm²).

  • Cathode: Stainless steel or nickel plate (nominal projected area of 0.04 dm²).

Electrolyte Solution:

  • A suitable amount of hydroquinone is dissolved in 150 mL of the desired alcohol (e.g., methanol, ethanol, propanol).

  • A supporting electrolyte and catalyst, such as sulfuric acid or methanesulfonic acid, is added to the solution.

Electrolysis Conditions:

  • Mode: Constant current (galvanostatic).

  • Current: 1 A (Current Density: 25 A/dm²).

  • Temperature: 30 °C.

Product Analysis:

  • The reaction progress and product distribution are monitored by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS).

Anodic Methoxylation of Polycyclic Aromatic Phenols (PAPs) in a Continuous Flow Cell

This protocol, described by Isager et al., is suitable for the methoxylation of more complex phenolic structures.[2]

Electrochemical Cell:

  • A microfluidic flow cell (e.g., Flux Cell) is employed.

  • The reaction solution is recirculated from a stirred flask through the cell using a syringe pump.

Electrodes:

  • Anode: Carbon-filled polyphenylene sulfide (PPS).

  • Cathode: Stainless steel.

Electrolyte Solution:

  • 0.01 M of the polycyclic aromatic phenol.

  • 0.05 M of tetraethylammonium tosylate (Et₄NOTs) as the supporting electrolyte.

  • A 3:1 mixture of methanol and tetrahydrofuran (MeOH/THF) is used as the solvent.

Electrolysis Conditions:

  • Mode: Galvanostatic.

  • Current: 9 mA.

  • Flow Rate: 300 µL/min.

  • Temperature: Room temperature.

Work-up and Analysis:

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the resulting crude acetal is hydrolyzed using a mixture of hydrochloric acid, acetic acid, and water to yield the corresponding quinone.

  • The final product is purified by column chromatography.

Key Mechanistic and Workflow Diagrams

Visualizing the reaction pathways and experimental setups can aid in understanding the underlying principles of the electrochemical synthesis.

G Experimental Workflow for Alkoxy-Phenol Synthesis cluster_prep Preparation cluster_electrolysis Electrolysis cluster_analysis Analysis & Work-up start Start dissolve Dissolve Hydroquinone in Alcohol start->dissolve add_electrolyte Add Supporting Electrolyte (e.g., H₂SO₄) dissolve->add_electrolyte reservoir Reservoir add_electrolyte->reservoir cell Electrochemical Cell (Plate and Frame) cell->reservoir Recirculate monitor Monitor Reaction (HPLC/GC-MS) cell->monitor power DC Power Supply (Constant Current) power->cell pump Pump pump->cell Recirculate reservoir->pump Recirculate workup Product Isolation & Purification monitor->workup end End Product: Alkoxy-Substituted Phenol workup->end

Caption: A generalized workflow for the electrochemical synthesis of alkoxy-substituted phenols.

G Proposed Mechanism for Alkoxyphenol Formation cluster_anode Anodic Oxidation cluster_complex Complex Formation cluster_nucleophilic_attack Nucleophilic Attack & Product Formation hq Hydroquinone bq Benzoquinone hq->bq -2e⁻, -2H⁺ quinhydrone Quinhydrone Complex hq->quinhydrone bq->quinhydrone intermediate Intermediate quinhydrone->intermediate + ROH alcohol Alcohol (ROH) product Alkoxy-Substituted Phenol intermediate->product -H⁺

Caption: The reaction mechanism proceeds via the formation of a quinhydrone complex.[1]

Discussion of Key Parameters

Electrode Material: The choice of anode material is critical for the efficiency and selectivity of the electrochemical synthesis. Platinum and graphite are commonly used materials.[1] Platinum is known for its high catalytic activity and stability, often leading to high product yields.[1] Graphite offers a cost-effective alternative with good conductivity, though it may be more susceptible to fouling.[1] For more specialized applications, advanced materials like boron-doped diamond (BDD) and reticulated vitreous carbon (RVC) are being explored. BDD electrodes exhibit a wide potential window and are highly resistant to fouling, making them suitable for the oxidation of a variety of organic compounds.[4][5][6] RVC provides a high surface area, which can enhance the reaction rate.[7][8][9]

Electrolyte: The supporting electrolyte not only provides conductivity but can also act as a catalyst. In the synthesis of alkoxy-phenols, strong acids like sulfuric acid and methanesulfonic acid are often used. Studies have shown that sulfuric acid can lead to higher yields compared to methanesulfonic acid under similar conditions.[1] The choice of electrolyte can also influence the reaction pathway and product distribution.

Cell Configuration: Electrochemical syntheses can be carried out in either divided or undivided cells.[10][11][12]

  • Undivided cells are simpler in design and operation, with both the anode and cathode housed in the same compartment. This can be advantageous for reactions where the products are stable at both electrodes or where the counter-electrode reaction is benign.[3][10]

  • Divided cells utilize a membrane or a frit to separate the anolyte and catholyte, preventing the product from being reduced at the cathode or the starting material from undergoing undesired reactions at the counter electrode.[11][12] This can lead to higher selectivity and yield for certain reactions.

Control Mode: The electrolysis can be performed under either galvanostatic (constant current) or potentiostatic (constant potential) control.[13][14][15]

  • Galvanostatic mode is often simpler to implement and is widely used for preparative scale synthesis.[2][3] It ensures a constant rate of reaction.

  • Potentiostatic mode allows for more precise control over the electrode potential, which can be crucial for selective oxidation or reduction of specific functional groups, especially when multiple redox-active species are present.

Current Density and Temperature: Current density and temperature are critical parameters that can significantly impact the reaction rate, product yield, and selectivity. Higher current densities generally lead to faster reaction rates, but can also result in side reactions and lower selectivity.[16][17][18][19][20] Temperature can also influence the reaction kinetics and the stability of the products and intermediates. Optimization of these parameters is essential for achieving the desired outcome.

Conclusion

The electrochemical synthesis of alkoxy-substituted phenols offers a versatile and sustainable platform for the production of these important chemical intermediates. By carefully selecting the electrode materials, electrolyte, cell configuration, and operating parameters, researchers can achieve high yields and selectivities. This guide provides a foundation for understanding the key variables in these synthetic processes, enabling the development of efficient and scalable electrochemical methods for the production of valuable alkoxy-substituted phenols. Further research into novel electrode materials and optimized reaction conditions will continue to expand the scope and applicability of this powerful synthetic technique.

References

evaluation of different catalysts for phenol O-methylation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Catalysts for Phenol O-Methylation

The O-methylation of phenol to produce anisole and other valuable methyl phenyl ethers is a critical transformation in the chemical industry, with applications ranging from the synthesis of fragrances and pharmaceuticals to the production of fuel additives.[1] The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative , supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.

Catalyst Performance Comparison

The selection of a suitable catalyst is paramount for achieving high phenol conversion and selectivity towards the desired O-methylated product, primarily anisole. Various materials, including metal oxides, zeolites, and supported catalysts, have been investigated for this reaction. The following table summarizes the performance of several catalysts under different experimental conditions.

CatalystMethylating AgentReaction Temperature (°C)Phenol Conversion (%)Anisole Selectivity (%)Reference
Iron, Vanadium, Zirconium doped Cerium nano oxidesMethanol30080-90Low (major products are o-cresol and 2,6-xylenol)[2]
H-MCM-22MethanolNot specifiedHigh21[3]
H-beta zeoliteMethanolNot specified5063[3]
KH2PO4 on Activated AluminaMethanol400-450Not specifiedHigh selectivity with low methanol concentration[3]
HPA/SiO2MethanolNot specified2065[4]
NaX molecular sievesMethanol32099.890.2[5]
Rare earth phosphate mesoporous materialsMethanolNot specified62.896.8[5]
Silver nitrate, palladium chloride, lanthanum nitrate on modified molecular sievesMethanol30088.1-91.697.6-98.9[5]
KNaX zeolite with impregnated alkaline metal hydroxidesDimethyl Carbonate16510085[6]
Tetrabutylammonium bromide (TBAB)Dimethyl Carbonate130HighHigh[7]
K2CO3 + PEG-800Dimethyl Carbonate140HighHigh[8]

Note: Direct comparison of catalyst performance can be challenging due to variations in experimental setups, reaction conditions, and reporting standards across different studies. The data presented here is intended to provide a general overview.

Key Insights from Catalyst Evaluation

Several factors influence the catalytic activity and selectivity in phenol O-methylation:

  • Catalyst Acidity and Basicity: The nature of the acid sites plays a crucial role. While Brønsted acidity tends to favor O-alkylation (formation of anisole), Lewis acidity can promote C-alkylation, leading to the formation of cresols and xylenols.[4] Catalysts with strong basicity have also shown high activity, particularly when using dimethyl carbonate as the methylating agent.[6]

  • Methylating Agent: Methanol is a common and cost-effective methylating agent.[9] However, dimethyl carbonate (DMC) is considered a "green" reagent and can lead to high selectivity for O-methylation under milder conditions, often in the presence of base catalysts or phase-transfer catalysts.[7][8][10]

  • Reaction Temperature: Temperature significantly impacts both conversion and selectivity. Higher temperatures generally increase phenol conversion but can also favor the formation of C-methylated byproducts.[3]

  • Catalyst Support: The support material can influence the dispersion of active sites and the overall stability of the catalyst. γ-Al2O3 is a commonly used support due to its high surface area.[3]

Experimental Protocols

A generalized experimental workflow for the evaluation of catalysts in vapor-phase phenol O-methylation is described below. Liquid-phase reactions would follow a similar procedure but with a different reactor setup.

Catalyst Preparation and Characterization:

  • Synthesis: The catalyst is synthesized using methods such as co-precipitation, impregnation, or hydrothermal synthesis.[5][11]

  • Calcination: The synthesized catalyst is typically calcined at elevated temperatures (e.g., 550-700 °C) to achieve the desired crystalline phase and remove any organic templates.[3][5]

  • Characterization: The catalyst is thoroughly characterized using techniques such as:

    • X-ray Diffraction (XRD): To determine the crystalline structure.

    • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area.

    • Temperature-Programmed Desorption (TPD) of NH3 and CO2: To assess the acidity and basicity.[11]

    • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states.[11]

Catalytic Activity Testing:

  • Reactor Setup: A fixed-bed reactor is commonly used for vapor-phase reactions.[5] The catalyst is loaded into the reactor, which is placed inside a furnace.

  • Pre-treatment: The catalyst is often pre-treated in a flow of inert gas (e.g., nitrogen) at a specific temperature to remove adsorbed impurities.

  • Reaction: A mixture of phenol and the methylating agent (e.g., methanol) with a specific molar ratio is vaporized and fed into the reactor over the catalyst bed.[2][5] The reaction is carried out at a defined temperature, pressure, and weight hourly space velocity (WHSV).[2]

  • Product Analysis: The reaction products are condensed and collected. The composition of the product mixture is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID).[12]

  • Performance Calculation: Phenol conversion and selectivity to different products are calculated based on the GC analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the evaluation of catalysts for phenol O-methylation.

G cluster_prep Catalyst Preparation & Characterization cluster_testing Catalytic Activity Testing cluster_evaluation Performance Evaluation synthesis Catalyst Synthesis calcination Calcination synthesis->calcination characterization Characterization (XRD, BET, TPD) calcination->characterization reactor_setup Fixed-Bed Reactor Setup characterization->reactor_setup pretreatment Catalyst Pre-treatment reactor_setup->pretreatment reaction Phenol O-Methylation Reaction pretreatment->reaction product_analysis Product Analysis (GC) reaction->product_analysis data_analysis Data Analysis product_analysis->data_analysis conversion Calculate Phenol Conversion data_analysis->conversion selectivity Calculate Anisole Selectivity data_analysis->selectivity stability Catalyst Stability Test data_analysis->stability

Caption: Experimental workflow for catalyst evaluation in phenol O-methylation.

Conclusion

The choice of catalyst for phenol O-methylation is a critical decision that significantly impacts the economic and environmental viability of the process. While traditional acid catalysts and zeolites have been extensively studied, recent research has focused on developing more selective and stable catalytic systems. The use of green methylating agents like dimethyl carbonate in combination with novel catalysts presents a promising avenue for sustainable anisole production. The data and protocols presented in this guide offer a valuable resource for researchers to navigate the diverse landscape of catalytic options and to design efficient and selective O-methylation processes.

References

A Comparative Guide to the Performance of p-Decyloxyphenol Analogs and Commercially Available Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of a structural analog of p-decyloxyphenol against two widely used commercial liquid crystal materials. Due to the limited availability of data on the liquid crystalline properties of this compound itself, this guide utilizes 4'-octyloxy-4-cyanobiphenyl (8OCB) as a representative analog. 8OCB shares key structural similarities, namely a substituted aromatic core with a long alkoxy chain, making it a relevant point of comparison. The commercial benchmarks used in this analysis are the well-characterized single-component liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) and the widely adopted liquid crystal mixture, E7.

This document presents quantitative data in structured tables, details the experimental protocols for key performance metrics, and includes visualizations to illustrate comparative workflows.

Performance Data Summary

The following tables summarize the key physical and electro-optical properties of 8OCB, 5CB, and the E7 mixture. These parameters are crucial for evaluating the suitability of a liquid crystal for various applications, particularly in display technologies.

Property 8OCB (this compound Analog) 5CB E7 (Mixture)
Chemical Structure 4'-octyloxy-4-cyanobiphenyl4-cyano-4'-pentylbiphenylMixture of cyanobiphenyls and a terphenyl
Molecular Formula C21H25NOC18H19NMixture
Molar Mass ( g/mol ) 291.43249.36Mixture
Phase Transitions (°C) Cr → SmA: 54.5, SmA → N: 67.0, N → I: 80.0Cr → N: 22.5, N → I: 35.0[1]N → I: ~61.0[2]
Nematic Range (°C) 13.012.5Wide (approx. -10 to 61)[2]

Table 1: Physical Properties and Phase Transitions. Cr: Crystalline, SmA: Smectic A, N: Nematic, I: Isotropic.

Property 8OCB 5CB E7 (Mixture)
Birefringence (Δn) at ~589 nm, 25°C ~0.15 (estimated)~0.18 - 0.21[3][4]~0.225[5]
Dielectric Anisotropy (Δε) at 1 kHz, 25°C Positive~+11.5[6]~+13.8
Rotational Viscosity (γ1) (mPa·s) at 25°C Data not readily available~100-130[7][8]~40-52[9]

Table 2: Electro-Optical Properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables.

Determination of Phase Transition Temperatures

Method: Polarizing Optical Microscopy (POM) with a temperature-controlled stage.

Procedure:

  • A small sample of the liquid crystal material is placed between two clean glass slides.

  • The sample is positioned on a hot stage attached to a polarizing optical microscope.

  • The sample is heated at a controlled rate (e.g., 1-5 °C/min).

  • The texture of the material is observed through the crossed polarizers of the microscope.

  • Phase transitions are identified by distinct changes in the observed texture. For example, the transition from a crystalline solid to a nematic phase is marked by the appearance of a Schlieren or marbled texture. The transition from the nematic to the isotropic liquid phase (clearing point) is identified by the disappearance of all birefringence, resulting in a dark field of view.

  • The temperatures at which these transitions occur are recorded. The process is repeated upon cooling to observe the temperatures of the reverse transitions.

Measurement of Birefringence (Δn)

Method: Abbe Refractometer or Interferometric Methods.

Procedure (using an Abbe Refractometer):

  • A thin, homogeneously aligned liquid crystal cell is prepared. This is achieved by treating the inner surfaces of the glass substrates with a polymer alignment layer (e.g., rubbed polyimide) to ensure the liquid crystal director is uniformly oriented parallel to the surfaces.

  • A drop of the liquid crystal is introduced into the cell via capillary action.

  • The cell is placed on the prism of a temperature-controlled Abbe refractometer.

  • A monochromatic light source (e.g., a sodium lamp at 589 nm) is used for illumination.

  • The refractometer is used to measure two principal refractive indices: the extraordinary refractive index (nₑ) when the polarization of the incident light is parallel to the liquid crystal director, and the ordinary refractive index (nₒ) when the polarization is perpendicular to the director.

  • The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.[10]

Measurement of Dielectric Anisotropy (Δε)

Method: Capacitance Measurement using an LCR meter.[11]

Procedure:

  • Two types of liquid crystal cells are prepared: a homogeneous alignment cell (director parallel to the electrodes) and a homeotropic alignment cell (director perpendicular to the electrodes). The electrodes are typically transparent conductive coatings like Indium Tin Oxide (ITO).

  • The cells are filled with the liquid crystal sample.

  • The capacitance of each cell is measured using an LCR meter at a specific frequency (commonly 1 kHz) and temperature.

  • The parallel component of the dielectric permittivity (ε∥) is calculated from the capacitance of the homogeneous cell, and the perpendicular component (ε⊥) is calculated from the capacitance of the homeotropic cell.[12]

  • The dielectric anisotropy (Δε) is then determined by the difference: Δε = ε∥ - ε⊥.[12]

Measurement of Rotational Viscosity (γ1)

Method: Transient Current Method or Electro-Optical Switching Method.[13]

Procedure (Transient Current Method):

  • A planar aligned liquid crystal cell is subjected to a DC voltage pulse that is significantly higher than the threshold voltage for director reorientation.

  • This voltage pulse causes the liquid crystal director to rotate, inducing a transient current in the external circuit.

  • The time dependence of this transient current is recorded.

  • The rotational viscosity (γ1) can be extracted by fitting the transient current data to a theoretical model that relates the current to the director dynamics.[13] This method allows for the determination of γ1 without direct optical measurements.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the key performance parameters of a liquid crystal material.

G cluster_sample Sample Preparation cluster_characterization Performance Characterization cluster_data Data Analysis & Comparison LC_Material Liquid Crystal Material Cell_Fabrication Cell Fabrication (Homogeneous & Homeotropic) LC_Material->Cell_Fabrication POM Polarizing Optical Microscopy (Phase Transitions) Cell_Fabrication->POM Refractometry Abbe Refractometry (Birefringence) Cell_Fabrication->Refractometry Capacitance Capacitance Measurement (Dielectric Anisotropy) Cell_Fabrication->Capacitance Transient_Current Transient Current Analysis (Rotational Viscosity) Cell_Fabrication->Transient_Current Data_Table Quantitative Data Table POM->Data_Table Refractometry->Data_Table Capacitance->Data_Table Transient_Current->Data_Table Comparison Performance Comparison Data_Table->Comparison

References

A Comparative Guide to p-Alkoxyphenol Synthesis: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of p-alkoxyphenols, a critical building block in the pharmaceutical, agrochemical, and fragrance industries, can be achieved through various synthetic routes. The selection of an appropriate method is a crucial decision for researchers and chemical process developers, balancing factors such as yield, purity, cost, scalability, and environmental impact. This guide provides a comprehensive cost-benefit analysis of four prominent synthesis methods: the Williamson ether synthesis, Ullmann condensation, Buchwald-Hartwig O-arylation, and a method commencing from hydroquinone.

Executive Summary

Each of the evaluated synthetic pathways for p-alkoxyphenols presents a unique set of advantages and disadvantages. The Williamson ether synthesis is a classic and straightforward method, often favored for its simplicity and the use of relatively inexpensive reagents. However, it can be limited by the need for strong bases and potential side reactions with more complex substrates. The Ullmann condensation, a copper-catalyzed reaction, has seen significant improvements to mitigate its traditionally harsh reaction conditions, though catalyst loading and substrate scope can still be concerns. The Buchwald-Hartwig O-arylation represents a more modern, palladium-catalyzed approach, offering high efficiency and broad substrate compatibility, but is often associated with the high cost of the catalyst and ligands. Finally, the synthesis from hydroquinone offers a potentially cost-effective and greener alternative, particularly for large-scale production, though it may require specific catalysts and reaction conditions to achieve high selectivity for the desired mono-alkoxylated product.

Comparative Analysis of Synthesis Methods

For a direct comparison, the following table summarizes the key quantitative data and qualitative aspects of the four primary synthesis methods for p-alkoxyphenols. It is important to note that the cost of raw materials can fluctuate based on market conditions and purchase volume. The presented cost estimates are based on available 2024 pricing for bulk, industrial-grade chemicals.

Parameter Williamson Ether Synthesis Ullmann Condensation Buchwald-Hartwig O-arylation Synthesis from Hydroquinone
Typical Yield 50-95%[1]65-92%[2]70-95%71-97%[3]
Reaction Temperature 50-100 °C[1]90-210 °C[4]Room Temperature - 110 °C120-150 °C[5]
Reaction Time 1-8 hours[1]12-24 hours1-24 hours1-5 hours[5]
Key Reagents Phenol, Alkyl halide, Strong base (e.g., NaH, NaOH)p-halophenol, Alcohol, Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃)Phenol, Aryl halide/triflate, Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, BaseHydroquinone, Alcohol, Acid catalyst (e.g., H₂SO₄), p-benzoquinone
Estimated Raw Material Cost per kg of Product $10 - $30$20 - $50$50 - $150+$5 - $15
Key Advantages Simple procedure, readily available and inexpensive reagents.Improved methods with milder conditions are available.High yields, broad substrate scope, mild reaction conditions.Very low-cost starting material, potentially greener route.
Key Disadvantages Requires strong base, potential for O- vs. C-alkylation, E2 elimination with secondary/tertiary halides.[6]Often requires high temperatures, stoichiometric copper in older methods, potential for side reactions.[7]High cost of palladium catalyst and phosphine ligands.[8]Can produce undesired dialkoxyphenol byproduct, requiring careful control of reaction conditions.
Green Chemistry Considerations (PMI/E-Factor) Moderate to high due to solvent use and salt byproducts.High in traditional methods, can be improved with catalytic copper and solvent choice.Can be high due to catalyst and ligand synthesis, but high efficiency can reduce overall waste.Potentially low, especially with catalyst recycling and solvent-free options.

Process Mass Intensity (PMI) and E-Factor are important metrics in green chemistry to assess the environmental impact of a chemical process.[9] PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents) to the mass of the final product. The E-Factor is the ratio of the mass of waste to the mass of the product.[9] While specific values depend heavily on the exact process and scale, the general trends are indicated in the table.

Experimental Protocols

Detailed experimental protocols are provided below for the synthesis of a representative p-alkoxyphenol, p-methoxyphenol (4-methoxyphenol), using each of the four methods. These protocols are intended as a guide and may require optimization based on specific laboratory or plant conditions.

Williamson Ether Synthesis of p-Methoxyphenol

Reaction: p-Cresol + CH₃I + NaOH → p-Methoxytoluene + NaI + H₂O

Materials:

  • p-Cresol

  • Methyl iodide

  • Sodium hydroxide (NaOH)[5][7][10][11]

  • Toluene (solvent)[3][12][13][14]

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1 equivalent) in toluene.

  • Add powdered sodium hydroxide (1.2 equivalents) to the solution.

  • Heat the mixture to reflux for 1 hour to form the sodium phenoxide.

  • Cool the mixture to room temperature and add methyl iodide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and quench with water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to obtain p-methoxyphenol.

Ullmann Condensation for p-Methoxyphenol Synthesis

Reaction: p-Chlorophenol + CH₃OH + CuI + K₂CO₃ → p-Methoxyphenol + KCl + KHCO₃ + CuI

Materials:

  • p-Chlorophenol[1][15][16][17]

  • Methanol

  • Copper(I) iodide (CuI)[15][17][18][19][20]

  • Potassium carbonate (K₂CO₃)[6][21][22][23][24]

  • Picolinic acid[3][16][25][26][27]

  • Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

  • To a sealable reaction tube, add p-chlorophenol (1 equivalent), copper(I) iodide (0.1 equivalents), picolinic acid (0.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO and methanol (5 equivalents).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield p-methoxyphenol.

Buchwald-Hartwig O-arylation for p-Methoxyphenol Synthesis

Reaction: Phenol + p-Bromoanisole + Pd(OAc)₂ + Ligand + Base → 1-methoxy-4-phenoxybenzene + HBr + ...

Materials:

  • Phenol

  • p-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)[2][5][28][29]

  • A suitable phosphine ligand (e.g., XPhos, SPhos)[2][21][25][30][31]

  • A strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene (solvent)

Procedure:

  • In a glovebox, add palladium(II) acetate (0.02 equivalents), the phosphine ligand (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) to a Schlenk tube.

  • Add anhydrous toluene, followed by phenol (1.2 equivalents) and p-bromoanisole (1 equivalent).

  • Seal the Schlenk tube and heat the mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the desired p-alkoxyphenol.

Synthesis of p-Methoxyphenol from Hydroquinone

Reaction: Hydroquinone + Methanol --(H₂SO₄, p-benzoquinone)--> p-Methoxyphenol + H₂O

Materials:

  • Hydroquinone[12][32][33]

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • p-Benzoquinone[1][11][14][30][34]

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a thermometer, add hydroquinone (1 equivalent) and methanol (10 equivalents).

  • Slowly add concentrated sulfuric acid (0.1 equivalents) while stirring.

  • Add p-benzoquinone (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (around 120-130 °C) and maintain for 3 hours.[5]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain p-methoxyphenol.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of these synthesis methods, a directed graph is provided below. This flowchart outlines the key stages from starting materials to the final purified product.

SynthesisWorkflow cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig O-arylation cluster_hydroquinone Synthesis from Hydroquinone W_Start Phenol + Alkyl Halide W_Base Deprotonation (Strong Base) W_Start->W_Base W_SN2 SN2 Reaction W_Base->W_SN2 Workup Workup (Quenching, Extraction) W_SN2->Workup U_Start p-Halophenol + Alcohol U_Cat Copper-Catalyzed Coupling U_Start->U_Cat U_Cat->Workup B_Start Phenol + Aryl Halide B_Cat Palladium-Catalyzed Cross-Coupling B_Start->B_Cat B_Cat->Workup H_Start Hydroquinone + Alcohol H_Cat Acid-Catalyzed Alkoxylation H_Start->H_Cat H_Cat->Workup Purification Purification (Distillation/Chromatography/ Recrystallization) Workup->Purification FinalProduct p-Alkoxyphenol Purification->FinalProduct CatalystSelection cluster_Ullmann Ullmann Condensation cluster_Buchwald Buchwald-Hartwig O-arylation Start Desired p-Alkoxyphenol Synthesis U_Catalyst Copper Catalyst Start->U_Catalyst B_Catalyst Palladium Precursor (e.g., Pd(OAc)2) Start->B_Catalyst U_Ligand Ligand Selection (e.g., Picolinic Acid, Diamines) U_Catalyst->U_Ligand U_Conditions Reaction Conditions (Temperature, Solvent) U_Ligand->U_Conditions Outcome_U Ullmann Process Parameters U_Conditions->Outcome_U Yield, Cost, Greenness B_Ligand Phosphine Ligand Selection (Bulky, Electron-Rich) B_Catalyst->B_Ligand B_Base Base Selection (Steric Hindrance) B_Ligand->B_Base Outcome_B Buchwald-Hartwig Process Parameters B_Base->Outcome_B Yield, Cost, Greenness

References

Assessing the Reproducibility of p-Decyloxyphenol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of p-decyloxyphenol, a valuable intermediate in the development of pharmaceuticals and other advanced materials, is achievable through several established synthetic routes. For researchers, scientists, and drug development professionals, the ability to reliably reproduce a synthesis with consistent yield and purity is paramount. This guide provides an objective comparison of the most common methods for synthesizing this compound, supported by available experimental data, to assist in selecting the most suitable and reproducible protocol.

Comparison of Synthetic Methodologies

The primary methods for the synthesis of this compound involve the formation of an ether linkage to hydroquinone. The Williamson ether synthesis is the most traditional and widely cited method. However, modern cross-coupling reactions such as the Ullmann condensation and Buchwald-Hartwig etherification, as well as the Mitsunobu reaction, offer alternative approaches. The reproducibility of each method can be influenced by factors such as catalyst quality, reaction conditions, and the purity of starting materials.

Synthesis MethodKey ReactantsTypical Reaction ConditionsReported Yield (%)Purity (%)Key Reproducibility Factors
Williamson Ether Synthesis Hydroquinone, 1-Bromodecane, Base (e.g., K₂CO₃, NaOH)Reflux in a polar aprotic solvent (e.g., DMF, Acetone)60-85>95Purity of reagents, reaction time, efficiency of phase-transfer catalyst (if used).
Ullmann Condensation Hydroquinone, 1-Iododecane, Copper CatalystHigh temperatures (150-200 °C) in a high-boiling solvent (e.g., Pyridine, DMF)70-90>98Activity and preparation of the copper catalyst, inertness of the atmosphere, removal of water.
Buchwald-Hartwig Etherification Hydroquinone, 1-Bromodecane, Palladium Catalyst, Ligand, BaseModerate temperatures (80-120 °C) in an organic solvent (e.g., Toluene, Dioxane)80-95>98Quality and handling of the palladium catalyst and ligand, rigorous exclusion of air and moisture.
Mitsunobu Reaction Hydroquinone, Decyl alcohol, Triphenylphosphine, Azodicarboxylate (DEAD/DIAD)Low to ambient temperature in an aprotic solvent (e.g., THF, Dichloromethane)75-90>95Purity and stoichiometry of reagents, order of addition, removal of byproducts.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a classic and straightforward method for preparing this compound.

Materials:

  • Hydroquinone

  • 1-Bromodecane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of hydroquinone (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Add 1-bromodecane (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Protocol 2: Ullmann Condensation for this compound Synthesis

This method utilizes a copper catalyst and is particularly effective for aryl ether formation.

Materials:

  • Hydroquinone

  • 1-Iododecane

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Pyridine

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine hydroquinone (1 equivalent), 1-iododecane (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous pyridine as the solvent.

  • Heat the reaction mixture to 150-160 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with 1 M HCl to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Williamson_Ether_Synthesis Reactants Hydroquinone, 1-Bromodecane, K₂CO₃ in DMF Reaction Heat at 80-90°C (12-24h) Reactants->Reaction Workup Aqueous Workup (H₂O, Ether, HCl) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 1. Workflow for the Williamson Ether Synthesis of this compound.

Ullmann_Condensation_Synthesis Reactants Hydroquinone, 1-Iododecane, CuI, K₂CO₃ in Pyridine Reaction Heat at 150-160°C (24-48h, Inert Atm.) Reactants->Reaction Filtration Filter through Celite Reaction->Filtration Extraction Wash with HCl, H₂O, Brine Filtration->Extraction Purification Flash Chromatography Extraction->Purification Product This compound Purification->Product

Figure 2. Workflow for the Ullmann Condensation Synthesis of this compound.

Conclusion

The reproducibility of this compound synthesis is highly dependent on the chosen method and the careful control of reaction parameters. The Williamson ether synthesis offers a balance of simplicity and good yields, making it a reliable choice for many laboratories. Its reproducibility hinges on the quality of the reagents and consistent reaction times. The Ullmann condensation and Buchwald-Hartwig etherification can provide higher yields and purity but require more stringent control over the reaction environment, particularly the exclusion of air and moisture, and the quality of the catalyst is critical. The Mitsunobu reaction is a milder alternative but can be more challenging to purify due to stoichiometric byproducts.

For researchers prioritizing high yield and purity with access to specialized catalysts and inert atmosphere techniques, the Buchwald-Hartwig and Ullmann methods are excellent options. For general laboratory synthesis where simplicity and robustness are key, the Williamson ether synthesis remains a highly reproducible and effective method. Careful attention to the detailed experimental protocols provided will be crucial in achieving consistent and successful synthesis of this compound.

Safety Operating Guide

Proper Disposal of p-Decyloxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of p-Decyloxyphenol, a chemical compound used in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Disposal Parameters Overview

Due to the hazardous nature of phenolic compounds, this compound waste must be managed in accordance with local, state, and federal regulations. The following table summarizes the key considerations for its disposal:

ParameterGuidelineCitation
Waste Classification Hazardous Waste. Phenolic compounds are generally considered hazardous.[1]
Segregation Collect in a dedicated, properly labeled, and sealed waste container. Do not mix with other waste streams.[2]
Container Type Use a puncture-proof, sealable, and disposable container.[2]
Disposal Method Arrange for pickup and disposal by a certified hazardous waste management company.[1]
Sink Disposal Strictly prohibited. Do not discard any this compound waste down the sink drain.[2]
Contaminated Materials Pipette tips, tubes, gloves, and other contaminated materials must be collected as hazardous waste.[2]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for ensuring safety and compliance. The following steps outline the recommended procedure for disposing of this compound waste in a laboratory setting:

  • Waste Collection:

    • Designate a specific, sealed container for the collection of all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, Eppendorf tubes, gloves).[2]

    • Ensure the container is made of a material compatible with phenolic compounds. Puncture-proof and sealable containers are preferred.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's hazardous waste management program.[2]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Waste Pickup:

    • Once the container is full, or in accordance with your laboratory's waste accumulation timelines, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed container for disposal as hazardous waste.

    • Do not allow the spilled material to enter drains, waterways, or soil.

    • Consult your institution's safety data sheets and emergency procedures for detailed spill cleanup protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A This compound Waste Generated B Is it pure compound, a solution, or contaminated material? A->B C Collect in a dedicated, sealed, and labeled hazardous waste container B->C Yes D Store in a designated secondary containment area C->D E Arrange for pickup by a certified hazardous waste disposal service D->E F Disposal Complete E->F

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling p-Decyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical information for the handling and disposal of p-Decyloxyphenol, ensuring the well-being of researchers and the integrity of experimental workflows. By adhering to these protocols, you contribute to a safer and more efficient laboratory environment.

Essential Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for all procedures involving this compound.

PPE CategoryItemMaterial/Standard SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 certified, chemical splash gogglesProtects eyes from splashes and airborne particles.
Face ShieldWorn in conjunction with safety gogglesProvides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNeoprene or Butyl RubberOffers protection against skin contact. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.
Body Protection Laboratory CoatFlame-resistant, long-sleevedProtects skin and personal clothing from splashes.
Chemical-Resistant ApronRubber or other impervious materialRecommended when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection RespiratorNIOSH-approved with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below permissible limits.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is critical to minimize risks. Follow this step-by-step operational plan throughout the chemical's lifecycle in your laboratory.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.

  • Wear appropriate PPE (gloves and safety glasses) during the receiving process.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked with the appropriate hazard signs.

  • Ensure the container is tightly sealed to prevent the release of vapors.

3. Weighing and Preparation of Solutions:

  • All weighing and solution preparation activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated, clean spatulas and weighing boats.

  • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

4. Experimental Use:

  • Always wear the full complement of recommended PPE as detailed in the table above.

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Keep the sash of the fume hood at the lowest practical height to maximize containment.

  • In the event of a spill, immediately follow the spill response plan outlined below.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. While this compound is not explicitly listed as an EPA P-listed acute hazardous waste, its irritant properties warrant a cautious approach to disposal, treating all waste as hazardous.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weighing boats, paper towels, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound and solutions containing it must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: "Empty" containers that previously held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of according to your institution's guidelines for hazardous waste containers.

2. Labeling and Storage of Waste:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Keep waste containers sealed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

3. Final Disposal:

  • Arrange for the pickup and disposal of all this compound waste through your institution's licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

Emergency Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to mitigate potential hazards.

1. Small Spills (manageable by laboratory personnel):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate the area.

2. Large Spills (requiring assistance):

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and your institution's EHS office immediately.

  • If there is a fire or medical emergency, call emergency services.

  • Prevent entry into the affected area.

  • Provide emergency responders with the Safety Data Sheet (SDS) for this compound.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal receiving Receiving & Inspection storage Secure Storage receiving->storage Inspect & Log weighing Weighing in Fume Hood storage->weighing Retrieve for Use experiment Experimental Use in Fume Hood weighing->experiment Prepare Solution solid_waste Collect Solid Waste experiment->solid_waste Contaminated Materials liquid_waste Collect Liquid Waste experiment->liquid_waste Unused Product & Solutions spill Spill? experiment->spill final_disposal Licensed Disposal solid_waste->final_disposal liquid_waste->final_disposal small_spill Small Spill Cleanup spill->small_spill large_spill Large Spill - Evacuate & Notify EHS spill->large_spill small_spill->solid_waste Dispose of Cleanup Materials

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.